molecular formula C26H32O11 B1163481 cypellocarpin C CAS No. 294856-66-9

cypellocarpin C

Cat. No.: B1163481
CAS No.: 294856-66-9
M. Wt: 520.5 g/mol
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Description

Cypellocarpin C is a bioactive phenol glycoside isolated from various Eucalyptus species, including E. cypellocarpa and E. globulus . This compound is classified within the acylated phenol glycosides, characterized by a chromone-derived phenolic aglycone esterified with oleuropeic acid . Its structural elucidation is confirmed by spectroscopic methods including NMR and HR-MS . Research has demonstrated that this compound possesses significant anti-infective properties. It exhibits potent and selective activity against Herpes Simplex Virus type 2 (HSV-2) . In vitro studies show that its anti-HSV-2 activity (EC50: 0.73 µg/mL; Selectivity Index: 287.7) is more intensive than the standard antiviral drug acyclovir . This indicates a high safety margin for research applications. While the precise mechanism of action is an area of ongoing investigation, its high selectivity index suggests it is a promising candidate for probing novel antiviral pathways . The compound's value in research is further augmented by its co-occurrence with other bioactive compounds in plant secretory cavities, offering a model for studying natural product synergism . This compound is provided For Research Use Only. It is strictly not for human or veterinary consumption, diagnostic use, or any other application not specifically related to scientific investigation. AbMole BioScience is a supplier of this compound .

Properties

IUPAC Name

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(5-hydroxy-2-methyl-4-oxochromen-7-yl)oxyoxan-2-yl]methyl (4R)-4-(2-hydroxypropan-2-yl)cyclohexene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32O11/c1-12-8-16(27)20-17(28)9-15(10-18(20)35-12)36-25-23(31)22(30)21(29)19(37-25)11-34-24(32)13-4-6-14(7-5-13)26(2,3)33/h4,8-10,14,19,21-23,25,28-31,33H,5-7,11H2,1-3H3/t14-,19+,21+,22-,23+,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUBDJJFZUQGQLU-ZHFYLPRNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(C=C(C=C2O1)OC3C(C(C(C(O3)COC(=O)C4=CCC(CC4)C(C)(C)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)C2=C(C=C(C=C2O1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C4=CC[C@@H](CC4)C(C)(C)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Natural Source and Isolation of Cypellocarpin C

This technical guide provides a comprehensive overview of the natural sourcing and detailed isolation protocols for this compound, a monoterpenoid ester with significant biological activity. The information is curated for professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Source and Occurrence

This compound is a phenolic compound naturally found in the leaves of various species of the Eucalyptus genus[1][2]. It was first structurally identified from Eucalyptus cypellocarpa, commonly known as the grey gum, native to Australia[1]. Subsequent research has confirmed its presence in a wide range of other Eucalyptus species, including Eucalyptus globulus and Eucalyptus camaldulensis[1][3][4]. Studies have shown that this compound is abundant in the leaves and is specifically localized within the lumen of foliar secretory cavities[1][5]. The widespread occurrence of this compound across more than 20 Eucalyptus species suggests its potential as a readily available natural product for research and development[5].

Biological Activity and Therapeutic Potential

This compound has garnered significant attention for its potent antiviral properties, particularly against Herpes Simplex Virus 2 (HSV-2)[2][6]. Comparative studies have demonstrated that its anti-HSV-2 activity is more than twice as strong as acyclovir, a standard antiviral medication[1][6]. Beyond its antiviral effects, this compound has also been investigated for its anti-inflammatory, antibacterial, and antifungal activities[2]. Molecular docking studies have further indicated its potential as a lead compound for drug development by evaluating its binding affinities with various proteins[2][5].

Quantitative Data Summary

The following table summarizes the key quantitative data related to the anti-HSV-2 activity of this compound in comparison to the standard antiviral drug, acyclovir.

CompoundEC50 (µg/mL) vs. HSV-2CC50 (µg/mL)Selectivity Index (SI = CC50/EC50)
This compound 0.73[2][6][7]> 210[6][8]> 287.7[6][7]
Acyclovir 1.75[6][7]> 210[6]> 120.0[6][7]

Experimental Protocols for Isolation and Purification

This section details a comprehensive methodology for the extraction and purification of this compound from Eucalyptus globulus leaves and twigs, based on established laboratory procedures[6].

4.1. Extraction

  • Maceration: Begin with 2500 g of dried and powdered leaves and twigs of E. globulus. Macerate the plant material in 96% ethanol.

  • Solvent Evaporation: Remove the ethanol solvent from the macerate under reduced pressure to yield a crude extract (approximately 567 g).

  • Solvent Partitioning (Lipid Removal): Dissolve the crude extract in aqueous methanol. Perform a liquid-liquid extraction with n-hexane to remove lipophilic compounds.

  • Solvent Partitioning (Fractionation): Subsequently, extract the aqueous methanol fraction with chloroform. Dry the resulting chloroform fraction to yield a solid material (approximately 83 g) enriched with this compound.

4.2. Chromatographic Purification

A multi-step chromatographic process is employed to isolate this compound from the chloroform extract.

  • Initial Column Chromatography: The chloroform extract is subjected to column chromatography over silica gel using a gradient elution system of n-hexane and ethyl acetate, followed by ethyl acetate and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Sephadex LH-20 Chromatography: Fractions containing this compound are pooled and further purified by size-exclusion chromatography on a Sephadex LH-20 column, eluting with methanol.

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved using reversed-phase preparative HPLC.

    • Column: Gemini C18 analytical column (Phenomenex, 5 mm, 15064.6 mm)[5].

    • Mobile Phase: A gradient of acetonitrile and water[5].

    • Flow Rate: 1 mL/min[5].

    • Detection: UV detection at 220 nm[5].

4.3. Structure Elucidation

The structure of the isolated this compound is confirmed using various spectroscopic methods, including:

  • High-Resolution Mass Spectrometry (HRMS)[8]

  • Infrared (IR) Spectroscopy[8]

  • One-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC)[6][8]

Visualized Workflows and Pathways

5.1. Experimental Workflow for Isolation

The following diagram illustrates the key steps in the isolation and purification of this compound.

G Figure 1: Isolation Workflow for this compound plant_material Dried Eucalyptus globulus Leaves & Twigs maceration Maceration in 96% Ethanol plant_material->maceration crude_extract Crude Ethanolic Extract maceration->crude_extract solvent_partitioning1 Dissolve in aq. Methanol Extract with n-Hexane crude_extract->solvent_partitioning1 aq_methanol_fraction Aqueous Methanol Fraction solvent_partitioning1->aq_methanol_fraction solvent_partitioning2 Extract with Chloroform aq_methanol_fraction->solvent_partitioning2 chloroform_fraction Chloroform Fraction solvent_partitioning2->chloroform_fraction column_chromatography Silica Gel Column Chromatography chloroform_fraction->column_chromatography sephadex Sephadex LH-20 Chromatography column_chromatography->sephadex hplc Preparative RP-HPLC sephadex->hplc pure_compound Pure this compound hplc->pure_compound

Figure 1: Isolation Workflow for this compound

5.2. Investigated Anti-Inflammatory Signaling Pathway

While the precise mechanism of action for this compound's anti-inflammatory effects is still under investigation, studies on extracts from E. globulus containing this compound have focused on the NF-κB and AP-1 signaling pathways, which are critical in regulating the expression of pro-inflammatory cytokines[6][7]. The diagram below represents this general inflammatory signaling cascade.

G Figure 2: General Inflammatory Signaling Pathway lps LPS (Lipopolysaccharide) tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 traf6 TRAF6 myd88->traf6 tak1 TAK1 traf6->tak1 ikk_complex IKK Complex tak1->ikk_complex nf_kb_inhibition IκBα ikk_complex->nf_kb_inhibition phosphorylates nf_kb NF-κB nf_kb_inhibition->nf_kb releases nucleus Nucleus nf_kb->nucleus gene_expression Pro-inflammatory Gene Expression (IL-1β, TNF-α) nucleus->gene_expression activates cypellocarpin_c This compound (Proposed Inhibition) cypellocarpin_c->ikk_complex

Figure 2: General Inflammatory Signaling Pathway

References

Cypellocarpin C: A Technical Guide to its Chemical Structure, Properties, and Bioactivities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cypellocarpin C is a naturally occurring phenolic glycoside that has garnered significant interest within the scientific community for its notable biological activities.[1] Isolated primarily from various species of the Eucalyptus genus, this compound has demonstrated promising potential as an antitumor, antiviral, and anti-inflammatory agent.[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of this compound. Detailed experimental protocols for its isolation, chemical synthesis, and biological evaluation are also presented to facilitate further research and development.

Chemical Structure and Properties

This compound is characterized by a complex molecular architecture, featuring a chromone glycoside acylated with (+)-oleuropeic acid.[4] This intricate structure contributes to its unique chemical and biological properties.

The chemical identity and key physicochemical properties of this compound are summarized in the tables below.

Table 1: Chemical Identification of this compound
IdentifierValue
IUPAC Name [(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(5-hydroxy-2-methyl-4-oxochromen-7-yl)oxyoxan-2-yl]methyl (4R)-4-(2-hydroxypropan-2-yl)cyclohexene-1-carboxylate[1]
Synonyms Camaldulenside[1]
CAS Number 294856-66-9[1]
Molecular Formula C₂₆H₃₂O₁₁[1]
Molecular Weight 520.5 g/mol [1]
Table 2: Physicochemical Properties of this compound
PropertyValue
Appearance Pale pink powder
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol[4]
Storage Store at 2-8°C[5]
Table 3: Spectroscopic Data for this compound
Spectroscopic TechniqueKey Data Points
UV (in CH₃OH) λₘₐₓ 238, 255, 285, 315 nm
IR (ATR) νₘₐₓ 3313, 2972, 2918, 2882, 1705, 1659, 1619, 1581 cm⁻¹
¹H NMR (400 MHz, DMSO-d6) δ 5.32 (d, J = 7.8 Hz, H-1'), δ 2.86 (m, H-2'''), δ 1.26 (s, C(CH₃)₂)[6]
High-Resolution MS [M-H]⁻ at m/z 520.526 (calc. 520.523)[6]

Biological Activities

This compound has been the subject of several studies investigating its therapeutic potential. The primary reported biological activities include antitumor-promoting, antiviral, and anti-inflammatory effects.

Table 4: Summary of Biological Activities of this compound
ActivityAssayKey Findings
Antitumor-Promoting Inhibition of Epstein-Barr virus early antigen (EBV-EA) activation induced by 12-O-tetradecanoylphorbol-13-acetate (TPA)Potent inhibitory activity[4]
Antiviral Titer reduction assay using quantitative real-time PCR (qRT-PCR) against Herpes Simplex Virus 2 (HSV-2) in Vero cellsEC₅₀: 0.73 µg/mL (more potent than acyclovir, EC₅₀: 1.75 µg/mL)[3]
Anti-inflammatory Inhibition of pro-inflammatory cytokine secretion (IL-1β and TNF-α) in LPS-stimulated macrophagesSignificant reduction in cytokine secretion
Antimicrobial Minimum Inhibitory Concentration (MIC) assaysModerate activity against Staphylococcus aureus (MIC: 32 µg/mL) and Candida albicans (MIC: 16 µg/mL)

Experimental Protocols

Isolation of this compound from Eucalyptus Leaves

The following protocol outlines a general procedure for the isolation of this compound from the leaves of Eucalyptus species.[7]

G start Start: Dried and pulverized Eucalyptus leaves maceration Maceration in 96% ethanol start->maceration extraction Solvent removal to obtain crude extract maceration->extraction dissolution Dissolution of crude extract in aqueous methanol extraction->dissolution partitioning1 Extraction with n-hexane (to remove lipophilic compounds) dissolution->partitioning1 partitioning2 Subsequent extraction of the aqueous methanol phase with chloroform partitioning1->partitioning2 drying Drying of the chloroform phase partitioning2->drying chromatography Purification by various column chromatographic methods drying->chromatography end End: Isolated this compound chromatography->end

Caption: Workflow for the isolation of this compound.

Detailed Protocol:

  • Plant Material Preparation: The dried leaves of Eucalyptus cypellocarpa are pulverized into a fine powder.

  • Extraction: The powdered leaves are macerated in 96% ethanol. The solvent is then removed under reduced pressure to yield a crude extract.[7]

  • Solvent Partitioning: The crude extract is dissolved in aqueous methanol and first extracted with n-hexane to remove nonpolar compounds. The remaining aqueous methanol layer is then extracted with chloroform.[7]

  • Purification: The chloroform extract is dried and subjected to various column chromatographic techniques to isolate this compound.[4]

Chemical Synthesis of this compound

A convergent synthesis strategy has been reported for this compound.[8] This involves the synthesis of a glycosyl donor and an aglycone, followed by their coupling and subsequent esterification.

G cluster_0 Glycosylation cluster_1 Esterification glycosyl_donor 2,3,4-tri-O-acetyl-α-D-glucopyranosyl trichloroacetimidate coupling Coupling under BF₃·Et₂O catalysis glycosyl_donor->coupling phenol_derivative Phenol derivative phenol_derivative->coupling glycoside Glucoside intermediate coupling->glycoside steglich_coupling Steglich esterification with DCC and DMAP in anhydrous dichloromethane glycoside->steglich_coupling oleuropeic_acid (+)-Oleuropeic acid oleuropeic_acid->steglich_coupling cypellocarpin_c This compound steglich_coupling->cypellocarpin_c

Caption: Convergent synthesis pathway for this compound.

Detailed Protocol:

  • Glycosylation: A phenol derivative is coupled with 2,3,4-tri-O-acetyl-α-D-glucopyranosyl trichloroacetimidate in the presence of BF₃·Et₂O as a catalyst to form the glycoside intermediate.

  • Esterification: The resulting glucoside undergoes a Steglich esterification with (+)-oleuropeic acid using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane to yield this compound.

Anti-HSV-2 Activity Assay

The antiviral activity of this compound against HSV-2 can be determined using a quantitative real-time PCR (qRT-PCR) based titer reduction assay.[3]

G start Start: Vero cell culture infection Infection of Vero cells with HSV-2 start->infection treatment Treatment with varying concentrations of this compound infection->treatment incubation Incubation to allow for viral replication treatment->incubation extraction Extraction of viral DNA incubation->extraction qpcr Quantitative real-time PCR to quantify viral load extraction->qpcr analysis Data analysis to determine EC₅₀ qpcr->analysis end End: Determination of antiviral activity analysis->end

Caption: Workflow for the anti-HSV-2 activity assay.

Detailed Protocol:

  • Cell Culture and Infection: Vero cells are cultured and subsequently infected with HSV-2.

  • Treatment: The infected cells are treated with serial dilutions of this compound. Acyclovir is used as a positive control.[3]

  • Incubation: The treated, infected cells are incubated to allow for viral replication.

  • DNA Extraction and qPCR: After incubation, the viral DNA is extracted from the cells. The amount of viral DNA is then quantified using a qRT-PCR assay targeting a specific viral gene.[9]

  • Data Analysis: The concentration of this compound that inhibits viral replication by 50% (EC₅₀) is calculated.[3]

Anti-inflammatory Activity Assay

The anti-inflammatory properties of this compound can be assessed by measuring its effect on the secretion of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.[10]

Detailed Protocol:

  • Cell Culture and Stimulation: Macrophage cells (e.g., RAW 264.7) are cultured and then stimulated with LPS to induce an inflammatory response.[11]

  • Treatment: The LPS-stimulated macrophages are treated with different concentrations of this compound.

  • Incubation and Supernatant Collection: The cells are incubated, and the cell culture supernatant is collected.[11]

  • Cytokine Measurement: The levels of pro-inflammatory cytokines, such as TNF-α and IL-1β, in the supernatant are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[10]

  • Data Analysis: The reduction in cytokine secretion in the presence of this compound is determined.

Antitumor-Promoting Activity Assay

The antitumor-promoting activity of this compound can be evaluated by its ability to inhibit the activation of the Epstein-Barr virus early antigen (EBV-EA) induced by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA).[4]

Detailed Protocol:

  • Cell Culture: Raji cells, a human B-lymphoblastoid cell line latently infected with EBV, are used.

  • Induction and Treatment: The Raji cells are treated with TPA to induce EBV-EA expression. Concurrently, the cells are treated with various concentrations of this compound.[12]

  • Immunofluorescence Staining: After incubation, the cells are stained using an indirect immunofluorescence assay with antibodies specific for EBV-EA.

  • Microscopic Analysis: The percentage of EBV-EA-positive cells is determined by fluorescence microscopy.

  • Data Analysis: The inhibitory effect of this compound on EBV-EA activation is calculated.[12]

Conclusion

This compound is a multifaceted natural product with a well-defined chemical structure and a range of promising biological activities. Its demonstrated efficacy as an antitumor-promoting, antiviral, and anti-inflammatory agent makes it a compelling candidate for further investigation in the context of drug discovery and development. The detailed protocols provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the replication and expansion of the existing body of knowledge on this intriguing molecule. Further studies are warranted to fully elucidate its mechanisms of action and to explore its therapeutic potential in preclinical and clinical settings.

References

Spectroscopic Profile of Cypellocarpin C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for cypellocarpin C, a phenol glycoside first isolated from Eucalyptus cypellocarpa. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

This compound, with the molecular formula C₂₆H₃₂O₁₁, has demonstrated notable biological activities, including potent antiviral effects.[1] The structural elucidation of this compound was achieved through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HR-MS), and Infrared (IR) spectroscopy.

High-Resolution Mass Spectrometry (HR-MS) Data

High-resolution mass spectrometry confirms the elemental composition of this compound. The data presented below was obtained using Electrospray Ionization (ESI).

IonMeasured m/zCalculated m/zFormula
[M+H]⁺521.2026521.2017C₂₆H₃₃O₁₁⁺
[M+Na]⁺543.1848543.1837C₂₆H₃₂NaO₁₁⁺

Infrared (IR) Spectroscopy Data

The infrared spectrum of this compound reveals the presence of key functional groups. The absorption bands are reported in wavenumbers (cm⁻¹).

Wavenumber (cm⁻¹)Interpretation
3313 (broad)O-H stretching (hydroxyl groups)
2972, 2918, 2882C-H stretching (aliphatic)
1705C=O stretching (ester)
1659C=O stretching (γ-pyrone)
1619, 1581C=C stretching (aromatic and pyrone rings)
1414, 1378, 1343C-H bending
1246C-O stretching (ester, ether)
1062, 1018C-O stretching (glycosidic bond, alcohols)
842C-H bending (aromatic)

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The ¹H and ¹³C NMR data for this compound, recorded in DMSO-d₆, are detailed below. This data is essential for the complete structural assignment of the molecule.

¹H NMR Data (DMSO-d₆)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aglycone
2-CH₃2.29s
36.13s
66.46d2.2
86.72d2.2
5-OH12.98s
Glucose Moiety
1'5.12d7.5
2'3.25t8.5
3'3.22t9.0
4'3.12t9.0
5'3.49m
6'a4.35dd11.9, 2.0
6'b4.14dd11.9, 6.2
2'-OH5.21d5.3
3'-OH5.09d5.0
4'-OH5.13d5.5
Oleuropeic Acid Moiety
2''2.23m
3''a2.07m
3''b1.83m
4''5.43br s
5''a2.07m
5''b1.94m
6''a1.63m
6''b1.34m
8''1.05s
9''1.05s
7''-OH4.13s
¹³C NMR Data (DMSO-d₆)
PositionChemical Shift (δ, ppm)
Aglycone
2163.6
3110.1
4181.7
4a105.7
5161.4
699.3
7164.2
894.2
8a157.0
2-CH₃19.8
Glucose Moiety
1'101.4
2'73.4
3'76.6
4'70.0
5'74.0
6'63.3
Oleuropeic Acid Moiety
1''174.6
2''40.8
3''29.2
4''120.3
5''134.1
6''26.1
7''69.5
8''29.1
9''29.1

Experimental Protocols

High-Resolution Mass Spectrometry (HR-MS)

HR-MS analysis was performed on a system equipped with an Electrospray Ionization (ESI) source. Data was acquired in both positive and negative ion modes. The instrument parameters were optimized to ensure high resolution and mass accuracy. The capillary temperature was maintained at 350 °C, with a spray voltage of 2.7 kV. The sheath gas and auxiliary gas flow rates were set to 40 and 5 arbitrary units, respectively.[2]

Infrared (IR) Spectroscopy

The IR spectrum was recorded on an FT-IR spectrometer using the Attenuated Total Reflectance (ATR) technique on the solid sample. Data was collected over a standard spectral range.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer. The sample was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as the internal standard. Standard 1D and 2D NMR experiments (COSY, HSQC, HMBC) were conducted to facilitate the complete assignment of proton and carbon signals.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of a natural product like this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_extraction Isolation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation A Plant Material (Eucalyptus cypellocarpa) B Extraction A->B C Chromatographic Separation (e.g., HPLC) B->C D Pure this compound C->D E HR-MS Analysis D->E F IR Spectroscopy D->F G NMR Spectroscopy (1H, 13C, 2D) D->G H Molecular Formula Determination E->H I Functional Group Identification F->I J Structural Elucidation G->J K Final Structure of This compound H->K I->K J->K

Spectroscopic analysis workflow for this compound.

References

The Enigmatic Path to Cypellocarpin C: A Technical Guide to its Biosynthesis in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cypellocarpin C, a phenolic glycoside first isolated from Eucalyptus cypellocarpa, has garnered interest for its potential biological activities. Understanding its biosynthesis is crucial for biotechnological production and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current understanding and a proposed biosynthetic pathway for this compound in plants. While the complete pathway has not been fully elucidated experimentally, this document synthesizes existing knowledge on the biosynthesis of its core components—a chromone, a monoterpene, and a glucose moiety—to construct a scientifically plausible route. This guide includes a hypothetical pathway, details on the key enzyme families likely involved, potential regulatory mechanisms, and outlines experimental approaches for pathway elucidation.

Introduction

This compound is a specialized metabolite belonging to the class of phenolic glycosides. Its structure is characterized by a noreugenin (a chromone) core, which is O-glycosylated, and the glucose moiety is further acylated with (+)-oleuropeic acid, a monoterpenoid. The biosynthesis of such a hybrid molecule is a testament to the intricate and interconnected nature of plant secondary metabolism, drawing precursors from at least three distinct pathways. This guide will deconstruct the formation of this compound into the biosynthesis of its primary building blocks and their subsequent assembly.

The Proposed Biosynthetic Pathway of this compound

Based on the chemical structure of this compound and established knowledge of plant biochemistry, a hypothetical biosynthetic pathway is proposed (Figure 1). This pathway initiates from primary metabolism to generate the three key precursors: malonyl-CoA, geranyl pyrophosphate (GPP), and UDP-glucose.

This compound Biosynthesis cluster_polyketide Polyketide Pathway (Cytosol) cluster_mep MEP Pathway (Plastid) cluster_assembly Assembly and Modification Malonyl-CoA Malonyl-CoA Noreugenin Noreugenin Malonyl-CoA->Noreugenin Pentaketide Chromone Synthase (PCS) Noreugenin_glycoside Noreugenin-7-O-glucoside Noreugenin->Noreugenin_glycoside UDP-Glycosyltransferase (UGT) Glyceraldehyde-3-P Glyceraldehyde-3-P GPP GPP Glyceraldehyde-3-P->GPP Several Steps Pyruvate Pyruvate Pyruvate->GPP Several Steps Oleuropeic_acid Oleuropeic Acid GPP->Oleuropeic_acid Terpene Synthase (TPS) Cytochrome P450s (CYP) Cypellocarpin_C This compound Oleuropeic_acid->Cypellocarpin_C Noreugenin_glycoside->Cypellocarpin_C Acyltransferase (AT) UDP_Glucose UDP-Glucose UDP_Glucose->Noreugenin_glycoside

Figure 1: A proposed biosynthetic pathway for this compound, illustrating the convergence of the polyketide and MEP pathways, followed by glycosylation and acylation.

Biosynthesis of the Noreugenin Core

The chromone skeleton of noreugenin (5,7-dihydroxy-2-methylchromone) is derived from the polyketide pathway.

  • Precursor: Malonyl-CoA, a key building block in fatty acid and polyketide synthesis.

  • Key Enzyme: The formation of noreugenin is catalyzed by a type III polyketide synthase (PKS), specifically a pentaketide chromone synthase (PCS) . This enzyme catalyzes the iterative decarboxylative condensation of five malonyl-CoA molecules. The resulting polyketide chain undergoes intramolecular cyclization and aromatization to yield the chromone core. While a specific PCS for noreugenin has been characterized in other species, the ortholog in Eucalyptus remains to be identified.

Biosynthesis of Oleuropeic Acid

Oleuropeic acid is a monoterpenoid, and its biosynthesis is proposed to occur via the methylerythritol 4-phosphate (MEP) pathway, which typically takes place in the plastids.

  • Precursors: Glyceraldehyde-3-phosphate and pyruvate.

  • Key Intermediates: The MEP pathway generates the five-carbon building blocks of all isoprenoids, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These are condensed to form geranyl pyrophosphate (GPP) , the universal precursor of monoterpenes.

  • Key Enzymes:

    • Terpene Synthase (TPS): A specific TPS would catalyze the conversion of GPP to a monoterpene scaffold.

    • Cytochrome P450 Monooxygenases (CYPs): The monoterpene intermediate would then undergo a series of oxidative modifications, such as hydroxylations and subsequent oxidations to a carboxylic acid, catalyzed by one or more CYPs to form oleuropeic acid. The specific TPS and CYPs involved in oleuropeic acid biosynthesis are currently unknown.

Assembly of this compound

The final steps in the biosynthesis of this compound involve the assembly of the noreugenin and oleuropeic acid moieties with a glucose molecule.

  • Glycosylation: The noreugenin core is glycosylated at the 7-hydroxyl group to form noreugenin-7-O-glucoside.

    • Enzyme: This reaction is catalyzed by a UDP-glycosyltransferase (UGT) , which transfers a glucose moiety from UDP-glucose to the noreugenin acceptor. Plant UGTs are a large and diverse family of enzymes, and the specific UGT responsible for this step has not been identified.

  • Acylation: The final step is the acylation of the glucose moiety of noreugenin-7-O-glucoside with oleuropeic acid.

    • Enzyme: This esterification is likely catalyzed by an acyltransferase (AT) . These enzymes can transfer acyl groups from various donors to acceptor molecules. The specific acyltransferase that utilizes oleuropeic acid (or its activated form, such as oleuropeoyl-CoA) and noreugenin-7-O-glucoside as substrates is yet to be discovered.

Quantitative Data

Currently, there is a lack of specific quantitative data, such as enzyme kinetics and in planta metabolite concentrations, for the dedicated biosynthetic pathway of this compound. However, general quantitative information for related pathways and compounds in Eucalyptus is available and summarized in Table 1.

ParameterValuePlant/TissueReference
Total Phenolic Content 5.12 - 11.41% of dry leaf extractEucalyptus globulus[General literature on Eucalyptus phytochemistry]
Total Terpenoid Content 2.84% of dry leaf residueEucalyptus leaf residue[General literature on Eucalyptus phytochemistry]
This compound Yield Not reportedEucalyptus cypellocarpa-
Km of a plant UGT for a phenolic substrate Typically in the low µM to mM rangeVarious plant species[General UGT literature]
kcat of a plant UGT Highly variableVarious plant species[General UGT literature]
Km of a plant TPS for GPP Typically 1-50 µMVarious plant species[General TPS literature]

Table 1: General quantitative data related to the precursor pathways of this compound. Note that specific data for the this compound pathway is not yet available.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway will require a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments that would be instrumental in this endeavor.

Identification and Characterization of a Candidate Pentaketide Chromone Synthase (PCS)

Objective: To identify and functionally characterize the PCS responsible for noreugenin biosynthesis in Eucalyptus.

Methodology:

  • Homology-based Gene Identification:

    • Design degenerate PCR primers based on conserved regions of known PCS and other type III PKS enzymes from other plant species.

    • Use these primers to amplify corresponding gene fragments from Eucalyptus cypellocarpa cDNA.

    • Alternatively, mine available Eucalyptus genome and transcriptome databases for sequences homologous to known PCS genes.

  • Heterologous Expression and Enzyme Assays:

    • Clone the full-length candidate PCS gene into an expression vector (e.g., pET vector for E. coli expression).

    • Express the recombinant protein in a suitable host like E. coli.

    • Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

    • Conduct in vitro enzyme assays with malonyl-CoA as the substrate.

    • Analyze the reaction products by HPLC and LC-MS to confirm the production of noreugenin.

  • Kinetic Characterization:

    • Determine the Michaelis-Menten kinetics (Km and Vmax) for malonyl-CoA by varying its concentration in the enzyme assay and measuring the initial reaction velocity.

PCS_Workflow Homology_Search Homology Search (PCR/Database Mining) Gene_Cloning Candidate PCS Gene Cloning Homology_Search->Gene_Cloning Heterologous_Expression Heterologous Expression (e.g., E. coli) Gene_Cloning->Heterologous_Expression Protein_Purification Protein Purification Heterologous_Expression->Protein_Purification Enzyme_Assay In Vitro Enzyme Assay (Substrate: Malonyl-CoA) Protein_Purification->Enzyme_Assay Product_Analysis Product Analysis (HPLC, LC-MS) Enzyme_Assay->Product_Analysis Kinetic_Analysis Kinetic Analysis Enzyme_Assay->Kinetic_Analysis

Figure 2: Workflow for the identification and characterization of a candidate Pentaketide Chromone Synthase (PCS).

Identification and Characterization of Candidate UGT and Acyltransferase

Objective: To identify and characterize the enzymes responsible for the glycosylation of noreugenin and the subsequent acylation of the glucoside.

Methodology:

  • Co-expression Analysis:

    • Perform transcriptome analysis (RNA-seq) on Eucalyptus tissues known to produce this compound.

    • Identify UGT and acyltransferase genes that are co-expressed with the candidate PCS gene.

  • Heterologous Expression and Enzyme Assays:

    • Clone candidate UGT and acyltransferase genes for heterologous expression.

    • For the UGT assay, incubate the recombinant UGT with noreugenin and UDP-glucose. Analyze for the formation of noreugenin-7-O-glucoside.

    • For the acyltransferase assay, incubate the recombinant acyltransferase with noreugenin-7-O-glucoside and oleuropeic acid (or oleuropeoyl-CoA). Analyze for the formation of this compound.

  • Product Identification:

    • Confirm the identity of the enzymatic products using LC-MS/MS and comparison with authentic standards if available.

Regulation of the Biosynthetic Pathway

The biosynthesis of this compound is likely to be tightly regulated at multiple levels to coordinate the flux of precursors from different metabolic pathways.

  • Transcriptional Regulation: The expression of the biosynthetic genes (PCS, TPS, CYPs, UGT, AT) is likely controlled by transcription factors. In Eucalyptus, transcription factor families such as MYB, WRKY, and bHLH have been shown to regulate the biosynthesis of other secondary metabolites, including terpenes.

  • Metabolic Channeling: The enzymes of a biosynthetic pathway can form multi-enzyme complexes, known as metabolons, to facilitate the efficient transfer of intermediates and prevent their diffusion into the cellular milieu. It is plausible that the enzymes for this compound biosynthesis form such complexes, potentially anchored to the endoplasmic reticulum.

  • Subcellular Compartmentation: The initial steps of the pathway occur in different cellular compartments (polyketide synthesis in the cytosol, monoterpene synthesis in the plastids). The transport of intermediates between these compartments is a critical regulatory point.

Regulatory_Network cluster_regulation Regulatory Factors cluster_genes Biosynthetic Genes TFs Transcription Factors (MYB, WRKY, bHLH) PCS_gene PCS Gene TFs->PCS_gene Transcriptional Activation/Repression TPS_gene TPS Gene TFs->TPS_gene Transcriptional Activation/Repression CYP_gene CYP Gene TFs->CYP_gene Transcriptional Activation/Repression UGT_gene UGT Gene TFs->UGT_gene Transcriptional Activation/Repression AT_gene AT Gene TFs->AT_gene Transcriptional Activation/Repression Developmental_Cues Developmental Cues Developmental_Cues->TFs Environmental_Stimuli Environmental Stimuli Environmental_Stimuli->TFs Enzymes Biosynthetic Enzymes PCS_gene->Enzymes Translation TPS_gene->Enzymes Translation CYP_gene->Enzymes Translation UGT_gene->Enzymes Translation AT_gene->Enzymes Translation Cypellocarpin_C_prod This compound Enzymes->Cypellocarpin_C_prod Catalysis

Figure 3: A simplified logical diagram of the potential regulatory network controlling this compound biosynthesis.

Conclusion and Future Perspectives

The biosynthesis of this compound presents a fascinating example of the metabolic synergy within plants. While this guide outlines a plausible pathway based on current knowledge, the definitive elucidation of this pathway requires further experimental investigation. Future research should focus on:

  • Identification and functional characterization of the specific PCS, TPS, CYPs, UGT, and acyltransferase involved.

  • Investigation of the regulatory network , including the identification of key transcription factors.

  • Elucidation of the subcellular localization and potential interactions of the biosynthetic enzymes.

A complete understanding of the this compound biosynthetic pathway will not only be a significant contribution to the field of plant biochemistry but will also pave the way for the sustainable production of this and related compounds through metabolic engineering in microbial or plant-based systems. This could unlock their full potential for applications in medicine and other industries.

Unveiling the Bioactive Potential of Cypellocarpin C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity screening of cypellocarpin C, a monoterpenoid ester found in plants of the Eucalyptus genus. This document synthesizes available data on its bioactivity, details the experimental methodologies used for its evaluation, and visualizes key processes to facilitate a deeper understanding of its potential as a therapeutic agent.

Quantitative Bioactivity Data

The primary biological activity identified for this compound is its potent anti-herpetic effect, particularly against Herpes Simplex Virus type 2 (HSV-2).[1][2][3][4][5][6][7] The following table summarizes the key quantitative data from these studies, comparing its efficacy to the standard antiviral drug, acyclovir.

CompoundVirus StrainAssayEC50 (µg/mL)CC50 (µg/mL)Selectivity Index (SI = CC50/EC50)Reference
This compound HSV-2Titer Reduction Assay0.73>210>287.7[3][4][6]
AcyclovirHSV-2Titer Reduction Assay1.75>210>120.0[3][4][6]

Note: EC50 (Half-maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. CC50 (Half-maximal cytotoxic concentration) is the concentration of a substance that exhibits 50% cytotoxicity to cells. The Selectivity Index (SI) is a ratio of CC50 to EC50 and is a measure of the drug's specificity for the virus. A higher SI value indicates a more promising therapeutic agent.

While broader screenings of extracts from Eucalyptus globulus have explored anti-inflammatory and antimicrobial activities, specific quantitative data for this compound in these areas is limited. One study noted that this compound did not exhibit antibacterial activity against several Gram-positive and Gram-negative bacteria.[8]

Experimental Protocols

The following sections detail the methodologies employed in the screening of this compound for its biological activities.

Anti-Herpetic Activity Screening

Objective: To determine the inhibitory effect of this compound on the replication of Herpes Simplex Virus type 2 (HSV-2).

Cell and Virus Culture:

  • Cell Line: Vero cells (African green monkey kidney epithelial cells) were used for cytotoxicity and antiviral assays.[3]

  • Culture Medium: Cells were cultured in RPMI 1640 medium supplemented with 10% (v/v) fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 mg/mL streptomycin.[3]

  • Incubation Conditions: Cultures were maintained at 37°C in a humidified atmosphere with 5% CO2.[3]

  • Virus Strain: Herpes Simplex Virus type 2 (HSV-2) was used for the infection studies.

Cytotoxicity Assay (Neutral Red Dye-Uptake Method):

  • Vero cells were seeded in 96-well microtiter plates.

  • After 24 hours, the culture medium was replaced with medium containing various concentrations of this compound.

  • The plates were incubated for a further 48 hours.

  • The medium was then replaced with a solution containing neutral red dye.

  • After incubation, the cells were washed, and the incorporated dye was solubilized.

  • The absorbance was measured to determine cell viability and calculate the CC50 value.[3]

Antiviral Assay (Titer Reduction Assay using quantitative Real-Time Reverse Transcription PCR):

  • Vero cells were seeded in 96-well plates and grown to confluence.

  • The cells were infected with HSV-2.

  • After viral adsorption, the inoculum was removed, and the cells were washed.

  • The cells were then treated with various concentrations of this compound.

  • The plates were incubated for 48 hours to allow for viral replication.

  • Viral RNA was extracted from the cell lysates.

  • Quantitative real-time reverse transcription PCR (qRT-PCR) was performed to quantify the amount of viral genetic material.

  • The EC50 value was calculated based on the reduction in viral titer in the presence of the compound.[3][4]

Antimicrobial and Anti-inflammatory Screening

While specific protocols for this compound are not detailed, the general methodologies for screening compounds from Eucalyptus globulus are as follows:

Antimicrobial Activity:

  • Method: Broth microdilution or agar diffusion assays are commonly used.[9][10]

  • Test Organisms: A panel of bacteria (e.g., Staphylococcus aureus, Bacillus cereus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans) are typically used.[3][4]

Anti-inflammatory Activity:

  • Cell Line: THP-1-XBlue™-MD2-CD14 and THP-1 macrophages are used.[3][6]

  • Stimulation: Lipopolysaccharide (LPS) is used to induce an inflammatory response.[3][6]

  • Endpoints: The effects on NF-κB/AP-1 activity and the secretion of pro-inflammatory cytokines such as IL-1β and TNF-α are measured.[3][6]

Visualizations

The following diagrams illustrate the experimental workflow for antiviral screening and a potential mechanism of action.

Antiviral_Screening_Workflow cluster_cell_culture Cell Preparation cluster_infection Infection & Treatment cluster_analysis Analysis Vero_Cells Vero Cell Culture Seeding Seed cells in 96-well plates Vero_Cells->Seeding Infection Infect cells with HSV-2 Seeding->Infection Treatment Treat with varying concentrations of This compound Infection->Treatment Incubation Incubate for 48h Treatment->Incubation RNA_Extraction Viral RNA Extraction Incubation->RNA_Extraction qRT_PCR qRT-PCR RNA_Extraction->qRT_PCR Data_Analysis Calculate EC50 qRT_PCR->Data_Analysis

Caption: Workflow for the antiviral screening of this compound against HSV-2.

While the precise mechanism of action for this compound's anti-herpetic activity has not been fully elucidated, it is known to interfere with viral replication.[3][5] The following diagram illustrates a generalized view of the herpes virus replication cycle and potential points of inhibition.

HSV_Replication_Cycle cluster_host_cell Host Cell Attachment 1. Virus Attachment & Entry Uncoating 2. Uncoating Attachment->Uncoating DNA_Replication 3. Viral DNA Replication (in nucleus) Uncoating->DNA_Replication Transcription 4. Transcription & Translation DNA_Replication->Transcription Assembly 5. Virion Assembly Transcription->Assembly Egress 6. Egress Assembly->Egress Cypellocarpin_C This compound Cypellocarpin_C->Inhibition_Point Inhibits Replication Inhibition_Point->DNA_Replication

Caption: Potential inhibition of the HSV replication cycle by this compound.

Conclusion

This compound has demonstrated significant and specific in vitro activity against Herpes Simplex Virus type 2, with a higher selectivity index than the commonly used antiviral drug, acyclovir. This suggests its potential as a lead compound for the development of new anti-herpetic therapies. Further research is warranted to fully elucidate its mechanism of action, explore its efficacy in in vivo models, and to further investigate its potential anti-inflammatory and antimicrobial properties. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in their exploration of this compound's therapeutic applications.

References

Preliminary Cytotoxicity of Cypellocarpin C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cypellocarpin C is a phenol glycoside that has been isolated from plants of the Eucalyptus genus. Current research on this compound has primarily focused on its potent antiviral, particularly against Herpes Simplex Virus (HSV), and anti-inflammatory activities. While its bioactivity in these areas is promising, the comprehensive cytotoxic profile of this compound against various cell lines, especially cancer cell lines, remains an area with limited published data. This technical guide summarizes the currently available preliminary cytotoxicity data for this compound, provides detailed experimental protocols for relevant cytotoxicity assays, and explores potential mechanisms of action that may be relevant to its cytotoxic effects.

Quantitative Cytotoxicity Data

The available quantitative data on the cytotoxicity of this compound is limited and has been determined in the context of its antiviral activity. The 50% cytotoxic concentration (CC50) has been reported for Vero cells, an immortalized kidney epithelial cell line from an African green monkey, which is a standard cell line used in virology studies.

CompoundCell LineAssayCytotoxicity MetricValue (µg/mL)Citation
This compoundVeroNeutral Red UptakeCC50> 210[1]

Note: A higher CC50 value is indicative of lower cytotoxicity. The value of > 210 µg/mL suggests that this compound has low toxicity to Vero cells at the concentrations tested. To date, there is a lack of published data on the 50% inhibitory concentration (IC50) of this compound against a panel of human cancer cell lines.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are protocols for key experiments relevant to assessing the cytotoxicity of compounds like this compound.

Neutral Red Uptake Assay for Cytotoxicity

This protocol is based on the method used to determine the cytotoxicity of this compound on Vero cells[1]. This assay assesses cell viability based on the ability of live cells to incorporate and bind the supravital dye neutral red within their lysosomes.

Materials:

  • 96-well tissue culture plates

  • Vero cells (or other cell line of interest)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (or test compound)

  • Phosphate-buffered saline (PBS)

  • Neutral Red solution (e.g., 50 µg/mL in culture medium)

  • Destain solution (e.g., 50% ethanol, 49% deionized water, 1% acetic acid)

  • Microplate reader (spectrophotometer)

Procedure:

  • Cell Seeding: Seed the 96-well plates with cells at an appropriate density to ensure they are in the exponential growth phase at the time of treatment. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the overnight culture medium from the cells and add the different concentrations of the test compound to the wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • Neutral Red Staining: After the incubation period, remove the treatment medium and add 100 µL of pre-warmed Neutral Red solution to each well. Incubate for 2-3 hours at 37°C.

  • Washing: After incubation with the dye, remove the Neutral Red solution and wash the cells with PBS to remove any unincorporated dye.

  • Dye Extraction: Add 150 µL of the destain solution to each well and shake the plate for 10 minutes to extract the dye from the lysosomes of viable cells.

  • Absorbance Measurement: Measure the absorbance of the extracted dye at a wavelength of 540 nm using a microplate reader.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the untreated control. The CC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

The MTT assay is a widely used colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. While not specifically reported for this compound in the reviewed literature, it is a standard and relevant protocol for researchers in this field.

Materials:

  • 96-well tissue culture plates

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound (or test compound)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader (spectrophotometer)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to attach and grow overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for the desired exposure time (e.g., 24, 48, 72 hours).

  • MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: After the MTT incubation, carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength between 540 and 590 nm.

  • Data Analysis: The amount of formazan produced is proportional to the number of viable cells. Calculate the percentage of cell viability at each concentration compared to the untreated control and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways through which this compound may exert cytotoxic effects have not been elucidated. However, some insights can be drawn from its known anti-inflammatory activity and the general mechanisms of cytotoxicity induced by natural products.

Known Anti-inflammatory Signaling

This compound has been shown to have anti-inflammatory potential by influencing the NF-κB/AP-1 signaling pathway. In LPS-stimulated macrophages, it can attenuate the activation of these transcription factors, which are crucial regulators of inflammation. While this is an anti-inflammatory mechanism, these pathways are also intricately linked to cell survival and apoptosis, suggesting a potential area for investigation into its cytotoxic effects.

cluster_NFkB Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases nucleus Nucleus NFkB->nucleus translocates to genes Inflammatory Genes nucleus->genes activates transcription of CypC This compound CypC->IKK Inhibits

Caption: Anti-inflammatory action of this compound via NF-κB pathway inhibition.

Potential Cytotoxic Mechanisms: Apoptosis

A common mechanism by which natural compounds exert cytotoxic effects against cancer cells is the induction of apoptosis, or programmed cell death. Apoptosis is a tightly regulated process that can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of caspases, which are proteases that execute the apoptotic process.

While the involvement of apoptosis in this compound's cytotoxicity has not been confirmed, the following diagram illustrates these general pathways, which represent plausible targets for investigation.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligand (e.g., FasL, TNF-α) death_receptor Death Receptor (e.g., Fas, TNFR1) death_ligand->death_receptor DISC DISC Formation death_receptor->DISC caspase8 Caspase-8 DISC->caspase8 activates procaspase8 Pro-caspase-8 procaspase8->DISC caspase3 Caspase-3 (Executioner Caspase) caspase8->caspase3 activates dna_damage DNA Damage, Oxidative Stress bax_bak Bax/Bak Activation dna_damage->bax_bak mitochondrion Mitochondrion bax_bak->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome caspase9 Caspase-9 apoptosome->caspase9 activates procaspase9 Pro-caspase-9 procaspase9->apoptosome caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis

Caption: Generalized intrinsic and extrinsic apoptosis signaling pathways.

Conclusion and Future Directions

The preliminary data on this compound suggest low cytotoxicity to normal cells, which is a favorable characteristic for a potential therapeutic agent. However, there is a significant gap in the literature regarding its cytotoxic effects on cancer cells. Future research should focus on:

  • Screening against Cancer Cell Lines: Evaluating the cytotoxic activity (IC50 values) of this compound against a diverse panel of human cancer cell lines to identify potential anticancer activity.

  • Mechanism of Action Studies: If cytotoxic activity is observed, further studies should be conducted to elucidate the underlying mechanisms, including its effects on the cell cycle, apoptosis induction, and key signaling pathways.

  • In Vivo Studies: Should in vitro studies show promise, subsequent in vivo studies in animal models would be warranted to assess its antitumor efficacy and safety profile.

References

The Enigmatic Role of Cypellocarpin C in Essential Oil Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cypellocarpin C, a complex natural product, has garnered significant interest for its potent biological activities, notably its anti-herpes simplex virus (HSV-2) effects.[1][2] Found predominantly in various Eucalyptus species, its presence within the foliar essential oil secretory cavities suggests a functional role in the biosynthesis or mobilization of essential oils.[3][4] This technical guide provides an in-depth exploration of the current understanding of this compound, focusing on its hypothesized role in essential oil biosynthesis, its chemical nature, and the experimental methodologies used for its study.

This compound is a fascinating hybrid molecule, structurally composed of a methylchromone glycoside esterified with (+)-(R)-oleuropeic acid, a monoterpenoid.[4][5] This unique structure points to a complex biosynthetic origin, drawing from two of the major pathways in plant secondary metabolism: the polyketide pathway for the chromone moiety and the terpenoid pathway for the oleuropeic acid portion.

Putative Biosynthetic Pathway of this compound

While the complete biosynthetic pathway of this compound has not been fully elucidated, a putative pathway can be constructed based on the known biosynthesis of its constituent parts. The pathway represents a convergence of the polyketide and MEP/terpenoid pathways, culminating in glycosylation and esterification events.

This compound Biosynthesis cluster_polyketide Polyketide Pathway cluster_terpenoid MEP/Terpenoid Pathway cluster_final_assembly Final Assembly Malonyl-CoA Malonyl-CoA Pentaketide Chromone Synthase (PCS) Pentaketide Chromone Synthase (PCS) Malonyl-CoA->Pentaketide Chromone Synthase (PCS) 5,7-dihydroxy-2-methylchromone 5,7-dihydroxy-2-methylchromone Pentaketide Chromone Synthase (PCS)->5,7-dihydroxy-2-methylchromone Glycosyltransferase (UGT) Glycosyltransferase (UGT) 5,7-dihydroxy-2-methylchromone->Glycosyltransferase (UGT) Pyruvate + G3P Pyruvate + G3P MEP MEP Pathway Pyruvate + G3P->MEP IPP + DMAPP IPP + DMAPP MEP->IPP + DMAPP Geranyl Diphosphate (GPP) Geranyl Diphosphate (GPP) IPP + DMAPP->Geranyl Diphosphate (GPP) Monoterpene Synthases Monoterpene Synthases Geranyl Diphosphate (GPP)->Monoterpene Synthases Oleuropeic Acid Precursors Oleuropeic Acid Precursors Monoterpene Synthases->Oleuropeic Acid Precursors Oleuropeic Acid Oleuropeic Acid Oleuropeic Acid Precursors->Oleuropeic Acid Esterification Enzyme Esterification Enzyme Oleuropeic Acid->Esterification Enzyme Methylchromone Glucoside Methylchromone Glucoside Glycosyltransferase (UGT)->Methylchromone Glucoside Methylchromone Glucoside->Esterification Enzyme This compound This compound Esterification Enzyme->this compound

Caption: Putative biosynthetic pathway of this compound.

Quantitative Data

The following table summarizes the key quantitative data related to the biological activity of this compound.

CompoundTargetAssayMetricValueReference
This compoundHerpes Simplex Virus-2 (HSV-2)Titer Reduction AssayEC500.73 µg/mL[1][2]
Acyclovir (control)Herpes Simplex Virus-2 (HSV-2)Titer Reduction AssayEC501.75 µg/mL[1][2]
This compoundVero cellsCytotoxicity AssayCC50> 210 µg/mL[2]

Experimental Protocols

Isolation of Intact Secretory Cavities from Eucalyptus Leaves

This protocol is adapted from the method described by Goodger et al. (2010) for the isolation of live and intact sub-dermal secretory cavities.[3][6][7]

Objective: To isolate intact secretory cavities from Eucalyptus leaves for subsequent analysis of their contents, including this compound.

Materials:

  • Fresh, young Eucalyptus leaves

  • Pectinase from Aspergillus niger (e.g., Sigma P-4716)

  • Digestion Buffer: 0.5 M sorbitol, 10 mM MES-KOH (pH 5.5), 1 mM CaCl2

  • Forceps and scalpels

  • Microscope slides and coverslips

  • Pipettes and pipette tips

Procedure:

  • Leaf Preparation: Excise small strips (approx. 2 x 10 mm) from fresh Eucalyptus leaves, avoiding the midrib.

  • Enzymatic Digestion: Place the leaf strips in a petri dish containing the digestion buffer supplemented with pectinase (concentration to be optimized, e.g., 1-2% w/v).

  • Incubation: Incubate the petri dish in the dark at room temperature for 12-16 hours.

  • Epidermis Removal: After incubation, gently peel away the abaxial epidermis from the leaf strips using fine forceps.

  • Cavity Release: Gently tease apart the digested leaf tissue in a drop of fresh digestion buffer on a microscope slide to release the secretory cavities.

  • Isolation: Individual secretory cavities can be collected using a micropipette under a dissecting microscope. For larger scale preparations, the mixture can be sieved and subjected to density gradient centrifugation.

Secretory Cavity Isolation Workflow Start Start Leaf Strip Excision Leaf Strip Excision Start->Leaf Strip Excision Enzymatic Digestion (Pectinase) Enzymatic Digestion (Pectinase) Leaf Strip Excision->Enzymatic Digestion (Pectinase) Epidermis Removal Epidermis Removal Enzymatic Digestion (Pectinase)->Epidermis Removal Teasing Apart Tissue Teasing Apart Tissue Epidermis Removal->Teasing Apart Tissue Cavity Release Cavity Release Teasing Apart Tissue->Cavity Release Microscopic Isolation Microscopic Isolation Cavity Release->Microscopic Isolation End End Microscopic Isolation->End

Caption: Experimental workflow for the isolation of secretory cavities.

UPLC-MS/MS Method for the Analysis of this compound

This protocol outlines a general approach for the sensitive detection and quantification of this compound in Eucalyptus extracts based on standard UPLC-MS/MS methodologies.[6][8][9]

Objective: To develop a robust and sensitive method for the quantification of this compound in plant extracts.

Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Materials:

  • Eucalyptus leaf extract (methanolic or ethanolic)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • This compound standard (if available for absolute quantification)

Chromatographic Conditions (to be optimized):

  • Column: A reversed-phase column suitable for the analysis of polar and non-polar compounds (e.g., C18).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B to ensure good separation of compounds.

  • Flow Rate: Optimized for the column dimensions (e.g., 0.3-0.5 mL/min).

  • Column Temperature: Maintained at a constant temperature (e.g., 40 °C).

Mass Spectrometry Conditions (to be optimized):

  • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes to determine the optimal ionization.

  • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard or from a high-resolution mass spectrum of the extract.

  • Ion Source Parameters: Capillary voltage, source temperature, desolvation gas flow, and cone voltage should be optimized for maximum sensitivity.

Data Analysis:

  • Quantification is achieved by integrating the peak area of the specific MRM transition for this compound and comparing it to a calibration curve generated from a standard of known concentration. In the absence of a standard, relative quantification can be performed.

UPLC-MS/MS Analysis Workflow Start Start Sample Preparation (Extraction) Sample Preparation (Extraction) Start->Sample Preparation (Extraction) UPLC Separation UPLC Separation Sample Preparation (Extraction)->UPLC Separation ESI Ionization ESI Ionization UPLC Separation->ESI Ionization MS/MS Detection (MRM) MS/MS Detection (MRM) ESI Ionization->MS/MS Detection (MRM) Data Acquisition Data Acquisition MS/MS Detection (MRM)->Data Acquisition Peak Integration & Quantification Peak Integration & Quantification Data Acquisition->Peak Integration & Quantification End End Peak Integration & Quantification->End

Caption: Workflow for UPLC-MS/MS analysis of this compound.

Conclusion and Future Directions

The widespread occurrence of this compound in the essential oil-producing secretory cavities of Eucalyptus strongly supports its involvement in the biosynthesis or transport of essential oils. Its unique hybrid structure presents a fascinating case of metabolic pathway convergence. While a putative biosynthetic pathway can be proposed, further research is required to identify and characterize the specific enzymes involved, particularly the glycosyltransferases and esterifying enzymes responsible for the final assembly of this complex molecule.

Future research should focus on:

  • Enzyme Discovery and Characterization: Identification and functional characterization of the pentaketide chromone synthase, glycosyltransferase, and the enzyme responsible for the esterification of the chromone glucoside with oleuropeic acid in Eucalyptus.

  • Metabolic Engineering: Elucidation of the complete pathway will open avenues for the metabolic engineering of microorganisms or other plant systems for the sustainable production of this compound and its analogs for pharmaceutical applications.

  • Functional Role: Further studies are needed to definitively establish the precise physiological role of this compound within the secretory cavities, whether it acts as a precursor, a transport molecule, or has a protective function for the plant.

This technical guide provides a solid foundation for researchers and professionals in the fields of natural product chemistry, plant biochemistry, and drug development to further investigate the intriguing biology of this compound and its potential applications.

References

Cypellocarpin C in Eucalyptus Leaf Extracts: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth overview of the occurrence, biological activity, and experimental protocols related to cypellocarpin C, a phenolic glycoside found in Eucalyptus leaf extracts. This document summarizes the current state of knowledge to support further research and development in phytochemistry and pharmacology.

Occurrence and Significance of this compound

This compound is a notable secondary metabolite first isolated from Eucalyptus cypellocarpa.[1] Its presence has since been confirmed in other species, including the widely distributed Eucalyptus globulus and Eucalyptus camaldulensis.[2][3] Research suggests that this compound may be abundant and widespread across the Eucalyptus genus, with one study detecting it in the majority of 28 different eucalypt species examined.[4][5] This broad distribution highlights its potential as a characteristic compound within this genus.

The primary significance of this compound for the drug development industry lies in its potent biological activities. Of particular interest is its antiviral efficacy, which has been demonstrated to be superior to existing pharmaceuticals in certain contexts.

Quantitative Data on Biological Activity

This compound has demonstrated significant antiviral properties, especially against Herpes Simplex Virus type 2 (HSV-2). Comparative studies have shown it to be more potent than the commonly used antiviral drug, acyclovir.[2] The key quantitative data from these studies are summarized in the table below.

CompoundVirusEC50 (µg/mL)Selectivity Index (CC50/EC50)Reference
This compound HSV-2 0.73 >287.7 [2]
Acyclovir (Control)HSV-21.75>120[2]

EC50 (Half-maximal effective concentration) represents the concentration of a drug that is required for 50% of its maximum effect. A lower EC50 value indicates a higher potency.

Experimental Protocols

The following sections detail the methodologies for the extraction, isolation, and quantification of this compound from Eucalyptus leaves, based on established protocols in the field.

Extraction of this compound from Eucalyptus globulus

This protocol is adapted from methodologies used for the isolation of various compounds from Eucalyptus globulus leaves and twigs.[2][6]

1. Plant Material Preparation:

  • Freshly collected leaves and twigs of Eucalyptus globulus are air-dried at a controlled temperature (e.g., 40°C) for 72 hours to preserve thermolabile compounds.[7]

  • The dried plant material is then ground into a fine powder (0.5–1 mm particle size) to increase the surface area for solvent extraction.[7]

2. Maceration and Initial Extraction:

  • A large quantity of the powdered plant material (e.g., 2.5 kg) is macerated in 96% ethanol at room temperature.[6]

  • The solvent is subsequently removed under reduced pressure to yield a crude ethanol extract.

3. Solvent Partitioning:

  • The crude extract is dissolved in aqueous methanol.

  • This solution is first partitioned with n-hexane to remove nonpolar compounds such as lipids and waxes.[2]

  • The remaining aqueous methanol fraction is then extracted with chloroform. This chloroform fraction is expected to contain this compound and other compounds with intermediate polarity.

  • The chloroform is evaporated to yield a solid residue.

Isolation and Purification

Further separation and purification of this compound from the chloroform extract is achieved through chromatographic techniques.

  • Column Chromatography: The solid residue from the chloroform extract is subjected to column chromatography over silica gel. A gradient elution system with increasing polarity (e.g., a mixture of n-hexane and ethyl acetate with increasing proportions of ethyl acetate) is used to separate the compounds based on their affinity for the stationary and mobile phases.

  • High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified using preparative HPLC, often with a reversed-phase column (e.g., C18) and a mobile phase consisting of a gradient of acetonitrile and water.

Quantification

Quantitative analysis of this compound in Eucalyptus extracts can be performed using High-Performance Liquid Chromatography coupled with Diode Array Detection and Electrospray Ionization Mass Spectrometry (HPLC-DAD-ESI/MS).[8]

  • Sample Preparation: A known amount of the dried extract is dissolved in a suitable solvent (e.g., methanol) and filtered before injection into the HPLC system.

  • Chromatographic Conditions: A reversed-phase C18 column is typically used with a gradient elution of water (often with a small percentage of formic acid to improve peak shape) and acetonitrile.

  • Detection and Quantification: The DAD is set to monitor the absorbance at the characteristic wavelength for this compound. The ESI-MS is used for confirmation of the compound's identity based on its mass-to-charge ratio. Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from a certified reference standard of this compound.

Visualized Workflows and Pathways

The following diagrams illustrate the key experimental and logical workflows described in this guide.

experimental_workflow cluster_extraction Extraction cluster_partitioning Solvent Partitioning cluster_isolation Isolation & Purification plant_material Dried & Ground Eucalyptus Leaves maceration Maceration in 96% Ethanol plant_material->maceration crude_extract Crude Ethanol Extract maceration->crude_extract dissolve Dissolve in aq. Methanol crude_extract->dissolve hexane_partition Partition with n-Hexane dissolve->hexane_partition Removes Lipids chloroform_partition Partition with Chloroform hexane_partition->chloroform_partition Aqueous Methanol Fraction chloroform_extract Chloroform Extract Residue chloroform_partition->chloroform_extract Chloroform Fraction column_chrom Silica Gel Column Chromatography chloroform_extract->column_chrom hplc Preparative HPLC column_chrom->hplc Enriched Fractions pure_cyp_c Pure this compound hplc->pure_cyp_c

Figure 1. General workflow for the extraction and isolation of this compound.

quantification_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification extract Dried Eucalyptus Extract dissolve Dissolve in Solvent extract->dissolve filter Filter dissolve->filter hplc_ms HPLC-DAD-ESI/MS filter->hplc_ms Inject data_analysis Data Analysis hplc_ms->data_analysis quantification Quantify this compound data_analysis->quantification calibration Calibration Curve (Standard) calibration->quantification

Figure 2. Workflow for the quantification of this compound.

References

Cypellocarpin C: A Technical Guide to its Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cypellocarpin C is a naturally occurring phenol glycoside that has garnered significant interest within the scientific community due to its notable biological activities. Isolated from species of the Eucalyptus genus, this compound has demonstrated potent antiviral, anti-inflammatory, and antitumor-promoting properties, positioning it as a promising candidate for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its study, and a visualization of its known biological interactions.

Physicochemical Properties

This compound is a pale pink powder with a complex molecular structure.[1] Its core consists of a chromone nucleus linked to a glucose moiety, which is further esterified with oleuropeic acid.[2] This unique structure contributes to its distinct physicochemical characteristics.

Table 1: General Properties of this compound
PropertyValueReference(s)
CAS Number 294856-66-9[2]
Molecular Formula C₂₆H₃₂O₁₁[2][3][4]
Molecular Weight 520.53 g/mol [2][3][4]
Appearance Pale pink powder[1]
Source Dried leaves of Eucalyptus cypellocarpa and Eucalyptus globulus[1][2]
Table 2: Solubility and Stability of this compound
SolventSolubilityReference(s)
DMSO Soluble[2]
Pyridine Soluble[2]
Methanol Soluble[1][2]
Ethanol Soluble[2]
Storage (Solid) Stable for >24 months at -20°C under argon.[5]
Storage (Aqueous Solution) 15% degradation in 30 days (hydrolysis of ester bonds) at 40°C/75% RH.[5]
Storage (Stock Solution) Up to 24 months (2-8°C). For aliquots in tightly sealed vials at -20°C, useable for up to two weeks.[2]
Table 3: Spectroscopic Data for this compound
Spectroscopic TechniqueDataReference(s)
UV-Vis (Methanol) λmax 238, 255, 285, 315 nm[1]
Infrared (IR) νmax 3313, 2972, 2918, 2882, 1705, 1659, 1619, 1581, 1414, 1378, 1343, 1246, 1062, 1018, 842 cm⁻¹[1]
High-Resolution Mass Spectrometry (HRMS) m/z 521.2026 [M+H]⁺ (calculated for C₂₆H₃₃O₁₁⁺, 521.2017)[1]
¹H NMR (400 MHz, DMSO-d6) Characteristic signals at δ 5.32 (d, J = 7.8 Hz, H-1'), δ 2.86 (m, H-2'''), and δ 1.26 (s, C(CH3)2)[5]

Experimental Protocols

Isolation of this compound from Eucalyptus globulus

This protocol describes the extraction and isolation of this compound from the leaves and twigs of Eucalyptus globulus.

  • Plant Material and Extraction:

    • Macerate 2500 g of dried and powdered leaves and twigs of E. globulus in 96% ethanol.

    • Remove the solvent under reduced pressure to obtain a crude extract.

    • Dissolve the crude extract in aqueous methanol and perform a liquid-liquid extraction with n-hexane to remove lipophilic compounds.

    • Subsequently, extract the aqueous methanol phase with chloroform. The chloroform extract, after drying, contains a mixture of compounds including this compound.[1]

  • Chromatographic Purification:

    • Subject the chloroform extract to a series of column chromatography steps using silica gel and Sephadex LH-20, with appropriate solvent systems, to fractionate the components.

    • Further purify the fractions containing this compound using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.[1]

Structural Elucidation of this compound

The structure of the isolated this compound is confirmed through a combination of spectroscopic methods.

  • Mass Spectrometry:

    • Perform High-Resolution Mass Spectrometry (HRMS) to determine the exact mass and elemental composition of the molecule.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Acquire ¹H NMR, ¹³C NMR, COSY, and HMBC spectra to establish the connectivity of protons and carbons and to elucidate the detailed structure of the molecule.[1][2]

  • Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy:

    • Obtain IR spectra to identify functional groups present in the molecule.[1]

    • Record UV-Vis spectra to observe the electronic transitions within the chromophore of the molecule.[1]

Anti-Herpes Simplex Virus Type 2 (HSV-2) Activity Assay

This protocol outlines the procedure to evaluate the in vitro antiviral activity of this compound against HSV-2.

  • Cell Culture and Cytotoxicity Assay:

    • Culture Vero cells (a continuous cell line derived from the kidney of an African green monkey) in an appropriate medium.

    • Determine the 50% cytotoxic concentration (CC₅₀) of this compound on Vero cells using a suitable cytotoxicity assay, such as the neutral red dye-uptake method.[1]

  • Antiviral Activity Assay (Titer Reduction Assay):

    • Infect Vero cell monolayers with a known titer of HSV-2.

    • Treat the infected cells with various concentrations of this compound. Acyclovir is used as a positive control.

    • After a suitable incubation period, quantify the viral load using quantitative real-time reverse transcription PCR (qRT-PCR).

    • The 50% effective concentration (EC₅₀), which is the concentration of the compound that reduces the viral titer by 50%, is then calculated.[1]

Anti-Inflammatory Activity Assay

This protocol describes the assessment of the anti-inflammatory potential of this compound.

  • Cell Culture and Treatment:

    • Use THP-1-XBlue™-MD2-CD14 cells, a human monocytic cell line engineered to report NF-κB/AP-1 activation.

    • Differentiate the THP-1 monocytes into macrophages using phorbol myristate acetate (PMA).

    • Pre-treat the differentiated macrophages with this compound for 1 hour.[1]

  • Induction of Inflammation and Measurement of NF-κB/AP-1 Activity:

    • Stimulate the pre-treated cells with lipopolysaccharide (LPS) to induce an inflammatory response.

    • After 24 hours, measure the activation of the NF-κB/AP-1 signaling pathway by quantifying the secreted alkaline phosphatase (SEAP) reporter protein in the culture medium.[1]

  • Measurement of Pro-inflammatory Cytokines:

    • In a parallel experiment, treat LPS-stimulated THP-1 macrophages with this compound.

    • Measure the levels of pro-inflammatory cytokines, such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α), in the cell supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).[1]

Biological Activity and Logical Relationships

This compound has demonstrated significant potential in several areas of therapeutic interest. Its biological activities are attributed to its unique chemical structure.

Anti-Inflammatory Activity

This compound has been shown to possess anti-inflammatory properties. While a specific signaling pathway has not been fully elucidated, its activity is linked to the modulation of key inflammatory mediators. The compound's ability to reduce the secretion of pro-inflammatory cytokines IL-1β and TNF-α in LPS-stimulated macrophages suggests an interference with the inflammatory cascade.[1] This is likely mediated through the inhibition of transcription factors such as NF-κB and AP-1, which are pivotal in the expression of these cytokines.

G cluster_0 Inflammatory Stimulus cluster_1 Cellular Response cluster_2 Intervention cluster_3 Outcome LPS Lipopolysaccharide (LPS) NFkB_AP1 NF-κB / AP-1 Activation LPS->NFkB_AP1 Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) NFkB_AP1->Cytokines Inflammation Inflammation Cytokines->Inflammation CypC This compound CypC->NFkB_AP1 Inhibits CypC->Cytokines Reduces Secretion

Caption: Logical relationship of this compound's anti-inflammatory action.

Antiviral Activity

This compound has exhibited potent antiviral activity, particularly against Herpes Simplex Virus Type 2 (HSV-2).[1] Notably, it has been reported to be more effective than the commonly used antiviral drug, acyclovir.[1] While the precise mechanism of its antiviral action is still under investigation, its superior potency suggests a potentially different or more efficient mode of action than inhibiting viral DNA polymerase, which is the target of acyclovir.

G cluster_0 Preparation cluster_1 Infection and Treatment cluster_2 Analysis cluster_3 Outcome VeroCells Culture Vero Cells Cytotoxicity Determine CC₅₀ of this compound VeroCells->Cytotoxicity Infection Infect Vero Cells with HSV-2 Cytotoxicity->Infection Treatment Treat with this compound (various concentrations) Infection->Treatment Control Positive Control (Acyclovir) Infection->Control qRT_PCR Quantify Viral Load (qRT-PCR) Treatment->qRT_PCR Control->qRT_PCR EC50 Calculate EC₅₀ qRT_PCR->EC50 Result Determination of Antiviral Potency EC50->Result

References

Methodological & Application

Application Notes and Protocols for Cypellocarpin C and Cuniloside B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cypellocarpin C and cuniloside B are monoterpenoid esters found in various Eucalyptus species. This compound, in particular, has garnered significant interest due to its potent biological activities, including antiviral and antitumor-promoting effects. This document provides an overview of the synthesis of these compounds, their biological activities, and available spectroscopic data.

Note on Synthetic Protocols: The detailed experimental protocols for the synthesis of this compound and cuniloside B are described in a publication by Hakki et al. in Carbohydrate Research (2010). As access to the full text of this article is restricted, the following sections provide a high-level overview based on the published abstract and other available data. For detailed, step-by-step procedures, it is essential to consult the original publication:

  • Hakki, Z., Cao, B., Heskes, A. M., Goodger, J. Q. D., Woodrow, I. E., & Williams, S. J. (2010). Synthesis of the monoterpenoid esters this compound and cuniloside B and evidence for their widespread occurrence in Eucalyptus. Carbohydrate Research, 345(14), 2079–2084. --INVALID-LINK--[1]

High-Level Synthetic Overview

Based on the abstract of the key publication, short syntheses of this compound and cuniloside B have been developed.[1] These syntheses involve the esterification of a carbohydrate core with (+)-(R)-oleuropeic acid. The general workflow for these syntheses can be conceptualized as the preparation of the key starting materials followed by their coupling and subsequent deprotection steps to yield the final natural products.

Generalized Synthetic Workflow

G cluster_0 Synthesis of Precursors cluster_1 Coupling and Deprotection cluster_2 Final Products Carbohydrate_Moiety Appropriately Protected Carbohydrate Moiety Esterification Esterification Carbohydrate_Moiety->Esterification Oleuropeic_Acid (+)-(R)-Oleuropeic Acid Derivative Oleuropeic_Acid->Esterification Deprotection Global Deprotection Esterification->Deprotection Cypellocarpin_C This compound Deprotection->Cypellocarpin_C Cuniloside_B Cuniloside B Deprotection->Cuniloside_B

Caption: Generalized workflow for the synthesis of this compound and Cuniloside B.

Biological Activity of this compound

This compound has demonstrated significant antiviral activity, particularly against Herpes Simplex Virus 2 (HSV-2).[2][3] It has also been noted for its antitumor-promoting properties.[4]

Antiviral Activity Data
CompoundVirusAssayEC50 (µg/mL)CC50 (µg/mL)Selectivity Index (SI)Reference
This compound HSV-2Titer Reduction (qRT-PCR)0.73>210>287.7[2]
Acyclovir (Control)HSV-2Titer Reduction (qRT-PCR)1.75>210>120.0[2]

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration.

The data indicates that this compound is more potent than the standard antiviral drug, acyclovir, in inhibiting HSV-2 replication in Vero cells.[2]

Spectroscopic Data for this compound

The following table summarizes the spectroscopic data available for this compound, which is crucial for its identification and characterization.

Data TypeDescriptionValuesReference
Appearance Pale pink powder[5]
UV (CH3OH) λmax238, 255, 285, 315 nm[5]
IR (ATR) υmax (cm⁻¹)3313 (br), 2972, 2918, 2882, 1705, 1659, 1619, 1581, 1414, 1378, 1343, 1246, 1062, 1018, 842[5]
HRMS [M+H]⁺m/z 521.2026 (calculated for C₂₆H₃₃O₁₁⁺, 521.2017)[5]
[M+Na]⁺m/z 543.1848 (calculated for C₂₆H₃₂NaO₁₁⁺, 543.1837)[5]
NMR ¹H and ¹³CSpectral data available in supplementary materials of the reference.[5]

Information on Cuniloside B

While the synthesis of cuniloside B is reported alongside this compound, detailed information on its specific biological activities is less prevalent in the available literature. It is noted to be widespread in Eucalyptus species, suggesting a potential role in the plant's biosynthesis or defense mechanisms.[1]

Experimental Protocols (High-Level)

Due to the inaccessibility of the full-text publication, detailed experimental protocols cannot be provided. The synthesis would generally involve the following conceptual steps:

  • Preparation of Glycosyl Acceptor: Synthesis of a partially protected carbohydrate derivative that allows for selective esterification.

  • Activation of Oleuropeic Acid: Conversion of (+)-(R)-oleuropeic acid to an activated form suitable for esterification, such as an acid chloride or an active ester.

  • Coupling Reaction: Reaction of the activated oleuropeic acid with the glycosyl acceptor in the presence of a suitable coupling agent and base.

  • Purification: Chromatographic purification of the protected ester intermediate.

  • Deprotection: Removal of all protecting groups to yield the final natural product.

  • Final Purification and Characterization: Purification of the final compound and confirmation of its structure and purity using methods such as NMR, mass spectrometry, and HPLC.

Researchers aiming to replicate these syntheses should make every effort to obtain the original research article for precise, validated experimental conditions.

References

Application Note and Protocol: Isolating Cypellocarpin C from Eucalyptus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cypellocarpin C is a phenolic glycoside first isolated from the dried leaves of Eucalyptus cypellocarpa.[1] It has demonstrated significant biological activity, most notably potent antiviral effects against Herpes Simplex Virus 2 (HSV-2), with greater efficacy than the commonly used antiviral drug, acyclovir.[1] This document provides a detailed protocol for the isolation and purification of this compound from Eucalyptus leaves, intended for researchers in natural product chemistry, virology, and drug development.

Data Presentation

The following table summarizes the quantitative data associated with the isolation and activity of this compound.

ParameterValueSpeciesReference
Extraction Yields
Crude Ethanol Extract~22.7% (w/w) from dried leavesE. globulus[2]
Chloroform Fraction~3.3% (w/w) from dried leavesE. globulus[2]
Purified this compoundYield varies depending on chromatographic separationE. cypellocarpa, E. globulusN/A
Biological Activity
50% Effective Concentration (EC₅₀) against HSV-20.73 µg/mLIsolated from E. globulus[1]
50% Cytotoxic Concentration (CC₅₀) in Vero cells> 210 µg/mLIsolated from E. globulus[2]
Selectivity Index (SI = CC₅₀/EC₅₀)> 287.7Isolated from E. globulus[1]
Reference Compound Activity
Acyclovir EC₅₀ against HSV-21.75 µg/mLN/A[1]

Experimental Protocols

This protocol details the sequential extraction and chromatographic purification for isolating this compound from Eucalyptus leaves.

Plant Material Preparation
  • Collect fresh leaves of Eucalyptus cypellocarpa or Eucalyptus globulus.

  • Dry the leaves at 40°C for 72 hours to preserve thermolabile compounds.[1]

  • Grind the dried leaves to a fine powder (0.5–1 mm particle size).[1]

Extraction
  • Perform an initial defatting step by extracting the powdered leaves with n-hexane (3 x 500 mL per 100 g of plant material) to remove lipids.[1]

  • Macerate the defatted plant material in 96% ethanol (e.g., 2.5 kg in a suitable volume of ethanol) at room temperature.[2]

  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.

Liquid-Liquid Partitioning
  • Dissolve the crude ethanol extract in aqueous methanol.[2]

  • Perform a liquid-liquid extraction with n-hexane to remove remaining nonpolar compounds. Discard the n-hexane phase.[2]

  • Subsequently, perform a liquid-liquid extraction of the aqueous methanol phase with chloroform.[2]

  • Collect the chloroform phase and dry it to yield the chloroform fraction, which will be enriched with this compound.[2]

Column Chromatography
  • Prepare a Sephadex LH-20 column.

  • Dissolve the dried chloroform fraction in a minimal amount of a suitable solvent (e.g., methanol).

  • Load the dissolved sample onto the Sephadex LH-20 column.

  • Elute the column with an appropriate solvent system. A common approach for separating phenolic compounds is to use a stepwise gradient of ethanol, methanol, and aqueous acetone.

  • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) with a suitable mobile phase and visualization reagent (e.g., UV light, anisaldehyde-sulfuric acid reagent).

  • Combine fractions containing the compound of interest based on the TLC analysis.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)
  • Further purify the enriched fractions from column chromatography using a preparative reverse-phase HPLC system.

  • Column: C18, e.g., Gemini C18 (Phenomenex, 5 µm, 150 x 4.6 mm) or a similar preparative column.

  • Mobile Phase: A gradient of acetonitrile and water. A suggested starting gradient is 30-45% acetonitrile over 2 minutes, followed by 45-65% acetonitrile over 8 minutes. This may need to be optimized based on the specific column and system.

  • Flow Rate: A typical analytical flow rate is 1 mL/min; this will need to be scaled up for a preparative column.

  • Detection: UV detector at 220 nm.

  • Collect the peak corresponding to this compound.

  • Evaporate the solvent to obtain the purified this compound.

Structure Elucidation

Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HR-MS).

Visualizations

Experimental Workflow

G cluster_start Plant Material Preparation cluster_extraction Extraction & Partitioning cluster_purification Purification cluster_end Final Product & Analysis start Fresh Eucalyptus Leaves drying Drying (40°C, 72h) start->drying grinding Grinding (0.5-1 mm) drying->grinding defatting Defatting with n-hexane grinding->defatting extraction Maceration in 96% Ethanol defatting->extraction partitioning1 Partitioning with n-hexane extraction->partitioning1 partitioning2 Partitioning with Chloroform partitioning1->partitioning2 column_chrom Sephadex LH-20 Column Chromatography partitioning2->column_chrom prep_hplc Preparative RP-HPLC column_chrom->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound analysis Structure Elucidation (NMR, HR-MS) pure_compound->analysis

Caption: Workflow for the isolation of this compound.

Potential Antiviral Mechanism of Action

G cluster_virus Herpes Simplex Virus 2 (HSV-2) cluster_cell Host Cell virus HSV-2 Virion attachment Attachment & Entry virus->attachment uncoating Uncoating attachment->uncoating dna_rep Viral DNA Replication (DNA Polymerase) uncoating->dna_rep protein_syn Viral Protein Synthesis dna_rep->protein_syn assembly Virion Assembly protein_syn->assembly release Release of New Virions assembly->release cypellocarpin_C This compound cypellocarpin_C->attachment Inhibition of viral glycoproteins cypellocarpin_C->dna_rep Inhibition of viral DNA polymerase

Caption: Potential antiviral mechanisms of this compound against HSV-2.

References

Application Notes and Protocols for Determining the Anti-HSV-2 Activity of Cypellocarpin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for assessing the anti-herpes simplex virus type 2 (HSV-2) activity of cypellocarpin C, a natural compound isolated from Eucalyptus species.[1][2][3][4] this compound has demonstrated potent antiviral effects, showing greater efficacy than the commonly used antiviral drug, acyclovir, in in-vitro studies.[1][5][6] This document outlines the necessary materials, experimental procedures, and data analysis techniques for researchers investigating novel anti-HSV-2 therapeutic agents.

Quantitative Data Summary

This compound has shown significant promise as an anti-HSV-2 agent. The following table summarizes its in-vitro efficacy compared to acyclovir.

CompoundEC50 (µg/mL)CC50 (µg/mL)Selectivity Index (SI = CC50/EC50)
This compound 0.73[1][6]>210[1][6]>287.7[1][6]
Acyclovir 1.75[1][6]>210[1][6]>120.0[1][6]

EC50 (50% Effective Concentration): The concentration of the compound that inhibits 50% of the viral replication. CC50 (50% Cytotoxic Concentration): The concentration of the compound that causes a 50% reduction in cell viability. SI (Selectivity Index): A ratio that measures the relative safety of the compound. A higher SI indicates a more favorable safety profile.

Experimental Protocol: Plaque Reduction Assay for Anti-HSV-2 Activity

This protocol details the plaque reduction assay, a standard method for quantifying the inhibition of viral replication.[7][8][9][10]

Materials
  • Vero cells (or other susceptible cell line)

  • Herpes Simplex Virus Type 2 (HSV-2) stock

  • This compound

  • Acyclovir (positive control)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Methylcellulose or Agarose overlay medium

  • Crystal Violet staining solution

  • Phosphate Buffered Saline (PBS)

  • 96-well and 6-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

Methods

1. Cell Culture and Maintenance:

  • Culture Vero cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
  • Maintain cells in a CO2 incubator at 37°C.
  • Passage cells using Trypsin-EDTA when they reach 80-90% confluency.

2. Cytotoxicity Assay (MTT or similar):

  • Seed Vero cells in a 96-well plate and incubate overnight.
  • Prepare serial dilutions of this compound in DMEM.
  • Replace the medium with the compound dilutions and incubate for 48-72 hours.
  • Determine cell viability using an MTT assay to calculate the CC50 value.

3. Plaque Reduction Assay:

  • Seed Vero cells in 6-well plates and grow to a confluent monolayer.
  • Prepare serial dilutions of this compound and acyclovir in DMEM.
  • In a separate tube, mix the compound dilutions with a known titer of HSV-2 (to produce ~100 plaques per well) and incubate for 1 hour at 37°C.
  • Remove the culture medium from the Vero cell plates and infect the cells with the virus-compound mixture.
  • Incubate for 1-2 hours at 37°C to allow for viral adsorption.
  • Remove the inoculum and overlay the cells with a semi-solid medium (e.g., 1.2% methylcellulose in DMEM).
  • Incubate the plates for 2-3 days at 37°C until plaques are visible.
  • Fix the cells with a formaldehyde/saline solution and stain with 0.5% crystal violet.
  • Wash the plates, allow them to dry, and count the number of plaques in each well.

4. Data Analysis:

  • Calculate the percentage of plaque inhibition for each concentration of the compound compared to the virus control (no compound).
  • The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow

experimental_workflow Plaque Reduction Assay Workflow for this compound cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Collection & Analysis cell_culture 1. Culture Vero Cells seed_cells 4. Seed Vero Cells in 6-well Plates cell_culture->seed_cells prepare_compounds 2. Prepare this compound and Acyclovir Dilutions pre_incubation 5. Pre-incubate Virus with Compound prepare_compounds->pre_incubation prepare_virus 3. Prepare HSV-2 Stock prepare_virus->pre_incubation infection 6. Infect Cell Monolayer seed_cells->infection pre_incubation->infection overlay 7. Add Semi-Solid Overlay infection->overlay incubation 8. Incubate for 2-3 Days overlay->incubation staining 9. Fix and Stain Plaques incubation->staining counting 10. Count Plaques staining->counting calculation 11. Calculate % Inhibition counting->calculation ec50 12. Determine EC50 calculation->ec50

Caption: Workflow of the plaque reduction assay to determine the anti-HSV-2 activity of this compound.

Mechanism of Action and Signaling Pathways

While the precise mechanism of action for this compound against HSV-2 has not been fully elucidated, its potent activity suggests interference with critical steps in the viral replication cycle. Nucleoside analogs like acyclovir inhibit viral DNA polymerase.[6] Other natural compounds have been shown to inhibit viral attachment and entry, or interfere with viral protein synthesis.[5] Further research is required to pinpoint the specific molecular targets of this compound. Potential areas of investigation include the inhibition of viral entry, interference with viral DNA replication machinery, or disruption of viral assembly and egress.

As no specific signaling pathways for this compound's anti-HSV-2 activity have been identified, a diagram of a hypothetical pathway is not included. Future studies could explore the impact of this compound on host cell signaling pathways that are often manipulated by viruses for their own replication, such as the NF-κB or interferon signaling pathways.

References

Application Note: High-Throughput Screening of Cypellocarpin C Antiviral Activity Using Quantitative Real-Time PCR

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cypellocarpin C, a monoterpenoid derivative isolated from Eucalyptus globulus, has demonstrated significant antiviral properties, particularly against Herpes Simplex Virus type 2 (HSV-2).[1][2][3][4] HSV-2 is a prevalent human pathogen responsible for genital herpes, and the emergence of drug-resistant strains necessitates the discovery of novel antiviral compounds with alternative mechanisms of action.[1][2] Studies have shown that this compound exhibits more potent anti-HSV-2 activity than the commonly used antiviral drug, acyclovir.[2][3][4] This application note provides a detailed protocol for the quantitative assessment of this compound's antiviral efficacy against HSV-2 using a sensitive and high-throughput quantitative real-time PCR (qRT-PCR) assay. This method allows for the precise measurement of viral nucleic acid reduction in infected cells, serving as a key indicator of the test compound's antiviral potency.[5]

Quantitative real-time PCR is a powerful technique in antiviral drug development as it offers high sensitivity, specificity, and a broad dynamic range for the quantification of viral load.[5][6][7] The protocol outlined below is designed for researchers, scientists, and drug development professionals engaged in the screening and characterization of novel antiviral agents.

Quantitative Data Summary

The antiviral activity of this compound against HSV-2 has been previously evaluated and compared to the standard antiviral drug, acyclovir. The key quantitative metrics are the 50% effective concentration (EC₅₀), which is the concentration of the drug that inhibits viral replication by 50%, and the selectivity index (SI), which is the ratio of the 50% cytotoxic concentration (CC₅₀) to the EC₅₀. A higher SI value indicates a more favorable therapeutic window for the compound. The data presented below was obtained from studies on infected Vero cells.[2][4]

CompoundVirusEC₅₀ (µg/mL)CC₅₀ (µg/mL)Selectivity Index (SI)
This compound HSV-2 0.73 >210 >287.7
AcyclovirHSV-21.75>210>120.0

Experimental Protocols

This section details the step-by-step methodologies for assessing the antiviral activity of this compound against HSV-2 using qRT-PCR.

Cell Culture and Virus Propagation
  • Cell Line: Vero cells (African green monkey kidney epithelial cells) are a suitable host for HSV-2 propagation and are commonly used in antiviral assays.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Virus Strain: A laboratory-adapted strain of HSV-2 (e.g., G strain) should be used.

  • Virus Stock Preparation: Infect confluent monolayers of Vero cells with HSV-2 at a low multiplicity of infection (MOI) of 0.01. After 2-3 days, when significant cytopathic effect (CPE) is observed, harvest the cells and supernatant. Subject the mixture to three freeze-thaw cycles to release viral particles. Centrifuge at low speed to remove cell debris and collect the supernatant containing the virus stock. Aliquot and store at -80°C.

  • Virus Tittering: Determine the virus titer of the stock using a standard plaque assay on Vero cells. The titer is expressed in plaque-forming units per milliliter (PFU/mL).

Cytotoxicity Assay

Before evaluating antiviral activity, it is crucial to determine the cytotoxicity of this compound on Vero cells to ensure that any observed reduction in viral replication is not due to cell death.

  • Method: A standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability assay can be used.

  • Procedure:

    • Seed Vero cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight.

    • Prepare serial dilutions of this compound in the culture medium.

    • Remove the old medium from the cells and add 100 µL of the different concentrations of this compound. Include a vehicle control (e.g., DMSO, if used to dissolve the compound) and a cell-only control.

    • Incubate for 48-72 hours (corresponding to the duration of the antiviral assay).

    • Perform the MTT assay according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength.

    • Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50%.

Antiviral qRT-PCR Assay

This assay quantifies the effect of this compound on HSV-2 replication by measuring the amount of viral DNA.

  • Procedure:

    • Cell Seeding: Seed Vero cells in a 24-well plate at a density of 5 x 10⁴ cells per well and incubate overnight to form a confluent monolayer.

    • Infection: Aspirate the culture medium and infect the cells with HSV-2 at a specific MOI (e.g., 0.1) in a small volume of serum-free medium. Incubate for 1 hour at 37°C to allow for viral adsorption.

    • Compound Treatment: After the adsorption period, remove the virus inoculum and wash the cells once with phosphate-buffered saline (PBS). Add fresh culture medium containing serial dilutions of this compound. Include the following controls:

      • Virus Control: Infected cells with no compound treatment.

      • Cell Control: Uninfected cells with no compound treatment.

      • Positive Control: Infected cells treated with a known anti-HSV-2 drug like acyclovir.

    • Incubation: Incubate the plates for 24-48 hours at 37°C.

    • RNA/DNA Extraction: At the end of the incubation period, harvest the total DNA from the cells using a commercial DNA extraction kit according to the manufacturer's protocol. The reduction of viral nucleic acid in infected cells is a direct indicator of the test article's antiviral efficacy.[5]

    • Quantitative Real-Time PCR (qRT-PCR):

      • Primers and Probes: Design or use previously validated primers and a probe specific for a conserved region of the HSV-2 genome (e.g., a DNA polymerase or glycoprotein gene). A TaqMan-based assay is recommended for its high specificity.[5]

      • Reaction Setup: Prepare the qRT-PCR reaction mixture containing the extracted DNA, specific primers and probe, and a suitable master mix.

      • Thermal Cycling: Perform the qRT-PCR using a real-time PCR instrument with appropriate cycling conditions (denaturation, annealing, and extension steps).

      • Data Analysis: The cycle threshold (Ct) values will be used to quantify the viral DNA. A standard curve can be generated using known quantities of a plasmid containing the target viral gene to determine the absolute copy number of the viral DNA. The percentage of viral inhibition can be calculated relative to the virus control. The EC₅₀ value is then determined from the dose-response curve.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative real-time PCR-based antiviral testing of this compound.

G A Vero Cell Culture D Cell Seeding (24-well plate) A->D B HSV-2 Propagation & Tittering E HSV-2 Infection (MOI 0.1) B->E C This compound Preparation F Treatment with this compound C->F D->E E->F G Incubation (24-48h) F->G H Total DNA Extraction G->H I qRT-PCR for Viral DNA Quantification H->I J Data Analysis (EC50 Calculation) I->J

Caption: Workflow for qRT-PCR based antiviral testing of this compound.

Hypothetical Mechanism of Action

While the precise mechanism of action for this compound is not yet fully elucidated, the following diagram depicts a simplified overview of the HSV-2 replication cycle and potential stages where an antiviral compound could exert its inhibitory effects. The mechanism of action for acyclovir, a DNA polymerase inhibitor, is shown for comparison.[2][4]

G cluster_host Host Cell Entry Viral Entry (Attachment & Fusion) Uncoating Uncoating Entry->Uncoating 2 DNA_Replication Viral DNA Replication Uncoating->DNA_Replication 3 Transcription Viral Gene Transcription DNA_Replication->Transcription 4 Assembly Virion Assembly DNA_Replication->Assembly Translation Viral Protein Synthesis Transcription->Translation 5 Translation->Assembly 6 Egress Egress Assembly->Egress 7 Virus HSV-2 Virion Egress->Virus Progeny Virions Virus->Entry 1 CypellocarpinC This compound CypellocarpinC->Inhibition Potential Inhibition Points Acyclovir Acyclovir Acyclovir->DNA_Replication Known Inhibition Inhibition->Entry Inhibition->DNA_Replication Inhibition->Assembly

Caption: Simplified HSV-2 replication cycle and potential antiviral targets.

Conclusion

The quantitative real-time PCR assay detailed in this application note provides a robust and sensitive method for evaluating the antiviral efficacy of this compound against HSV-2. The superior potency of this compound compared to acyclovir highlights its potential as a lead compound for the development of new antiherpetic drugs. Further research into its specific mechanism of action is warranted to fully understand its therapeutic potential. This protocol can be adapted for high-throughput screening of other novel antiviral compounds and for studying their effects on various stages of the viral life cycle.

References

Application Notes and Protocols for Testing the Antimicrobial Activity of Cypellocarpin C

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cypellocarpin C, a compound isolated from Eucalyptus species, has demonstrated potential antimicrobial properties.[1][2][3] These application notes provide a detailed protocol for determining the in vitro antimicrobial activity of this compound against a panel of pathogenic bacteria. The primary methods described are the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) and the subsequent assay to determine the Minimum Bactericidal Concentration (MBC). These methods are fundamental in antimicrobial drug discovery and are based on established protocols recommended by the Clinical and Laboratory Standards Institute (CLSI).[4][5][6]

Principle of the Assays

  • Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism after a specific incubation period.[7] This is typically determined using a broth microdilution method where a standardized suspension of bacteria is exposed to serial dilutions of the test compound.[8][9]

  • Minimum Bactericidal Concentration (MBC): The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[10] It is determined by subculturing the preparations from the MIC assay that show no visible growth onto an agar medium without the antimicrobial agent.[11] An MBC is generally identified as the concentration that results in a 99.9% or greater reduction in the initial bacterial inoculum.[10][11]

Experimental Protocols

1. Materials and Reagents

  • This compound (of known purity)

  • Dimethyl sulfoxide (DMSO) for dissolving this compound

  • Mueller-Hinton Broth (MHB)[8][9]

  • Mueller-Hinton Agar (MHA)

  • Sterile 96-well microtiter plates[8]

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus cereus, Escherichia coli, Pseudomonas aeruginosa)[1][2]

  • Positive control antibiotic (e.g., Gentamicin)

  • Sterile saline solution (0.85% NaCl)

  • McFarland 0.5 turbidity standard

  • Spectrophotometer

  • Incubator (37°C)

  • Pipettes and sterile tips

  • Sterile petri dishes

2. Preparation of Bacterial Inoculum

  • From a fresh culture plate, select 3-5 isolated colonies of the test bacterium.

  • Transfer the colonies into a tube containing 5 mL of sterile MHB.

  • Incubate the broth culture at 37°C for 2-6 hours until it reaches the exponential growth phase.

  • Adjust the turbidity of the bacterial suspension with sterile saline to match the 0.5 McFarland standard. This corresponds to an approximate cell density of 1.5 x 10⁸ CFU/mL.

  • Dilute the standardized bacterial suspension 1:150 in MHB to obtain a final inoculum density of approximately 1 x 10⁶ CFU/mL.

3. Broth Microdilution Assay for MIC Determination

  • Prepare a stock solution of this compound in DMSO.

  • Dispense 100 µL of sterile MHB into all wells of a 96-well microtiter plate.

  • Add 100 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • The last well in each row should contain only MHB and the bacterial inoculum to serve as a growth control. A well with MHB only will serve as a sterility control.

  • Inoculate each well (except the sterility control) with 10 µL of the prepared bacterial inoculum to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Seal the plate and incubate at 37°C for 18-24 hours.

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound in which no visible growth is observed.

4. Assay for MBC Determination

  • From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.[7]

  • Spot-plate the aliquot onto a fresh MHA plate.

  • Incubate the MHA plates at 37°C for 18-24 hours.

  • After incubation, count the number of colonies on each spot.

  • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[10][11]

Data Presentation

Table 1: Hypothetical Antimicrobial Activity of this compound

Bacterial StrainGram StainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureusPositive3264
Bacillus cereusPositive1632
Escherichia coliNegative128>256
Pseudomonas aeruginosaNegative>256>256
Gentamicin (Control)N/A0.51

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay cluster_analysis Data Analysis prep_compound Prepare this compound Stock serial_dilution Serial Dilution in 96-well Plate prep_compound->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate with Bacteria prep_inoculum->inoculation serial_dilution->inoculation incubation_mic Incubate (37°C, 18-24h) inoculation->incubation_mic read_mic Read MIC (Visual Inspection) incubation_mic->read_mic subculture Subculture from Clear Wells read_mic->subculture incubation_mbc Incubate MHA Plates (37°C, 18-24h) subculture->incubation_mbc read_mbc Determine MBC (CFU Count) incubation_mbc->read_mbc data_table Tabulate MIC & MBC Values read_mbc->data_table

Caption: Experimental workflow for determining MIC and MBC of this compound.

signaling_pathway cluster_cell Bacterial Cell cluster_downstream Downstream Effects Cypellocarpin_C This compound Membrane Cell Membrane Disruption Cypellocarpin_C->Membrane DNA_Gyrase DNA Gyrase Inhibition Cypellocarpin_C->DNA_Gyrase Protein_Synth Protein Synthesis Inhibition Cypellocarpin_C->Protein_Synth Metabolism Disrupted Metabolism Membrane->Metabolism Loss of Ion Gradient DNA_Rep Impaired DNA Replication DNA_Gyrase->DNA_Rep Protein_Synth->Metabolism Cell_Div Inhibition of Cell Division DNA_Rep->Cell_Div Cell_Death Cell Death Cell_Div->Cell_Death Metabolism->Cell_Death

References

Cypellocarpin C: Application Notes and Protocols for Plant Natural Product Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cypellocarpin C is a phenolic glycoside esterified with oleuropeic acid, a monoterpenoid.[1] It is a natural product isolated from Eucalyptus species, notably Eucalyptus cypellocarpa and Eucalyptus globulus.[2][3] This document provides detailed application notes and experimental protocols for the utilization of this compound in the study of plant natural products, with a focus on its significant biological activities. While its role within the plant remains an area for future investigation, its potent antiviral, anti-inflammatory, and antitumor-promoting properties make it a valuable compound for drug discovery and development.

Biological Activities and Applications

This compound has demonstrated significant potential in several areas of pharmacological research. Its primary application to date has been in virology, where it exhibits potent activity against Herpes Simplex Virus 2 (HSV-2).

Antiviral Activity

This compound has shown potent antiviral activity, particularly against HSV-2, with efficacy reportedly greater than the standard antiviral drug, Acyclovir.[4][5]

Table 1: Antiviral Activity of this compound against HSV-2

CompoundEC50 (µg/mL)CC50 (µg/mL)Selectivity Index (SI = CC50/EC50)
This compound 0.73>210>287.7
Acyclovir1.75>210>120.0

Data sourced from Brezáni et al., 2018.[3][6]

Anti-inflammatory Activity

Studies have indicated that this compound possesses anti-inflammatory properties, which were examined using lipopolysaccharide (LPS)-stimulated macrophages.[1][6] This suggests its potential for development as an anti-inflammatory agent.

Antitumor-Promoting Activity

This compound has shown potent in vitro antitumor-promoting activity by inhibiting the Epstein-Barr virus (EBV) early antigen activation.[1] Furthermore, it has demonstrated the ability to suppress in vivo two-stage carcinogenesis on mouse skin.[1][7]

Experimental Protocols

Isolation and Purification of this compound from Eucalyptus globulus

This protocol describes a general method for the extraction and isolation of this compound.

G start Dried Leaves & Twigs of Eucalyptus globulus maceration Maceration in 96% Ethanol start->maceration evaporation Solvent Removal (Evaporation) maceration->evaporation dissolution Dissolution in Aqueous Methanol evaporation->dissolution partition1 Partition with n-hexane (Removes Lipophilic Compounds) dissolution->partition1 partition2 Partition with Chloroform partition1->partition2 Aqueous Methanol Phase chloroform_fraction Chloroform Fraction partition2->chloroform_fraction Chloroform Phase chromatography Chromatographic Separation (e.g., Column Chromatography, HPLC) chloroform_fraction->chromatography cyp_c Pure this compound chromatography->cyp_c

Figure 1: Workflow for the isolation of this compound.

Methodology:

  • Extraction: Macerate dried and powdered leaves and twigs of Eucalyptus globulus in 96% ethanol.[6]

  • Solvent Removal: Remove the solvent from the extract under reduced pressure to obtain a crude extract.[6]

  • Solvent Partitioning:

    • Dissolve the crude extract in aqueous methanol.

    • Perform a liquid-liquid partition with n-hexane to remove nonpolar compounds.

    • Subsequently, partition the aqueous methanol phase with chloroform.[6]

  • Chromatographic Separation: Subject the chloroform fraction to repeated chromatographic techniques, such as column chromatography over silica gel or Sephadex, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.[2]

Antiviral Activity Assays

This assay determines the concentration of an antiviral agent that reduces the number of viral plaques by 50% (IC50).[6]

G start Seed Vero Cells in 6-well plates infection Infect cell monolayers with HSV-1 (100 PFU/well) start->infection treatment Add medium containing Carboxymethyl Cellulose (CMC) and varying concentrations of this compound infection->treatment incubation Incubate for 72 hours at 37°C treatment->incubation staining Fix and stain cells (e.g., with Naphthol Blue Black) incubation->staining counting Count viral plaques staining->counting analysis Calculate IC50 value counting->analysis

Figure 2: Plaque reduction assay workflow.

Methodology:

  • Cell Seeding: Seed Vero cells in 6-well plates to form a confluent monolayer.[1][8]

  • Infection: Infect the cell monolayers with approximately 100 plaque-forming units (PFU) of HSV-1.[6]

  • Treatment: After viral adsorption, remove the inoculum and add an overlay medium containing 1.5% carboxymethyl cellulose (CMC) with and without various concentrations of this compound.[6][9]

  • Incubation: Incubate the plates for 72 hours at 37°C.[6]

  • Staining and Counting: Fix the cells and stain with a suitable dye (e.g., naphthol blue black) to visualize and count the viral plaques.[6]

  • Data Analysis: The concentration of this compound that inhibits plaque formation by 50% compared to the untreated control is determined as the IC50 value.

This assay measures the reduction in viral titer in the presence of the test compound.[6]

G start Seed Vero Cells treatment Treat cells with non-toxic concentrations of this compound start->treatment infection Infect with HSV-2 (100 TCID50/mL) treatment->infection incubation Incubate for 48 hours at 37°C infection->incubation harvest Harvest viral DNA incubation->harvest qpcr Quantitative PCR to determine viral titer harvest->qpcr analysis Calculate EC50 value qpcr->analysis

Figure 3: Titer reduction assay workflow.

Methodology:

  • Cell Treatment: Treat Vero cell monolayers with non-toxic concentrations of this compound.[6]

  • Infection: Add HSV-2 (e.g., 100 TCID50/mL) to the treated and untreated cell cultures.[6]

  • Incubation: Incubate the cultures at 37°C for 48 hours.[6]

  • Viral Titer Determination: Determine the virus titers in the treated and untreated cells using quantitative real-time reverse transcription PCR (qRT-PCR).[6][10]

  • Data Analysis: The effective concentration that reduces the viral titer by 50% (EC50) is calculated.

Anti-inflammatory Assay in LPS-Stimulated Macrophages

This protocol outlines a general method to assess the anti-inflammatory potential of this compound.[11][12]

G start Culture Macrophage Cell Line (e.g., RAW 264.7) pretreatment Pre-treat cells with varying concentrations of this compound start->pretreatment stimulation Stimulate with Lipopolysaccharide (LPS) pretreatment->stimulation incubation Incubate for a specified period (e.g., 18-24 hours) stimulation->incubation supernatant Collect cell culture supernatant incubation->supernatant analysis Measure pro-inflammatory markers (e.g., NO, TNF-α, IL-1β) by ELISA or Griess assay supernatant->analysis result Determine inhibition of inflammatory response analysis->result

Figure 4: Anti-inflammatory assay workflow.

Methodology:

  • Cell Culture: Culture a suitable macrophage cell line (e.g., RAW 264.7) under standard conditions.[13]

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.[12]

  • Stimulation: Stimulate the cells with LPS (e.g., 1 ng/mL) to induce an inflammatory response.[12]

  • Incubation: Incubate the cells for 18-24 hours.[12]

  • Measurement of Inflammatory Mediators: Collect the cell culture supernatant and measure the levels of pro-inflammatory mediators such as nitric oxide (NO) using the Griess reagent, and cytokines like TNF-α and IL-1β using ELISA kits.[11][14]

  • Data Analysis: Determine the concentration of this compound that inhibits the production of these inflammatory markers.

In Vivo Two-Stage Skin Carcinogenesis Assay

This assay evaluates the ability of this compound to suppress tumor promotion in a mouse model.[2][4][15]

G initiation Initiation: Single topical application of DMBA to mouse skin promotion Promotion: Repeated topical application of TPA initiation->promotion treatment Topical application of this compound before each TPA application promotion->treatment Concurrent Treatment observation Observe for papilloma development over several weeks treatment->observation analysis Count and measure papillomas observation->analysis result Assess the suppression of tumor promotion analysis->result

Figure 5: Two-stage skin carcinogenesis assay.

Methodology:

  • Initiation: A single sub-carcinogenic dose of a carcinogen, such as 7,12-dimethylbenz[a]anthracene (DMBA), is applied topically to the shaved dorsal skin of mice.[2][15]

  • Promotion: After a week, a tumor promoter, such as 12-O-tetradecanoylphorbol-13-acetate (TPA), is repeatedly applied to the same area (e.g., twice weekly for 20 weeks).[4]

  • Treatment: this compound is applied topically before each TPA application.

  • Observation and Data Collection: The mice are monitored weekly for the appearance of papillomas. The number and size of the tumors are recorded.[4]

  • Data Analysis: The tumor incidence and multiplicity in the this compound-treated group are compared to the control group (receiving only DMBA and TPA).

This compound in Plant Systems: Current Knowledge and Future Directions

Hypothetical Biosynthetic Pathway

The complete biosynthetic pathway of this compound has not been fully elucidated. However, based on its structure, a hypothetical pathway can be proposed involving the convergence of the chromone and monoterpenoid biosynthetic pathways.

G cluster_0 Chromone Biosynthesis cluster_1 Monoterpenoid Biosynthesis malonyl Malonyl-CoA pcs Pentaketide Chromone Synthase (PCS) malonyl->pcs chromone 5,7-dihydroxy-2-methylchromone pcs->chromone glycosylation Glycosylation chromone->glycosylation gpp Geranyl Diphosphate (GPP) oleuropeic_acid Oleuropeic Acid gpp->oleuropeic_acid Multiple Steps esterification Esterification oleuropeic_acid->esterification glycosylation->esterification Glycosylated Chromone cyp_c This compound esterification->cyp_c

Figure 6: Hypothetical biosynthesis of this compound.

The chromone moiety is likely synthesized via the polyketide pathway, with pentaketide chromone synthase playing a key role.[16][17] The oleuropeic acid moiety is a monoterpenoid derived from the methylerythritol phosphate (MEP) pathway, starting from geranyl diphosphate (GPP).[18] The final steps would involve glycosylation of the chromone and subsequent esterification with oleuropeic acid.

Potential Roles in Plants and Research Opportunities

The specific physiological role of this compound in Eucalyptus is currently unknown. However, based on the functions of similar compounds, several hypotheses can be proposed, opening avenues for future research:

  • Plant Defense: Phenolic glycosides are well-known for their role in plant defense against herbivores and pathogens.[3][19][20][21] Future studies could investigate the effect of this compound on insect feeding behavior or its antimicrobial properties against plant pathogens.

  • Allelopathy: Eucalyptus species are known for their allelopathic effects, inhibiting the growth of neighboring plants. The potential contribution of this compound to this phenomenon could be explored.

  • Signaling: Monoterpenes can act as signaling molecules in plant-to-plant communication and in systemic acquired resistance.[22][23] Research into whether this compound or its volatile derivatives are involved in these processes would be of great interest.

Conclusion

This compound is a promising natural product with well-documented potent antiviral activity and potential as an anti-inflammatory and antitumor-promoting agent. This document provides a foundation for researchers to work with this compound. While its applications in human health are more explored, its role within the plant kingdom remains a fertile ground for future scientific inquiry, particularly in the areas of plant defense and chemical ecology.

References

Application of Cypellocarpin C in Functional Biology Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Cypellocarpin C is a phenolic glycoside first isolated from Eucalyptus cypellocarpa. It has emerged as a molecule of significant interest in functional biology and drug development due to its potent biological activities. Primarily, this compound is recognized for its robust antiviral properties, particularly against Herpes Simplex Virus (HSV), and its notable anti-inflammatory effects.

Antiviral Applications:

This compound has demonstrated significant efficacy against both HSV-1 and HSV-2, with studies indicating it is more potent than the commonly used antiviral drug, acyclovir, against HSV-2.[1][2][3][4][5][6][7][8][9] Its mechanism of action is believed to be multifactorial, potentially interfering with viral attachment and penetration into host cells, as well as inhibiting later stages of the viral replication cycle.[9][10][11] This makes this compound a compelling candidate for the development of new antiherpetic therapies, especially in the context of growing acyclovir resistance.

Anti-inflammatory Applications:

The anti-inflammatory potential of this compound has been linked to its ability to modulate key signaling pathways involved in the inflammatory response. Specifically, it has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), two critical transcription factors that regulate the expression of pro-inflammatory cytokines and other inflammatory mediators.[2][10] This activity suggests its potential use in studying and potentially treating inflammatory conditions.

Other Potential Applications:

While less explored, initial research suggests that this compound may also possess antibacterial, antifungal, and antitumor-promoting activities.[1] These broader bioactivities highlight the potential for this compound to be used as a tool in a wider range of functional biology studies.

Data Presentation

Table 1: Antiviral Activity of this compound against Herpes Simplex Virus (HSV)

CompoundVirus StrainCell LineAssayIC50 / EC50 (µg/mL)CC50 (µg/mL)Selectivity Index (SI)Reference
This compound HSV-1VeroTiter Reduction->210-[2]
This compound HSV-2VeroTiter Reduction0.73>210>287.7[2][5][6][7]
AcyclovirHSV-1VeroTiter Reduction1.92>210>109.4[2][3][5][6]
AcyclovirHSV-2VeroTiter Reduction1.75>210>120.0[2][5][6][7]

IC50: 50% inhibitory concentration; EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI = CC50/IC50 (or EC50)

Experimental Protocols

Determination of Cytotoxicity by Neutral Red Uptake (NRU) Assay

This protocol is used to determine the concentration of this compound that is toxic to the host cells (e.g., Vero cells), which is crucial for calculating the selectivity index of its antiviral activity.

Materials:

  • Vero cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution

  • 96-well cell culture plates

  • Neutral Red (NR) solution (e.g., 50 µg/mL in PBS)

  • NR destain solution (e.g., 50% ethanol, 49% deionized water, 1% glacial acetic acid)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed Vero cells into a 96-well plate at a density of 1-2 x 10^4 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the existing medium from the cells and add 100 µL of the different concentrations of this compound to the wells. Include wells with medium only as a negative control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Neutral Red Staining: Remove the medium containing the compound. Wash the cells once with 150 µL of PBS. Add 100 µL of NR solution to each well and incubate for 2-3 hours at 37°C.

  • Destaining: Remove the NR solution and wash the cells with 150 µL of PBS. Add 150 µL of NR destain solution to each well.

  • Absorbance Measurement: Shake the plate for 10 minutes on a shaker to ensure complete dissolution of the dye. Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control. The CC50 value is the concentration of the compound that reduces cell viability by 50%.

Antiviral Activity Assessment by Viral Titer Reduction Assay (Plaque Assay)

This protocol determines the concentration of this compound required to inhibit the replication of HSV.

Materials:

  • Confluent monolayer of Vero cells in 6-well or 12-well plates

  • HSV-1 or HSV-2 virus stock of known titer

  • This compound serial dilutions in infection medium (e.g., DMEM with 2% FBS)

  • Infection medium

  • Overlay medium (e.g., infection medium containing 1% methylcellulose)

  • Crystal violet solution (e.g., 0.5% in 20% ethanol)

  • Formalin (10%)

  • PBS

Procedure:

  • Cell Preparation: Grow Vero cells to a confluent monolayer in 6-well or 12-well plates.

  • Virus Infection: Aspirate the growth medium from the cells. Infect the cells with a known amount of virus (e.g., 100 plaque-forming units, PFU) in a small volume of infection medium for 1-2 hours at 37°C, with gentle rocking every 15-20 minutes.

  • Compound Treatment: After the adsorption period, remove the virus inoculum. Wash the cells once with PBS. Add the overlay medium containing different concentrations of this compound. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until visible plaques are formed in the virus control wells.

  • Plaque Visualization: Aspirate the overlay medium. Fix the cells with 10% formalin for 20 minutes. Remove the formalin and stain the cells with crystal violet solution for 20-30 minutes.

  • Plaque Counting: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus control. The IC50 or EC50 value is the concentration of the compound that reduces the number of plaques by 50%.

NF-κB/AP-1 Activation Assay using a Reporter Cell Line

This protocol assesses the effect of this compound on the activation of NF-κB/AP-1 signaling pathway, often induced by an inflammatory stimulus like lipopolysaccharide (LPS).

Materials:

  • THP-1-XBlue™-MD2-CD14 reporter cell line (or similar)

  • Complete growth medium (e.g., RPMI 1640 with 10% FBS)

  • Serum-free medium

  • This compound

  • LPS (from E. coli)

  • QUANTI-Blue™ Solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the reporter cells in a 96-well plate at a density of approximately 5 x 10^5 cells/mL in serum-free medium.

  • Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control.

  • Stimulation: Induce NF-κB/AP-1 activation by adding LPS to a final concentration of 1 µg/mL to the wells (except for the unstimulated control).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • SEAP Detection: Centrifuge the plate to pellet the cells. Transfer 20 µL of the supernatant to a new 96-well plate. Add 180 µL of pre-warmed QUANTI-Blue™ Solution to each well.

  • Incubation and Measurement: Incubate at 37°C for 30-60 minutes, or until a color change is observed. Measure the absorbance at 620-655 nm.

  • Data Analysis: Calculate the percentage of inhibition of NF-κB/AP-1 activation for each concentration of this compound compared to the LPS-stimulated control.

Visualizations

HSV_Replication_Cycle cluster_host Host Cell cluster_cypellocarpin This compound Inhibition Attachment 1. Attachment Penetration 2. Penetration & Uncoating Attachment->Penetration Transcription 3. Viral Gene Transcription Penetration->Transcription Translation 4. Viral Protein Synthesis Transcription->Translation Replication 5. Genome Replication Translation->Replication Assembly 6. Virion Assembly Replication->Assembly Egress 7. Egress Assembly->Egress Progeny Progeny Virions Egress->Progeny Inhibit_Attach Inhibits Attachment & Penetration Inhibit_Attach->Attachment Inhibit_Attach->Penetration Inhibit_Replication Inhibits Replication Inhibit_Replication->Replication Virus HSV Virion Virus->Attachment

Caption: Proposed inhibitory effects of this compound on the HSV replication cycle.

NFkB_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 Activation LPS LPS LPS->TLR4 IKK IKK Complex MyD88->IKK IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB Degradation Gene Pro-inflammatory Gene Expression NFkB_nuc->Gene Cypellocarpin This compound Cypellocarpin->IKK Inhibits Experimental_Workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_antiviral Antiviral Activity cluster_inflammation Anti-inflammatory Activity A1 Seed Vero Cells A2 Treat with this compound A1->A2 A3 Incubate (48-72h) A2->A3 A4 Neutral Red Uptake Assay A3->A4 A5 Determine CC50 A4->A5 B1 Infect Vero Cells with HSV B2 Treat with this compound B1->B2 B3 Incubate (2-3 days) B2->B3 B4 Plaque Assay B3->B4 B5 Determine IC50/EC50 B4->B5 C1 Treat Reporter Cells with this compound C2 Stimulate with LPS C1->C2 C3 Incubate (24h) C2->C3 C4 QUANTI-Blue™ Assay C3->C4 C5 Measure NF-κB/AP-1 Inhibition C4->C5

References

Troubleshooting & Optimization

Technical Support Center: Cypellocarpin C Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of cypellocarpin C. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and efficiency of your synthesis.

I. Synthetic Scheme Overview

The total synthesis of this compound can be conceptually divided into three main stages:

  • Synthesis of the Chromone Acceptor: Preparation and protection of the 7-hydroxy-2-methylchromone core.

  • Synthesis of the Glycosyl Donor: Preparation of a protected glucose donor.

  • Glycosylation, Esterification, and Deprotection: Coupling of the chromone and glucose units, followed by esterification with (+)-(R)-oleuropeic acid and final deprotection to yield this compound.

Below is a general workflow diagram for the synthesis:

G cluster_0 Stage 1: Chromone Acceptor Synthesis cluster_1 Stage 2: Oleuropeic Acid Synthesis cluster_2 Stage 3: Glycosylation & Final Steps A 2,4,6-Trihydroxyacetophenone B 5,7-Dihydroxy-2-methylchromone A->B Kostanecki-Robinson Reaction C 5-O-Benzyl-7-hydroxy-2-methylchromone B->C Selective Benzylation G Protected Glycosyl Chromone C->G Glycosylation D (-)-β-Pinene E (+)-(R)-Oleuropeic Acid D->E Multi-step synthesis I Protected this compound E->I F Acetobromo-α-D-glucose F->G H De-acetylated Glycosyl Chromone G->H Deacetylation H->I Steglich Esterification J This compound I->J Debenzylation

Caption: General workflow for the synthesis of this compound.

II. Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the synthesis of this compound, with a focus on improving reaction yields at each critical step.

Stage 1: Synthesis of the Chromone Acceptor (5-O-Benzyl-7-hydroxy-2-methylchromone)

Key Reaction: Kostanecki-Robinson reaction followed by selective benzylation.

StepPotential IssueRecommended Solution
1.1Low yield in Kostanecki-Robinson reaction.Ensure anhydrous conditions. Use freshly distilled acetic anhydride and freshly fused sodium acetate. Monitor the reaction temperature closely as overheating can lead to side products.
1.2Formation of isomeric byproducts.Purify the crude 5,7-dihydroxy-2-methylchromone thoroughly by column chromatography or recrystallization before proceeding to the next step.
1.3Non-selective benzylation of both hydroxyl groups.Use one equivalent of benzyl bromide. Add the base (e.g., K₂CO₃) portion-wise to control the reaction. Monitor the reaction progress carefully using TLC to stop it once the desired product is the major component.
1.4Incomplete benzylation reaction.Ensure the solvent (e.g., acetone or DMF) is anhydrous. Use a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) to improve the reaction rate.

FAQs:

  • Q: What is the best way to purify 5,7-dihydroxy-2-methylchromone?

    • A: Recrystallization from ethanol or methanol is often effective. If isomeric impurities persist, column chromatography on silica gel using a hexane/ethyl acetate gradient is recommended.

  • Q: Can I use other protecting groups for the 5-hydroxyl group?

    • A: Yes, other protecting groups like silyl ethers (e.g., TBDMS) can be used. However, the benzyl group is advantageous due to its stability under glycosylation and esterification conditions and its ease of removal by hydrogenolysis in the final step.

Stage 2: Synthesis of (+)-(R)-Oleuropeic Acid

An improved, four-step stereoselective synthesis starting from (-)-β-pinene has been reported with an overall yield of 38%.

StepPotential IssueRecommended Solution
2.1Low yield in the epoxidation of (-)-β-pinene.Control the temperature carefully during the addition of peracetic acid. Use a sufficient amount of a weak base like sodium carbonate to neutralize acidic byproducts.
2.2Inefficient oxidation to the aldehyde.Use a mild oxidizing agent like pyridinium chlorochromate (PCC) or a Swern oxidation to avoid over-oxidation to the carboxylic acid.
2.3Low yield in the final oxidation to oleuropeic acid.The use of sodium chlorite with a chlorine scavenger like cyclohexene is reported to be effective and scalable.

FAQs:

  • Q: Is the stereochemistry of (+)-(R)-oleuropeic acid critical?

    • A: Yes, for the synthesis of the natural product this compound, the (R)-enantiomer is required. Starting with the correct enantiomer of β-pinene is crucial.

Stage 3: Glycosylation, Esterification, and Deprotection

This stage involves several critical steps that significantly impact the overall yield.

3.1 Glycosylation

Key Reaction: Coupling of 5-O-benzyl-7-hydroxy-2-methylchromone with an activated glucose donor (e.g., acetobromo-α-D-glucose).

G A 5-O-Benzyl-7-hydroxy-2-methylchromone E Protected Glycosyl Chromone A->E B Acetobromo-α-D-glucose B->E C Phase Transfer Catalyst (e.g., TBAB) C->E D Base (e.g., K₂CO₃) D->E

Caption: Key components for the glycosylation reaction.

StepPotential IssueRecommended Solution
3.1.1Low yield of the desired β-glycoside.The use of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) in a biphasic solvent system (e.g., chloroform/water) with a base like potassium carbonate has been shown to be effective.
3.1.2Hydrolysis of the glycosyl donor.Ensure all reagents and solvents are dry, and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
3.1.3Difficult purification of the glycosylated product.Careful column chromatography on silica gel is required. A gradient elution system, for example, from hexane/ethyl acetate to pure ethyl acetate, can help separate the product from unreacted starting materials and byproducts.

FAQs:

  • Q: Why do standard glycosylation conditions often fail for this substrate?

    • A: The hydroxyl group at the 7-position of the chromone is phenolic and can be less reactive than alcoholic hydroxyl groups. Phase-transfer catalysis helps to overcome this by bringing the reactants into closer proximity.

3.2 Deacetylation

StepPotential IssueRecommended Solution
3.2.1Incomplete removal of acetyl groups.Use a catalytic amount of sodium methoxide in dry methanol (Zemplén deacetylation). Monitor the reaction by TLC until all acetyl groups are removed.
3.2.2Cleavage of the glycosidic bond.Avoid acidic conditions. Zemplén deacetylation is performed under basic conditions and is generally mild enough to preserve the glycosidic linkage.

3.3 Steglich Esterification

Key Reaction: Coupling of the de-acetylated glycosyl chromone with (+)-(R)-oleuropeic acid using a carbodiimide (e.g., DCC or EDC) and a catalyst (e.g., DMAP).

G A De-acetylated Glycosyl Chromone E Protected this compound A->E B (+)-(R)-Oleuropeic Acid B->E C Coupling Agent (e.g., DCC, EDC) C->E D Catalyst (e.g., DMAP) D->E

Caption: Key components for the Steglich esterification.

StepPotential IssueRecommended Solution
3.3.1Low yield of the ester.Ensure all reactants and the solvent (e.g., dichloromethane or DMF) are anhydrous. Use a slight excess of oleuropeic acid and the coupling agent.
3.3.2Formation of N-acylurea byproduct.The addition of 4-dimethylaminopyridine (DMAP) as a catalyst is crucial to suppress the formation of the N-acylurea byproduct and accelerate the desired esterification.
3.3.3Difficult removal of the dicyclohexylurea (DCU) byproduct if DCC is used.DCU is sparingly soluble in many organic solvents. After the reaction, the mixture can be cooled and the precipitated DCU can be removed by filtration. If EDC is used, the urea byproduct is water-soluble and can be removed by an aqueous workup.

3.4 Debenzylation

StepPotential IssueRecommended Solution
3.4.1Incomplete removal of the benzyl group.Use a suitable catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere. Ensure the catalyst is active. The reaction can be slow, so allow sufficient reaction time and monitor by TLC.
3.4.2Reduction of other functional groups.Hydrogenolysis of the benzyl group is generally selective. However, prolonged reaction times or harsh conditions could potentially affect other parts of the molecule. Monitor the reaction progress to avoid over-reduction.

III. Experimental Protocols

Protocol 3.1: Glycosylation of 5-O-Benzyl-7-hydroxy-2-methylchromone
  • To a stirred solution of 5-O-benzyl-7-hydroxy-2-methylchromone and acetobromo-α-D-glucose (1.2 equivalents) in a 1:1 mixture of chloroform and water, add potassium carbonate (1 equivalent) and tetrabutylammonium bromide (1 equivalent).

  • Heat the mixture at 50 °C for 12-24 hours under an argon atmosphere, monitoring the reaction by TLC.

  • Upon completion, separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by silica gel column chromatography to afford the protected glycosyl chromone.

Protocol 3.3: Steglich Esterification
  • Dissolve the de-acetylated glycosyl chromone, (+)-(R)-oleuropeic acid (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous dichloromethane under an argon atmosphere.

  • Cool the solution to 0 °C and add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equivalents).

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to precipitate the dicyclohexylurea byproduct and remove it by filtration.

  • Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by silica gel column chromatography.

IV. Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )
This compoundC₂₆H₃₂O₁₁520.53
(+)-(R)-Oleuropeic AcidC₁₀H₁₆O₃184.23
5,7-Dihydroxy-2-methylchromoneC₁₀H₈O₄192.17

This technical support center provides a starting point for troubleshooting the synthesis of this compound. For more detailed information, it is recommended to consult the primary literature.

Technical Support Center: Cypellocarpin C Isolation and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation and purification of Cypellocarpin C.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental workflow for isolating this compound from Eucalyptus species.

Problem ID Issue Potential Cause(s) Recommended Solution(s)
EXT-01 Low Yield of Crude Extract Incomplete cell lysis; Inappropriate solvent selection; Insufficient extraction time or temperature.Ensure plant material is finely ground; Use a sequence of solvents from non-polar to polar (e.g., hexane followed by ethyl acetate, then methanol); Increase extraction time and/or use sonication or gentle heating to enhance efficiency.
PART-01 Poor Separation in Liquid-Liquid Partitioning Formation of emulsions; Similar polarity of target and impurity compounds.Allow the mixture to stand for an extended period; Add brine to the aqueous layer to break emulsions; Consider an alternative partitioning solvent system.
CC-01 Co-elution of this compound with Other Compounds in Column Chromatography Structurally similar compounds present in the extract (e.g., other phenol glycosides); Inappropriate stationary or mobile phase.Use a different adsorbent (e.g., reversed-phase C18 silica instead of normal-phase silica); Employ gradient elution with a shallow solvent gradient to improve resolution; Consider specialized chromatography like Sephadex LH-20 for separation of polar compounds.[1]
CC-02 Streaking or Tailing of Bands on the Column Sample overload; Sample insolubility in the mobile phase.Reduce the amount of crude extract loaded onto the column; Dissolve the sample in a small amount of a strong solvent and adsorb it onto a small amount of silica gel before loading.
HPLC-01 Broad or Split Peaks in Preparative HPLC Column degradation or contamination; Inappropriate mobile phase pH; Sample overload.Use a guard column to protect the main column; Adjust the mobile phase pH to ensure the analyte is in a single ionic state; Optimize the sample concentration and injection volume.
PUR-01 Persistent Impurities in the Final Product Presence of isomeric compounds; Degradation of the target compound during processing.Employ orthogonal purification techniques (e.g., normal-phase followed by reversed-phase HPLC); Use mild extraction and purification conditions (e.g., avoid strong acids/bases and high temperatures).
SOL-01 Difficulty Dissolving Purified this compound This compound has specific solubility properties.This compound is soluble in DMSO, pyridine, methanol, and ethanol.[2] For stock solutions, consider warming the vial to 37°C and using an ultrasonic bath to aid dissolution.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for the isolation of this compound?

A1: this compound has been successfully isolated from the dried leaves of Eucalyptus cypellocarpa and the fruits and leaves of Eucalyptus globulus.[2][4][5]

Q2: Which solvents are recommended for the initial extraction of this compound?

A2: A common method involves maceration of the plant material in 96% ethanol.[4] This is effective for extracting a broad range of compounds, including phenol glycosides. Subsequent partitioning with solvents of varying polarity is then used for fractionation.

Q3: My TLC analysis shows multiple spots with very similar Rf values. How can I improve the separation?

A3: This is a common challenge when dealing with complex plant extracts containing structurally related compounds.[1] To improve TLC separation, you can try using a different solvent system with varying polarity. For column chromatography, a shallow gradient elution is recommended. High-performance counter-current chromatography (HPCCC) can also be an effective technique for separating compounds with similar polarities.[6]

Q4: I am observing peak tailing in my HPLC chromatogram. What could be the cause and how can I fix it?

A4: Peak tailing in HPLC can be caused by several factors, including interactions between the analyte and active sites on the silica backbone of the column, or a mismatch between the sample solvent and the mobile phase. Ensure your mobile phase is adequately buffered if your compound is ionizable. Dissolving your sample in the initial mobile phase can also help improve peak shape.

Q5: How can I confirm the identity and purity of my isolated this compound?

A5: The identity of this compound should be confirmed using spectroscopic methods such as 1D and 2D Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[2] The purity can be assessed by High-Performance Liquid Chromatography (HPLC) using a suitable detection method (e.g., UV-Vis at an appropriate wavelength).

Experimental Protocols

Extraction of this compound from Eucalyptus globulus Leaves
  • Maceration: Air-dried and powdered leaves of Eucalyptus globulus (1 kg) are macerated in 96% ethanol (5 L) at room temperature for 72 hours.

  • Filtration and Concentration: The extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude ethanol extract.

  • Solvent-Solvent Partitioning:

    • The crude extract is suspended in aqueous methanol and partitioned with n-hexane to remove non-polar compounds like lipids and sterols.[4]

    • The aqueous methanol layer is then further extracted with chloroform.[4] The resulting chloroform fraction will contain compounds of intermediate polarity, including this compound.

Column Chromatography for Partial Purification
  • Stationary Phase: Silica gel (60-120 mesh) is used as the stationary phase.

  • Mobile Phase: A gradient elution is performed, starting with a non-polar solvent system (e.g., n-hexane:ethyl acetate, 9:1) and gradually increasing the polarity (e.g., to 100% ethyl acetate, followed by ethyl acetate:methanol mixtures).

  • Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

Preparative HPLC for Final Purification
  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% formic acid to improve peak shape) is a common mobile phase system.

  • Detection: UV detection at a wavelength where this compound shows maximum absorbance.

  • Purification: Fractions corresponding to the this compound peak are collected, and the solvent is evaporated to yield the purified compound.

Visualizations

experimental_workflow start Start: Dried Eucalyptus Leaves extraction Maceration in Ethanol start->extraction partitioning Solvent-Solvent Partitioning (n-Hexane/Chloroform) extraction->partitioning column_chrom Silica Gel Column Chromatography partitioning->column_chrom hplc Preparative HPLC (C18) column_chrom->hplc analysis Purity & Structure Analysis (HPLC, NMR, MS) hplc->analysis end Purified this compound analysis->end

Caption: General experimental workflow for the isolation and purification of this compound.

troubleshooting_flowchart start Poor HPLC Peak Shape? q_overload Is the peak broad and fronting? start->q_overload Yes q_tailing Is the peak tailing? start->q_tailing No s_overload Reduce sample concentration and injection volume. q_overload->s_overload end Improved Peak Shape s_overload->end s_tailing_ph Adjust mobile phase pH with 0.1% formic acid. q_tailing->s_tailing_ph Yes q_split Is the peak split? q_tailing->q_split No s_tailing_solvent Dissolve sample in mobile phase. s_tailing_ph->s_tailing_solvent s_tailing_solvent->end s_split Check for column contamination or void. Replace guard column. q_split->s_split Yes s_split->end

Caption: Decision flowchart for troubleshooting common HPLC peak shape issues.

References

optimizing cypellocarpin C stability for long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the long-term storage and handling of cypellocarpin C. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for long-term storage of this compound?

For long-term stability, this compound in its solid (powder) form should be stored at -20°C for up to 3 years or at 4°C for up to 2 years[1]. Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month[1][2]. To minimize degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use vials[2].

Q2: What solvents are suitable for dissolving this compound?

This compound is soluble in solvents such as DMSO, pyridine, methanol, and ethanol. The choice of solvent will depend on the specific experimental requirements. For aqueous buffers, it is advisable to prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it with the aqueous buffer to the final desired concentration.

Q3: How can I improve the solubility of this compound?

If you encounter solubility issues, gently warming the solution to 37°C and using an ultrasonic bath can aid in dissolution[2]. However, prolonged exposure to elevated temperatures should be avoided to prevent degradation.

Q4: Is this compound sensitive to light?

As a phenolic compound, this compound may be sensitive to light. It is recommended to store both solid samples and solutions in amber vials or to wrap containers with aluminum foil to protect them from light exposure. Photostability studies, as outlined in ICH guideline Q1B, should be conducted to fully assess its light sensitivity.

Q5: What are the likely degradation pathways for this compound?

Based on its chemical structure as a phenolic glycoside ester, the primary degradation pathways for this compound are likely to be hydrolysis of the ester and glycosidic linkages. These reactions can be catalyzed by acidic or basic conditions, as well as by enzymatic activity. Oxidation of the phenolic moieties may also occur.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Loss of biological activity in stored samples. Degradation of this compound due to improper storage conditions (temperature, light exposure, repeated freeze-thaw cycles).Review storage conditions and ensure they align with the recommendations. Prepare fresh stock solutions and aliquot them for single use. Store protected from light.
Appearance of new peaks in HPLC chromatograms of stored solutions. Chemical degradation of this compound.Perform forced degradation studies (see Experimental Protocols section) to identify potential degradation products. Use a validated stability-indicating HPLC method for analysis.
Precipitation of this compound in aqueous buffers. Poor solubility in the chosen buffer system.Increase the percentage of organic co-solvent (e.g., DMSO) in the final solution, ensuring it is compatible with your experimental system. Alternatively, consider using a different buffer system or adjusting the pH.
Inconsistent experimental results between different batches of this compound. Variability in the purity or stability of the compound.Always use a well-characterized batch of this compound with a certificate of analysis. Perform identity and purity tests upon receiving a new batch.

Summary of Storage Conditions

FormStorage TemperatureDuration
Powder -20°C3 years[1]
4°C2 years[1]
In Solvent -80°C6 months[1][2]
-20°C1 month[1][2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the required amount of this compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex briefly to mix. If necessary, gently warm the tube to 37°C and sonicate in an ultrasonic bath for a short period to ensure complete dissolution[2].

    • Aliquot the stock solution into single-use, light-protected (amber) vials.

    • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage[1][2].

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method. These studies intentionally expose this compound to stress conditions.

  • Acid Hydrolysis:

    • Incubate a solution of this compound in 0.1 M HCl at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Incubate a solution of this compound in 0.1 M NaOH at room temperature for 4 hours.

    • Neutralize the solution with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation:

    • Expose solid this compound to 60°C for 48 hours.

    • Dissolve the heat-stressed powder in a suitable solvent for analysis.

  • Photostability:

    • Expose a solution of this compound to a light source according to ICH Q1B guidelines.

    • A control sample should be kept in the dark at the same temperature.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control, using a suitable analytical method such as HPLC with UV and mass spectrometric detection. The goal is to achieve 5-20% degradation of the parent compound.

Protocol 3: Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and selectively quantify the active pharmaceutical ingredient (API) in the presence of its degradation products.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system with a photodiode array (PDA) detector and a mass spectrometer (MS) is recommended.

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient elution with acetonitrile and water (both containing 0.1% formic acid) is often effective for separating phenolic compounds.

  • Method Development:

    • Inject the unstressed this compound solution to determine its retention time and UV spectrum.

    • Inject the samples from the forced degradation studies.

    • Optimize the mobile phase gradient and other chromatographic parameters to achieve baseline separation of this compound from all degradation products.

    • The method is considered stability-indicating if all degradation product peaks are resolved from the parent peak and from each other. Peak purity analysis using the PDA detector should be performed to confirm the homogeneity of the this compound peak.

Visualizations

Proposed Degradation Pathway of this compound cluster_hydrolysis Hydrolysis Products cluster_oxidation Oxidation Products This compound This compound Hydrolysis (Acid/Base/Enzyme) Hydrolysis (Acid/Base/Enzyme) This compound->Hydrolysis (Acid/Base/Enzyme) Oxidation Oxidation This compound->Oxidation Phenolic Aglycone Phenolic Aglycone Hydrolysis (Acid/Base/Enzyme)->Phenolic Aglycone Oleuropeic Acid Oleuropeic Acid Hydrolysis (Acid/Base/Enzyme)->Oleuropeic Acid Glucose Glucose Hydrolysis (Acid/Base/Enzyme)->Glucose Quinone-type compounds Quinone-type compounds Oxidation->Quinone-type compounds

Caption: Proposed degradation pathways of this compound.

Experimental Workflow for this compound Stability Testing cluster_setup Study Setup cluster_execution Study Execution cluster_evaluation Data Evaluation Cypellocarpin_C_Sample This compound Sample (Solid or Solution) Storage_Conditions Define Storage Conditions (Long-term, Accelerated, Stress) Cypellocarpin_C_Sample->Storage_Conditions Time_Points Store Samples and Pull at Defined Time Points Storage_Conditions->Time_Points Analytical_Method Develop Stability-Indicating Analytical Method (e.g., HPLC) Analysis Analyze Samples for: - Assay of this compound - Degradation Products - Physical Properties Analytical_Method->Analysis Time_Points->Analysis Data_Analysis Analyze Data Trends (Degradation Kinetics) Analysis->Data_Analysis Shelf_Life Determine Shelf-Life and Optimal Storage Conditions Data_Analysis->Shelf_Life

Caption: General workflow for a this compound stability study.

References

Cypellocarpin C In Vitro Solubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Cypellocarpin C in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a natural phenolic glycoside isolated from species of Eucalyptus.[1] It has a molecular weight of 520.5 g/mol .[1] It has demonstrated potential antitumor and antiviral activities, notably against Herpes Simplex Virus 2 (HSV-2).[1][2]

Q2: In which solvents is this compound generally soluble?

This compound is reported to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), pyridine, methanol, and ethanol.[3] For in vitro studies, DMSO is the most commonly recommended solvent for creating stock solutions.

Q3: I am observing precipitation when I add my this compound stock solution (in DMSO) to my aqueous cell culture medium. What is happening?

This is a common issue when working with hydrophobic compounds. The compound is soluble in the organic solvent (DMSO) but has low solubility in the aqueous environment of the cell culture medium. When the DMSO stock is diluted into the medium, the concentration of the organic solvent decreases, and the compound may precipitate out of the solution.

Q4: What is the maximum concentration of DMSO that is safe for most cell lines?

The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid cytotoxicity. Generally, a final DMSO concentration of less than 0.5% is considered safe for most cell lines, though some sensitive or primary cell lines may require concentrations below 0.1%. It is always recommended to perform a vehicle control experiment (medium with the same final DMSO concentration without the compound) to assess the effect of the solvent on your specific cell line.

Q5: Are there any general tips for improving the solubility of this compound in my working solution?

Yes, to improve solubility, you can try gently warming the solution to 37°C and using an ultrasonic bath to aid dissolution.[4] When preparing working solutions from a DMSO stock, it is advisable to perform a stepwise dilution to prevent the compound from precipitating due to a rapid change in solvent concentration.

Troubleshooting Guide

Issue: Precipitate formation upon dilution of DMSO stock solution in aqueous media.

Root Cause: Poor aqueous solubility of this compound.

Solutions:

  • Optimize DMSO Concentration: Ensure the final DMSO concentration in your assay is at a non-toxic level (typically ≤ 0.5%).

  • Serial Dilution: Instead of a single large dilution, perform a multi-step serial dilution of your DMSO stock into the aqueous buffer or cell culture medium. This gradual decrease in DMSO concentration can help keep the compound in solution.

  • Use of Co-solvents: While DMSO is the primary recommended solvent, in some experimental setups, the use of other water-miscible organic solvents as co-solvents in the final solution might be explored, though their compatibility with the specific assay needs to be validated.[5][6]

  • pH Adjustment: For ionizable compounds, adjusting the pH of the aqueous medium can sometimes improve solubility.[5] However, the impact of pH on the stability and activity of this compound and the biological assay itself must be carefully considered.

  • Use of Surfactants: Low concentrations of non-ionic surfactants, such as Tween-20 or Triton X-100 (e.g., 0.01-0.05%), can be added to the assay buffer to help solubilize hydrophobic compounds in cell-free assays.[7] Note that surfactants are generally not suitable for cell-based assays as they can be cytotoxic.[7]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound.

Table 1: Stock Solution Preparation for this compound (M.Wt: 520.526 g/mol )

Desired Stock ConcentrationVolume of Solvent to Add for 1 mgVolume of Solvent to Add for 5 mgVolume of Solvent to Add for 10 mg
1 mM1.9211 mL9.6057 mL19.2113 mL
5 mM384.2 µL1.9211 mL3.8423 mL
10 mM192.1 µL960.6 µL1.9211 mL

Data adapted from a commercial supplier.[8] This table provides guidance on the volumes of solvent needed to prepare stock solutions of specific molarities. It is recommended to use DMSO as the solvent.

Table 2: Reported In Vitro Biological Activity of this compound

ActivityVirus/Cell LineMetricValueReference
AntiviralHerpes Simplex Virus 2 (HSV-2)EC500.73 µg/mL[2][9]
CytotoxicityVero cellsCC50>210 µg/mL[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Weigh out 1 mg of this compound and place it in a sterile microcentrifuge tube.

  • Add 192.1 µL of anhydrous DMSO to the tube.

  • Vortex the tube for 1-2 minutes to dissolve the compound completely. If necessary, gently warm the tube to 37°C and sonicate for a few minutes to aid dissolution.[4]

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Stock solutions are typically stable for up to one month at -20°C and up to six months at -80°C.[4]

Protocol 2: Preparation of Working Solutions by Serial Dilution

Objective: To prepare a series of working solutions of this compound in cell culture medium with a final DMSO concentration of 0.1%.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium

  • Sterile microcentrifuge tubes or 96-well plate

  • Calibrated micropipettes and sterile tips

Procedure:

  • Prepare an intermediate dilution: Dilute the 10 mM stock solution 1:100 in cell culture medium to create a 100 µM intermediate solution with 1% DMSO. For example, add 5 µL of the 10 mM stock to 495 µL of cell culture medium.

  • Prepare the highest concentration working solution: Dilute the 100 µM intermediate solution 1:10 in cell culture medium to get a 10 µM working solution with a final DMSO concentration of 0.1%. For example, add 10 µL of the 100 µM intermediate solution to 90 µL of cell culture medium.

  • Perform serial dilutions for lower concentrations: To create a dilution series, you can perform 1:2 serial dilutions from the 10 µM working solution. For example, transfer 50 µL of the 10 µM solution to a new well/tube containing 50 µL of cell culture medium (pre-spiked with 0.1% DMSO to maintain a constant solvent concentration) to get a 5 µM solution. Repeat this process to generate the desired concentration range (e.g., 2.5 µM, 1.25 µM, etc.).

Visualizations

Signaling Pathways

Phenolic glycosides like this compound are known to exert their antitumor and antiviral effects by modulating various cellular signaling pathways.

Antitumor_Signaling_Pathways cluster_0 This compound cluster_1 Signaling Pathways cluster_2 Cellular Effects Cypellocarpin_C Cypellocarpin_C PI3K_Akt_mTOR PI3K/Akt/mTOR Cypellocarpin_C->PI3K_Akt_mTOR Modulates NF_kB NF-κB Cypellocarpin_C->NF_kB Modulates MAPK MAPK Cypellocarpin_C->MAPK Modulates Apoptosis ↑ Apoptosis PI3K_Akt_mTOR->Apoptosis Proliferation ↓ Proliferation PI3K_Akt_mTOR->Proliferation NF_kB->Apoptosis NF_kB->Proliferation Angiogenesis ↓ Angiogenesis NF_kB->Angiogenesis MAPK->Apoptosis MAPK->Proliferation Cell_Cycle_Arrest ↑ Cell Cycle Arrest

Caption: Potential antitumor signaling pathways modulated by this compound.

Experimental Workflow

The following diagram illustrates a general workflow for troubleshooting this compound solubility issues in a cell-based assay.

Troubleshooting_Workflow Start Start: this compound Powder Prep_Stock Prepare 10 mM Stock in 100% DMSO Start->Prep_Stock Dilute Dilute Stock in Aqueous Medium Prep_Stock->Dilute Precipitate Precipitate Observed? Dilute->Precipitate Yes Yes Precipitate->Yes Yes No No Precipitate->No No Troubleshoot Troubleshooting Steps Yes->Troubleshoot Proceed Proceed with In Vitro Assay No->Proceed Serial_Dilution 1. Use Serial Dilution Troubleshoot->Serial_Dilution Warm_Sonicate 2. Warm to 37°C & Sonicate Serial_Dilution->Warm_Sonicate Check_DMSO 3. Check Final DMSO % (<0.5%) Warm_Sonicate->Check_DMSO Check_DMSO->Dilute

Caption: Workflow for troubleshooting this compound solubility.

Antiviral Mechanism of Action

This compound has shown potent activity against HSV-2. Phenolic compounds can interfere with multiple stages of the viral life cycle.

HSV_Lifecycle_Interference cluster_0 This compound cluster_1 HSV Life Cycle Cypellocarpin_C Cypellocarpin_C Attachment 1. Attachment & Entry Cypellocarpin_C->Attachment Inhibits Replication 2. Viral DNA Replication Cypellocarpin_C->Replication Inhibits Attachment->Replication Assembly 3. Viral Assembly & Egress Replication->Assembly

Caption: Potential points of interference of this compound in the HSV life cycle.

References

refinement of cell culture conditions for cypellocarpin C assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Cypellocarpin C in cell culture-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in cell-based assays?

A1: this compound, a phenol glycoside isolated from Eucalyptus cypellocarpa, has demonstrated potent in vitro activity, including antitumor-promoting and antiviral effects.[1] It is most notably recognized for its significant inhibitory activity against Herpes Simplex Virus type 2 (HSV-2).[2][3]

Q2: Which cell line is recommended for this compound antiviral assays?

A2: Vero cells, derived from the kidney of an African green monkey, are the recommended cell line for studying the anti-HSV-2 activity of this compound.[2][3] Vero cells are highly susceptible to HSV infection and are a standard model for antiviral research.

Q3: What are the known efficacy and cytotoxicity values for this compound?

A3: In studies using Vero cells, this compound has shown a 50% effective concentration (EC₅₀) of 0.73 µg/mL against HSV-2. The 50% cytotoxic concentration (CC₅₀) in the same cell line was found to be greater than 210 µg/mL, indicating a high selectivity index (>287.7).[3]

Q4: How should this compound be prepared for cell culture experiments?

A4: this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. This stock solution can then be further diluted in the cell culture medium to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.5%).

Troubleshooting Guides

This section addresses common issues that may arise during the refinement of cell culture conditions for this compound assays.

Problem 1: High Variability in Antiviral Assay Results

Possible Causes:

  • Inconsistent Virus Titer: The initial amount of virus used for infection can significantly impact the results.

  • Cell Monolayer Inconsistency: A non-confluent or unhealthy cell monolayer can lead to uneven virus infection and plaque formation.

  • Pipetting Errors: Inaccurate dilutions of this compound or the virus can introduce significant variability.

Solutions:

  • Virus Titer Standardization: Always use a freshly titrated virus stock for each experiment. Perform a plaque assay to determine the exact plaque-forming units (PFU) per mL of your virus stock before initiating the antiviral assay.

  • Optimal Cell Seeding: Ensure a consistent cell seeding density to achieve a confluent monolayer (90-100%) at the time of infection. For Vero cells, a seeding density of approximately 3.5 x 10⁵ cells per well in a 6-well plate is a good starting point.

  • Careful Pipetting Technique: Use calibrated pipettes and proper technique to ensure accurate and reproducible dilutions.

Problem 2: No Plaques Observed in Plaque Reduction Assay

Possible Causes:

  • Inactive Virus: The virus stock may have lost its infectivity due to improper storage or multiple freeze-thaw cycles.

  • Incorrect Cell Type: Ensure you are using a cell line susceptible to the virus (e.g., Vero cells for HSV-2).

  • Overlay Medium Issues: The overlay medium (e.g., methylcellulose) may be too viscous, preventing plaque formation, or may have been added at too high a temperature, killing the cells.

Solutions:

  • Virus Stock Validation: Test the infectivity of your virus stock by performing an infection without any compound.

  • Cell Line Verification: Confirm the identity and susceptibility of your cell line.

  • Overlay Optimization: Ensure the overlay medium is at the correct concentration and temperature (around 37°C) before adding it to the cells.

Problem 3: High Cytotoxicity Observed at Low Concentrations of this compound

Possible Causes:

  • Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high.

  • Incorrect Compound Concentration: Errors in calculating the dilutions of the this compound stock solution.

  • Sensitive Cells: The cells may be stressed or unhealthy, making them more susceptible to any cytotoxic effects.

Solutions:

  • Solvent Control: Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) to assess solvent toxicity.

  • Concentration Verification: Double-check all calculations for the dilution series.

  • Healthy Cell Culture Maintenance: Ensure cells are healthy, in the logarithmic growth phase, and free from contamination.

Quantitative Data Summary

ParameterValueCell LineVirus StrainReference
EC₅₀ 0.73 µg/mLVeroHSV-2[3]
CC₅₀ > 210 µg/mLVeroN/A[3]
Selectivity Index (SI) > 287.7VeroHSV-2[3]

Experimental Protocols

Protocol 1: Cytotoxicity Assay (MTT Assay)

This protocol is to determine the concentration of this compound that is toxic to the cells.

  • Cell Seeding: Seed Vero cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a serial dilution of this compound in the cell culture medium.

  • Cell Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a cell-only control (medium without compound or DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the cell-only control. The CC₅₀ value is the concentration of the compound that causes a 50% reduction in cell viability.

Protocol 2: Plaque Reduction Assay for Anti-HSV-2 Activity

This protocol is to determine the antiviral efficacy of this compound.

  • Cell Seeding: Seed Vero cells in 6-well plates at a density of 3.5 x 10⁵ cells/well and incubate for 24 hours to form a confluent monolayer.

  • Virus Dilution: Prepare a dilution of HSV-2 stock to yield approximately 50-100 plaques per well.

  • Infection: Remove the culture medium and infect the cell monolayer with 200 µL of the virus dilution for 1 hour at 37°C, with gentle rocking every 15 minutes.

  • Compound Treatment: During the infection period, prepare different concentrations of this compound in an overlay medium (e.g., DMEM with 2% FBS and 0.5% methylcellulose).

  • Overlay Application: After the 1-hour incubation, remove the virus inoculum and add 2 mL of the overlay medium containing the respective concentrations of this compound to each well. Include a virus-only control (no compound) and a cell-only control (no virus or compound).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator until plaques are visible.

  • Plaque Staining: Fix the cells with 10% formalin for 30 minutes, then stain with 0.5% crystal violet solution for 15-30 minutes.

  • Plaque Counting: Gently wash the wells with water and allow them to dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque inhibition for each concentration compared to the virus-only control. The EC₅₀ value is the concentration of the compound that inhibits plaque formation by 50%.

Visualizations

Experimental Workflow for Antiviral Activity Screening

Antiviral_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_cells Seed Vero Cells (e.g., 6-well plates) infect_cells Infect Cell Monolayer (1 hour) prep_cells->infect_cells prep_virus Prepare HSV-2 Dilution (50-100 PFU/well) prep_virus->infect_cells prep_compound Prepare this compound Serial Dilutions add_overlay Add Overlay Medium with This compound prep_compound->add_overlay infect_cells->add_overlay incubate Incubate (48-72 hours) add_overlay->incubate stain_plaques Fix and Stain Plaques (Crystal Violet) incubate->stain_plaques count_plaques Count Plaques stain_plaques->count_plaques calc_ec50 Calculate EC50 count_plaques->calc_ec50

Caption: Workflow for determining the antiviral activity of this compound.

Troubleshooting Logic for Plaque Assay

Plaque_Assay_Troubleshooting cluster_virus Virus-Related Issues cluster_cell Cell-Related Issues cluster_protocol Protocol-Related Issues start Problem: No/Poor Plaque Formation check_titer Is virus titer too low? start->check_titer check_confluency Is cell monolayer confluent? start->check_confluency check_overlay Is overlay correct (concentration, temp)? start->check_overlay check_viability Is virus stock viable? check_titer->check_viability solution Solution: Re-titer virus, use fresh stock, optimize cell seeding and protocol. check_viability->solution check_health Are cells healthy? check_confluency->check_health check_health->solution check_incubation Is incubation time optimal? check_overlay->check_incubation check_incubation->solution

Caption: Troubleshooting guide for common plaque assay issues.

Hypothetical Signaling Pathway: this compound and NF-κB in HSV-2 Infection

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HSV2 HSV-2 IKK IKK Complex HSV2->IKK Activates CypellocarpinC This compound CypellocarpinC->IKK Inhibits (Hypothesized) IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive Inhibits NFkB_active NF-κB (p50/p65) (Active) IkB->NFkB_active Degradation releases NFkB_nucleus NF-κB (p50/p65) NFkB_active->NFkB_nucleus Translocates Viral_Genes Viral Gene Transcription NFkB_nucleus->Viral_Genes Promotes

Caption: Hypothetical mechanism of this compound on the NF-κB pathway during HSV-2 infection.

References

overcoming resistance in antiviral assays with cypellocarpin C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing cypellocarpin C in antiviral assays. The information is tailored for scientists and drug development professionals working to overcome antiviral resistance.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: We are observing inconsistent EC50 values for this compound against HSV-2. What could be the cause?

A1: Inconsistent EC50 values can stem from several factors. Firstly, ensure the consistency of your Vero cell monolayers; variations in cell density or health can significantly impact viral replication and compound efficacy. Secondly, confirm the viral titer of your HSV-2 stock before each experiment, as viral infectivity can decrease with improper storage. Finally, verify the concentration of your this compound stock solution. Serial dilutions should be prepared fresh for each assay to avoid degradation.

Q2: Our cytotoxicity assay (MTT/Neutral Red) shows high cell death in the control group (cells only). What should we do?

A2: High background cytotoxicity can invalidate your results. Ensure your Vero cells are not passaged too many times, as this can lead to decreased viability.[1] Check for contamination in your cell culture medium and incubator. It is also crucial to ensure that the solvent used to dissolve this compound (e.g., DMSO) is at a final concentration that is non-toxic to the cells.

Q3: How can we determine if this compound is effective against acyclovir-resistant strains of HSV?

A3: To test this compound against acyclovir-resistant HSV, you will need to use a well-characterized resistant strain in your plaque reduction or yield reduction assays. It is essential to run a parallel experiment with a wild-type, acyclovir-sensitive HSV strain and include acyclovir as a control in both. A significant reduction in viral plaques or yield in the resistant strain treated with this compound, compared to the untreated control, would indicate its potential to overcome resistance. Natural products like this compound often have different mechanisms of action compared to nucleoside analogs like acyclovir, making them promising candidates against resistant viruses.

Q4: What is the likely mechanism of action of this compound against HSV-2, and how can we investigate it?

A4: While the precise mechanism of this compound is still under investigation, many terpenoids, a class of compounds that includes this compound, act at the early stages of viral infection. They may directly inactivate the virus (virucidal activity) or inhibit viral attachment and entry into the host cell. A time-of-addition assay is a key experiment to elucidate the stage of the viral life cycle targeted by this compound. This assay involves adding the compound at different time points before, during, and after viral infection.

Q5: We are seeing a reduction in viral titer, but also some cytotoxicity at the effective concentration. How do we interpret these results?

A5: It is crucial to determine the selectivity index (SI), which is the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50). A higher SI value indicates a more favorable therapeutic window. This compound has been reported to have a high selectivity index against HSV-2, suggesting that its antiviral effects occur at concentrations well below those that cause significant cytotoxicity.[2] If you observe cytotoxicity at your effective concentration, consider performing a more detailed dose-response curve for both antiviral activity and cytotoxicity to accurately determine the SI.

Quantitative Data Summary

The following table summarizes the reported antiviral activity and cytotoxicity of this compound against Herpes Simplex Virus Type 2 (HSV-2) in Vero cells.

CompoundVirusAssayEC50 (µg/mL)CC50 (µg/mL)Selectivity Index (SI = CC50/EC50)Reference
This compound HSV-2Titer Reduction0.73>210>287.7[2]
AcyclovirHSV-2Titer Reduction1.75>210>120.0[2]

Experimental Protocols

Plaque Reduction Assay

This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).

Materials:

  • Vero cells

  • 6-well plates

  • Herpes Simplex Virus (HSV) stock

  • This compound stock solution

  • Acyclovir (positive control)

  • Minimum Essential Medium (MEM)

  • Fetal Bovine Serum (FBS)

  • Carboxymethyl cellulose (CMC) or other overlay medium

  • Crystal violet staining solution

Procedure:

  • Seed Vero cells in 6-well plates and grow until a confluent monolayer is formed.

  • Prepare serial dilutions of this compound and acyclovir in MEM.

  • Aspirate the growth medium from the cell monolayers and infect with HSV at a multiplicity of infection (MOI) that produces approximately 50-100 plaques per well.

  • Allow the virus to adsorb for 1-2 hours at 37°C.

  • Remove the viral inoculum and wash the cells with PBS.

  • Overlay the cell monolayers with MEM containing 1-2% FBS, 0.5% CMC, and the various concentrations of the test compounds.

  • Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are visible.

  • Fix the cells with a formalin solution and stain with crystal violet.

  • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control.

  • Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration.

Cytotoxicity Assay (Neutral Red Uptake)

This assay determines the concentration of a compound that reduces cell viability by 50% (CC50).

Materials:

  • Vero cells

  • 96-well plates

  • This compound stock solution

  • Cell culture medium

  • Neutral Red solution

  • Destain solution (e.g., 50% ethanol, 1% acetic acid)

  • Microplate reader

Procedure:

  • Seed Vero cells in a 96-well plate and incubate overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Aspirate the medium from the cells and add the different concentrations of the compound. Include a cell-only control and a solvent control.

  • Incubate for the same duration as the antiviral assay (e.g., 48-72 hours).

  • Remove the medium and add the Neutral Red solution. Incubate for 2-3 hours to allow for dye uptake by viable cells.

  • Wash the cells to remove excess dye.

  • Add the destain solution to each well to lyse the cells and release the incorporated dye.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability compared to the untreated cell control.

  • Determine the CC50 value by plotting the percentage of cell viability against the compound concentration.

Time-of-Addition Assay

This assay helps to determine the stage of the viral life cycle that is inhibited by the antiviral compound.

Materials:

  • Vero cells

  • 24-well plates

  • HSV stock

  • This compound at a fixed concentration (e.g., 3x EC50)

  • Cell culture medium

Procedure:

  • Seed Vero cells in 24-well plates and grow to confluency.

  • Perform the following treatments at different time points relative to infection (time 0):

    • Pre-treatment: Add this compound to the cells for a set period (e.g., 2 hours) before viral infection. Remove the compound, wash the cells, and then infect.

    • Co-treatment: Add this compound and the virus to the cells simultaneously.

    • Post-treatment: Infect the cells first, and then add this compound at various time points after infection (e.g., 0, 2, 4, 6, 8 hours post-infection).

  • After the full incubation period (e.g., 24-48 hours), harvest the supernatant and/or cell lysates.

  • Determine the viral titer in the harvested samples using a standard plaque assay or a yield reduction assay (e.g., TCID50).

  • Analyze the results to identify the time point at which the addition of this compound has the most significant inhibitory effect. Inhibition during pre-treatment suggests an effect on cellular factors, co-treatment inhibition points to an effect on attachment or entry, and post-treatment inhibition indicates targeting of intracellular replication steps.

Visualizations

Overcoming_Resistance cluster_acyclovir Acyclovir-Sensitive HSV cluster_cypellocarpin Acyclovir-Resistant HSV with this compound AS_Virus HSV AS_Replication Viral DNA Replication AS_Virus->AS_Replication AS_Progeny New Virions AS_Replication->AS_Progeny Acyclovir Acyclovir Acyclovir->AS_Replication Inhibits DNA Polymerase AR_Virus Acyclovir-Resistant HSV AR_Attachment Attachment & Entry AR_Virus->AR_Attachment AR_Replication Viral DNA Replication (Mutated Polymerase) AR_Attachment->AR_Replication AR_Progeny New Virions AR_Replication->AR_Progeny Cypellocarpin This compound Cypellocarpin->AR_Attachment Inhibits Acyclovir_res Acyclovir Acyclovir_res->AR_Replication Ineffective

Caption: Overcoming Acyclovir Resistance with this compound.

Antiviral_Workflow start Start: Antiviral Screening cytotoxicity Cytotoxicity Assay (CC50) on Vero Cells start->cytotoxicity antiviral_assay Plaque Reduction Assay (EC50) against HSV-2 start->antiviral_assay selectivity Calculate Selectivity Index (SI = CC50 / EC50) cytotoxicity->selectivity antiviral_assay->selectivity mechanism Mechanism of Action Studies (e.g., Time-of-Addition Assay) selectivity->mechanism If SI is high resistance Test against Acyclovir-Resistant HSV-2 Strains mechanism->resistance end Lead Compound Identification resistance->end

Caption: Experimental Workflow for Antiviral Compound Evaluation.

Cypellocarpin_Mechanism cluster_virus_host Hypothesized Mechanism of Action HSV HSV-2 Virion Receptors Cell Surface Receptors HSV->Receptors Attachment Cypellocarpin This compound Cypellocarpin->HSV Direct Inactivation (Virucidal Effect) Cypellocarpin->Receptors Blocks Attachment/Entry HostCell Host Cell (Vero) Replication Viral Replication HostCell->Replication Receptors->HostCell Entry

Caption: Hypothesized Mechanism of this compound against HSV-2.

References

Technical Support Center: Enhancing the Purity of Isolated Cypellocarpin C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the purity of isolated cypellocarpin C. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the experimental process.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges in the purification of this compound, with a focus on troubleshooting High-Performance Liquid Chromatography (HPLC), a primary method for its purification.

Q1: My crude extract of Eucalyptus leaves is very complex. What is a good initial step to enrich for this compound before preparative HPLC?

A1: A common and effective initial step is to perform a solvent-solvent partition of your crude extract. This compound, a phenolic glycoside, is moderately polar. You can partition your crude methanolic or ethanolic extract between a non-polar solvent like n-hexane and an aqueous-alcoholic solution. The hexane layer will remove non-polar compounds such as chlorophylls and lipids. The aqueous-alcoholic layer, which will contain this compound, can then be further partitioned with a solvent of intermediate polarity, such as ethyl acetate, to separate it from highly polar compounds like sugars. This fractionation will significantly simplify the mixture for subsequent chromatographic steps.

Q2: I am seeing broad, tailing peaks for this compound during my reverse-phase HPLC run. What are the likely causes and how can I fix this?

A2: Peak tailing for phenolic compounds like this compound in reverse-phase HPLC is a common issue and can be caused by several factors:

  • Secondary Interactions: Residual silanol groups on the silica-based C18 column can interact with the hydroxyl groups of this compound, causing tailing.

    • Solution: Add a small amount of an acid, such as 0.1% formic acid or 0.1% trifluoroacetic acid (TFA), to the mobile phase. This will protonate the silanol groups, minimizing these secondary interactions.

  • Column Overload: Injecting too much sample onto the column can lead to peak distortion.

    • Solution: Try diluting your sample and injecting a smaller volume.

  • Contamination: Buildup of contaminants on the column frit or at the head of the column can disrupt the flow path.

    • Solution: Flush the column with a strong solvent. If the problem persists, you may need to replace the column frit or the guard column.

Q3: How can I improve the resolution between this compound and its isomers or other closely related glycosides?

A3: Improving the resolution of closely eluting compounds requires careful optimization of your HPLC method:

  • Optimize the Mobile Phase Gradient: A shallower gradient will increase the separation time and can improve the resolution between closely eluting peaks.

  • Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice-versa. The different selectivities of these solvents can alter the elution order and improve separation.

  • Adjust the pH of the Mobile Phase: For ionizable compounds, small changes in the pH of the mobile phase can significantly impact retention and selectivity.

  • Lower the Flow Rate: Reducing the flow rate can increase the efficiency of the separation, leading to better resolution.

  • Use a High-Resolution Column: Consider using a column with a smaller particle size (e.g., sub-2 µm) or a longer column to increase the number of theoretical plates and improve resolution.

Q4: My recovery of this compound after preparative HPLC is low. What are the possible reasons?

A4: Low recovery in preparative HPLC can be due to several factors:

  • Compound Instability: this compound, being a glycoside, could be susceptible to degradation under acidic or basic conditions, or at elevated temperatures.

    • Solution: Ensure the pH of your mobile phase is appropriate and avoid high temperatures during solvent evaporation.

  • Irreversible Adsorption: The compound may be irreversibly binding to the stationary phase.

    • Solution: Ensure your mobile phase is strong enough to elute the compound completely. You might also consider a different stationary phase.

  • Inefficient Fraction Collection: The fraction collector settings might not be optimized to capture the entire peak.

    • Solution: Review your fraction collection parameters (e.g., peak threshold, delay time) to ensure the entire peak is being collected.

Data Presentation

The following table summarizes representative data for the purification of a phenolic glycoside similar to this compound, illustrating the enhancement of purity at each stage.

Purification StepStarting MaterialYield (%)Purity (%)
Crude Extraction Dried Eucalyptus Leaves100~5
Solvent Partitioning Crude Extract30~25
Column Chromatography (Silica Gel) Partitioned Extract10~70
Preparative RP-HPLC Silica Gel Fraction3>98

Experimental Protocols

Protocol 1: Extraction and Fractionation of this compound from Eucalyptus Leaves
  • Drying and Grinding: Air-dry fresh Eucalyptus cypellocarpa leaves at room temperature for 7-10 days, then grind into a fine powder.

  • Extraction: Macerate the powdered leaves in methanol (1:10 w/v) for 72 hours at room temperature. Filter the extract and concentrate under reduced pressure to obtain the crude methanol extract.

  • Solvent Partitioning:

    • Suspend the crude extract in a mixture of methanol and water (9:1 v/v).

    • Partition this solution with an equal volume of n-hexane in a separatory funnel.

    • Collect the lower methanol-water layer and discard the upper n-hexane layer (which contains non-polar impurities).

    • Concentrate the methanol-water layer and then partition it with ethyl acetate.

    • Collect the ethyl acetate fraction, which will be enriched with this compound.

Protocol 2: Preparative Reverse-Phase HPLC for Final Purification
  • Sample Preparation: Dissolve the dried ethyl acetate fraction in the initial mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 10 µm, 250 x 20 mm

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: 20-50% B over 40 minutes

    • Flow Rate: 10 mL/min

    • Detection: UV at 280 nm

  • Fraction Collection: Collect fractions corresponding to the peak of this compound.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm purity.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure at a temperature not exceeding 40°C.

Visualizations

experimental_workflow start Dried Eucalyptus Leaves extraction Methanol Extraction start->extraction partitioning Solvent-Solvent Partitioning (n-Hexane/Ethyl Acetate) extraction->partitioning silica_column Silica Gel Column Chromatography partitioning->silica_column prep_hplc Preparative RP-HPLC silica_column->prep_hplc purity_analysis Purity Analysis (Analytical HPLC) prep_hplc->purity_analysis pure_compound Pure this compound (>98%) purity_analysis->pure_compound

Caption: Purification workflow for this compound.

troubleshooting_peak_tailing peak_tailing Peak Tailing Observed cause1 Secondary Silanol Interactions peak_tailing->cause1 cause2 Column Overload peak_tailing->cause2 cause3 Column Contamination peak_tailing->cause3 solution1 Add 0.1% Formic Acid to Mobile Phase cause1->solution1 solution2 Dilute Sample / Inject Smaller Volume cause2->solution2 solution3 Flush Column with Strong Solvent cause3->solution3

Caption: Troubleshooting peak tailing in HPLC.

Technical Support Center: Cypellocarpin C Protocol Optimization in Vero Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental protocols for cypellocarpin C in Vero cells.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in Vero cell experiments?

A1: Based on available data, a starting concentration range of 0.1 µg/mL to 10 µg/mL is recommended for initial experiments. The 50% effective concentration (EC50) against Herpes Simplex Virus-2 (HSV-2) has been reported to be 0.73 µg/mL, while the 50% cytotoxic concentration (CC50) in Vero cells is greater than 210 µg/mL[1]. This suggests a wide therapeutic window.

Q2: How should I dissolve this compound for cell culture experiments?

A2: this compound is a phenolic glycoside. It is recommended to first dissolve the compound in a small amount of a solvent like dimethyl sulfoxide (DMSO) to create a stock solution. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Q3: What is the primary application of this compound in Vero cells based on current research?

A3: Current research primarily highlights the antiviral activity of this compound, particularly against HSV-2, in Vero cells[1][2][3][4][5].

Q4: Are there any known signaling pathways affected by this compound in Vero cells?

A4: While direct studies on this compound's effect on signaling pathways in Vero cells are limited, compounds from Eucalyptus, the plant source of this compound, have been shown to inhibit the NF-κB signaling pathway[6][7]. This pathway is often activated during viral infections and plays a crucial role in the inflammatory response. Therefore, it is plausible that this compound may exert its antiviral and potential anti-inflammatory effects through modulation of the NF-κB pathway.

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Assay Results
  • Possible Cause: Uneven cell seeding.

    • Solution: Ensure a single-cell suspension before seeding. After seeding, gently rock the plate in a cross pattern to ensure even distribution of cells.

  • Possible Cause: Inconsistent compound concentration.

    • Solution: Prepare a fresh stock solution of this compound for each experiment. Ensure thorough mixing of the stock solution before diluting it in the culture medium.

  • Possible Cause: Edge effects in the microplate.

    • Solution: Avoid using the outer wells of the microplate for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity.

Issue 2: Low or No Observed Bioactivity
  • Possible Cause: Compound degradation.

    • Solution: Store the this compound stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the stock solution from light.

  • Possible Cause: Sub-optimal incubation time.

    • Solution: Optimize the incubation time for your specific assay. For antiviral assays, an incubation period of 48-72 hours post-infection is common.

  • Possible Cause: Incorrect assay endpoint.

    • Solution: Ensure the chosen assay (e.g., MTT, MTS, LDH) is appropriate for measuring the expected cellular outcome (e.g., cytotoxicity, viability).

Issue 3: Unexpected Cytotoxicity at Low Concentrations
  • Possible Cause: Purity of the this compound sample.

    • Solution: Verify the purity of your this compound sample using analytical techniques such as HPLC or NMR. Impurities from the extraction process can sometimes be cytotoxic.

  • Possible Cause: Solvent toxicity.

    • Solution: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to Vero cells. Run a solvent control to confirm.

Data Presentation

Table 1: In Vitro Activity of this compound in Vero Cells

CompoundCC50 (µg/mL)EC50 against HSV-2 (µg/mL)Selectivity Index (SI = CC50/EC50)Reference
This compound> 2100.73> 287.7[1]
Acyclovir (Control)> 2101.75> 120[1]

Experimental Protocols

Protocol 1: Determination of 50% Cytotoxic Concentration (CC50) of this compound in Vero Cells
  • Cell Seeding: Seed Vero cells into a 96-well microplate at a density of 2 x 10^4 cells/well in 100 µL of Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in DMEM to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µg/mL). The final DMSO concentration should not exceed 0.5%.

  • Cell Treatment: After 24 hours of incubation, remove the old medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 humidified incubator.

  • Viability Assay (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. The CC50 value is the concentration of the compound that causes a 50% reduction in cell viability.

Protocol 2: Anti-Herpes Simplex Virus-2 (HSV-2) Assay in Vero Cells
  • Cell Seeding: Seed Vero cells in a 96-well plate as described in Protocol 1.

  • Compound and Virus Preparation: Prepare dilutions of this compound in DMEM as described in Protocol 1. Prepare a stock of HSV-2 and dilute it in DMEM to a concentration that will produce a visible cytopathic effect (CPE) in 48-72 hours.

  • Infection and Treatment:

    • Pre-treatment of cells: Remove the medium and add 50 µL of this compound dilutions to the cells. Incubate for 1 hour at 37°C. Then, add 50 µL of the virus suspension and incubate.

    • Pre-treatment of virus: Mix 50 µL of this compound dilutions with 50 µL of the virus suspension and incubate for 1 hour at 37°C. Then, add the mixture to the cells.

    • Post-treatment: Infect the cells with 50 µL of the virus suspension and incubate for 1 hour at 37°C. Remove the virus inoculum and add 100 µL of this compound dilutions.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 humidified incubator.

  • Evaluation of Antiviral Activity:

    • Observe the cells daily for the appearance of CPE using an inverted microscope.

    • Quantify the viral inhibition using a suitable method such as a plaque reduction assay or a cell viability assay (e.g., MTT).

  • Data Analysis: Calculate the percentage of viral inhibition for each concentration compared to the virus-infected, untreated control. The EC50 value is the concentration of the compound that inhibits the viral effect by 50%.

Mandatory Visualization

Experimental_Workflow General Experimental Workflow for Antiviral Screening cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Vero_Cells 1. Culture and Seed Vero Cells Cytotoxicity 4. Determine CC50 (Protocol 1) Vero_Cells->Cytotoxicity Antiviral 5. Perform Antiviral Assay (Protocol 2) Vero_Cells->Antiviral Cypellocarpin_C 2. Prepare this compound Stock Solution Cypellocarpin_C->Cytotoxicity Cypellocarpin_C->Antiviral Virus 3. Prepare Virus Stock Virus->Antiviral Data_Analysis 6. Calculate CC50, EC50, and Selectivity Index Cytotoxicity->Data_Analysis Antiviral->Data_Analysis

Caption: General workflow for screening this compound in Vero cells.

Signaling_Pathway Hypothetical Signaling Pathway of this compound in Virus-Infected Vero Cells Virus Virus (e.g., HSV-2) TLR Toll-like Receptor (TLR) Virus->TLR activates IKK IKK Complex TLR->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression induces Cypellocarpin_C This compound Cypellocarpin_C->IKK inhibits?

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

References

Technical Support Center: Mitigating Cytotoxicity of Cypellocarpin C in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity with Cypellocarpin C in their cell-based assays.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Issue Possible Cause Suggested Solution
High cell death observed even at low concentrations of this compound. The chosen cell line is particularly sensitive to this compound.1. Perform a dose-response curve: Determine the precise IC50 value for your specific cell line. 2. Select a more resistant cell line: If feasible for your experimental goals, consider using a cell line known to be less sensitive. 3. Reduce incubation time: Shorter exposure to the compound may reduce cytotoxicity while still allowing for the measurement of the desired effect.
Inconsistent cytotoxicity results between experiments. 1. Variability in cell health and density: Inconsistent cell seeding density or poor cell health can affect susceptibility to cytotoxic agents. 2. Compound stability: this compound solution may degrade over time. 3. Pipetting errors: Inaccurate dispensing of the compound or cells.1. Standardize cell culture conditions: Ensure consistent cell passage number, seeding density, and viability before each experiment. 2. Prepare fresh solutions: Prepare this compound solutions immediately before use. 3. Use calibrated pipettes and proper technique: Ensure accurate and consistent liquid handling.
Desired biological effect is masked by overwhelming cytotoxicity. The therapeutic window of this compound in your assay system is very narrow.1. Co-treatment with a cytoprotective agent: Consider co-incubating with an antioxidant like N-acetylcysteine (NAC) to mitigate oxidative stress-related cell death. 2. Use of a pan-caspase inhibitor: If apoptosis is the primary mechanism of cell death, a pan-caspase inhibitor like Z-VAD-FMK can be used to reduce apoptosis while studying other cellular effects.[1][2] 3. Time-course experiment: Analyze the desired effect at earlier time points before significant cytotoxicity occurs.
Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH). Different assays measure different aspects of cell death. MTT measures metabolic activity, which can be affected without immediate cell death, while LDH measures membrane integrity.[3]1. Use multiple cytotoxicity assays: Employ at least two different assays based on different principles to get a more complete picture of the cytotoxic mechanism. 2. Microscopic examination: Visually inspect the cells for morphological changes indicative of apoptosis or necrosis.

Frequently Asked Questions (FAQs)

Q1: What is the known cytotoxicity of this compound?

A1: this compound has shown a favorable selectivity index in some studies, indicating it is more toxic to certain viruses than to host cells. For example, in Vero cells, the 50% cytotoxic concentration (CC50) was found to be greater than 210 µg/mL, while its 50% effective concentration (EC50) against Herpes Simplex Virus 2 (HSV-2) was 0.73 µg/mL.[4] In the human leukemia cell line THP-1, the 50% inhibitory concentration (IC50) was generally above 20 µM. However, cytotoxicity can be highly cell-line dependent.

Q2: What is the likely mechanism of this compound-induced cytotoxicity?

A2: While the specific mechanism for this compound is not fully elucidated, many natural products, including related phloroglucinols, induce cytotoxicity through the activation of apoptosis.[2][5] This can involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, leading to the activation of caspases.

Q3: How can I reduce the cytotoxicity of this compound without affecting its primary activity?

A3: A primary strategy is to carefully determine the dose-response curve in your specific cell model to identify a concentration that elicits the desired biological effect with minimal cytotoxicity. If the therapeutic window is too narrow, co-treatment with a low concentration of a cytoprotective agent, such as an antioxidant (e.g., N-acetylcysteine) or a caspase inhibitor (e.g., Z-VAD-FMK), may be effective.[1][2]

Q4: Which cytotoxicity assay is best for assessing this compound's effects?

A4: It is recommended to use a multi-assay approach. The MTT or MTS assay provides information on metabolic activity, which can be an early indicator of cellular stress.[3] The Lactate Dehydrogenase (LDH) assay measures plasma membrane damage, indicative of late-stage apoptosis or necrosis. The Neutral Red uptake assay assesses lysosomal integrity. Combining these with direct cell counting or imaging can provide a comprehensive cytotoxicity profile.

Q5: Should I be concerned about the stability of this compound in my cell culture medium?

A5: As with many natural products, the stability of this compound in aqueous solutions over time can be a concern. It is best practice to prepare fresh stock solutions and dilute them to the final working concentration immediately before each experiment to ensure consistent results.

Quantitative Data

The following table summarizes the available quantitative data on the cytotoxicity of this compound and related compounds.

CompoundCell LineAssayResultReference
This compound Vero (African green monkey kidney epithelial)Neutral Red UptakeCC50 > 210 µg/mL[4]
This compound THP-1 (Human monocytic leukemia)WST-1IC50 > 20 µMBrezáni et al., 2018
Otogirone (Phloroglucinol derivative)SK-OV-3 (Human ovarian cancer)Not specifiedIC50 > 150 µM[6]
Erectquione B (Phloroglucinol derivative)SK-OV-3 (Human ovarian cancer)Not specifiedIC50 > 150 µM[6]
PhloroglucinolHT-29 (Human colon cancer)MTSIC50 ≈ 50 µg/mL[5]
PhloroglucinolIEC-6 (Rat small intestine epithelial)MTSNo significant effect at 50 µg/mL[5]

Experimental Protocols

Protocol 1: Assessment of this compound Cytotoxicity using MTT Assay

Objective: To determine the 50% inhibitory concentration (IC50) of this compound in a specific cell line.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound

  • DMSO (for stock solution)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Make a series of dilutions in complete medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.5% to avoid solvent toxicity.

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Mitigating this compound Cytotoxicity with N-acetylcysteine (NAC)

Objective: To evaluate the potential of the antioxidant NAC to reduce this compound-induced cytotoxicity.

Materials:

  • All materials from Protocol 1

  • N-acetylcysteine (NAC)

Procedure:

  • Cell Seeding: Follow step 1 from Protocol 1.

  • Compound Preparation: Prepare serial dilutions of this compound as in Protocol 1. Prepare a working solution of NAC in complete medium at a non-toxic concentration (e.g., 1-5 mM, to be determined empirically).

  • Co-treatment: Treat the cells with the this compound dilutions with or without the co-administration of NAC. Include controls for this compound alone, NAC alone, and vehicle.

  • Incubation and Analysis: Follow steps 4-8 from Protocol 1.

  • Comparison: Compare the IC50 values of this compound in the presence and absence of NAC. A significant increase in the IC50 value in the presence of NAC suggests that oxidative stress contributes to the cytotoxicity of this compound.

Visualizations

G cluster_workflow Experimental Workflow for Cytotoxicity Mitigation A 1. Cell Seeding (96-well plate) B 2. Treatment - this compound (Dose-response) - Co-treatment with Mitigating Agent (e.g., NAC) A->B C 3. Incubation (e.g., 24, 48, 72 hours) B->C D 4. Cytotoxicity Assessment (e.g., MTT, LDH, Neutral Red) C->D E 5. Data Analysis - Calculate IC50 values - Compare IC50 with and without mitigating agent D->E F 6. Conclusion - Determine efficacy of mitigating agent E->F

Caption: A generalized workflow for assessing and mitigating the cytotoxicity of this compound.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Ligand Death Ligand (e.g., TNF, FasL) Receptor Death Receptor (e.g., TNFR, Fas) Ligand->Receptor DISC DISC Formation Receptor->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 Caspase8 Caspase-8 (Initiator Caspase) Procaspase8->Caspase8 Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Stress Cellular Stress (e.g., DNA damage, Oxidative stress) Bcl2 Bcl-2 family (Bax/Bak activation) Stress->Bcl2 Mito Mitochondrion Bcl2->Mito CytoC Cytochrome c release Mito->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Pro-caspase-9) CytoC->Apoptosome Caspase9 Caspase-9 (Initiator Caspase) Apoptosome->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 (Executioner Caspase) Procaspase3->Caspase3 Substrates Cleavage of Cellular Substrates Caspase3->Substrates Apoptosis Apoptosis Substrates->Apoptosis CypellocarpinC This compound (Potential Inducer) CypellocarpinC->Ligand CypellocarpinC->Stress

Caption: The intrinsic and extrinsic apoptosis signaling pathways potentially activated by this compound.

References

improving the efficiency of cypellocarpin C spectroscopic analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the efficiency of spectroscopic analysis of cypellocarpin C.

Frequently Asked Questions (FAQs)

Q1: What are the expected spectroscopic data for this compound?

A1: this compound, a monoterpenoid ester, has been characterized by various spectroscopic techniques. Key data are summarized below.

Q2: What is the molecular formula and mass of this compound?

A2: The molecular formula of this compound is C₂₆H₃₂O₁₁. Its molecular weight is 520.5 g/mol .[1] High-resolution mass spectrometry (HRMS) data typically shows an [M+H]⁺ ion at m/z 521.2017 and an [M+Na]⁺ ion at m/z 543.1837.[2]

Q3: Which solvents are suitable for NMR analysis of this compound?

A3: Deuterated methanol (MeOD-d4), and dimethyl sulfoxide (DMSO-d6) are commonly used for NMR analysis of this compound and similar phenolic compounds.[2] The choice of solvent can sometimes help to resolve overlapping peaks.[3]

Q4: How can I confirm the presence of hydroxyl (-OH) groups in my sample using NMR?

A4: To confirm the presence of exchangeable protons like those in hydroxyl groups, you can add a drop of deuterium oxide (D₂O) to your NMR sample. After shaking, the -OH peaks should disappear or significantly decrease in intensity in the ¹H NMR spectrum.[3]

Q5: What are the characteristic IR absorption bands for this compound?

A5: The infrared (IR) spectrum of this compound shows characteristic absorption bands for various functional groups. Key peaks are observed around 3313 cm⁻¹ (broad, O-H stretching), 2972-2882 cm⁻¹ (C-H stretching), 1705 cm⁻¹ (C=O stretching of the ester), and 1659-1581 cm⁻¹ (C=C and aromatic ring stretching).[2] The region between 1200-900 cm⁻¹ is characteristic of the glycosidic C-O linkages.[4]

Troubleshooting Guides

NMR Spectroscopy
Problem Possible Cause Suggested Solution
Poor signal-to-noise ratio (S/N) Low sample concentration.Increase the sample concentration if possible. Ensure the sample is fully dissolved.
Incorrect number of scans.Increase the number of scans (transients). The S/N ratio increases with the square root of the number of scans.[5]
Poor probe tuning.Ensure the NMR probe is properly tuned and matched to the sample. Spin-noise based tuning can sometimes improve S/N.[6]
Broad NMR peaks Poor shimming.Manually re-shim the spectrometer to improve magnetic field homogeneity.
Sample inhomogeneity or precipitation.Ensure the sample is fully dissolved. Filter the sample to remove any suspended particles.[7]
High sample concentration.Dilute the sample. Very high concentrations can lead to viscosity-related peak broadening.[3]
Overlapping peaks in ¹H NMR Complex nature of the molecule.Try a different deuterated solvent (e.g., benzene-d₆) which can induce different chemical shifts.[3]
Insufficient magnetic field strength.If available, use a higher-field NMR spectrometer for better spectral dispersion.
One-dimensional experiment limitations.Perform 2D NMR experiments like COSY, HSQC, and HMBC to resolve overlapping signals and establish connectivity.[2][8]
Inaccurate quantitative NMR (qNMR) results Incomplete relaxation of nuclei.Ensure the relaxation delay (D1) is sufficiently long (at least 5 times the longest T1 relaxation time of the signals of interest).[9]
Overlapping signals with the internal standard.Choose an internal standard with signals in a clear region of the spectrum that does not overlap with the analyte signals.[10]
Poor baseline correction.Apply careful baseline correction to the spectrum before integration.
Mass Spectrometry (LC-MS)
Problem Possible Cause Suggested Solution
Low ion intensity Suboptimal ionization source parameters.Optimize source parameters such as capillary voltage, gas flow rates, and temperature.[11][12]
Inappropriate mobile phase composition.For phenolic glycosides, a mobile phase of acetonitrile and water with a small amount of formic or acetic acid often improves ionization.[13]
Matrix effects from co-eluting compounds.Improve chromatographic separation to separate this compound from interfering matrix components. Modify sample preparation to remove interfering substances.
Poor peak shape in chromatogram Incompatible mobile phase with the stationary phase.Ensure the mobile phase is appropriate for the LC column being used.
Column overload.Reduce the injection volume or the sample concentration.
Improper LC gradient.Optimize the gradient elution program to achieve better peak shape and resolution.[14]
Inconsistent retention times Fluctuations in column temperature.Use a column oven to maintain a constant temperature.
Changes in mobile phase composition.Ensure accurate and consistent mobile phase preparation.
Ambiguous fragmentation pattern Incorrect collision energy.Optimize the collision energy in MS/MS experiments to obtain informative fragment ions.
Presence of isomers.Isomeric compounds can have similar fragmentation patterns. High-resolution mass spectrometry and comparison with standards are crucial for confirmation.

Experimental Protocols

Sample Preparation for NMR Spectroscopy
  • Extraction: For quantitative analysis of this compound from plant material, a standardized extraction procedure is crucial. Methanol or ethanol extractions are generally effective for phenolic compounds.[15]

  • Dissolution: Accurately weigh a known amount of the dried extract or purified this compound.

  • Solvent Addition: Dissolve the sample in a precise volume of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄) containing a known concentration of an internal standard (e.g., 1,3,5-trimethoxybenzene).[16]

  • Filtration: To ensure a homogeneous solution and prevent peak broadening, filter the sample through a small cotton plug or a syringe filter into the NMR tube.[7]

  • Thermal Equilibration: Allow the sample to equilibrate to the spectrometer's temperature for several minutes before starting the acquisition to ensure stable and reproducible chemical shifts.[10]

Quantitative ¹H NMR (qNMR) Analysis
  • Pulse Sequence: Use a standard 1D proton pulse sequence (e.g., zg30).

  • Acquisition Parameters:

    • Set the spectral width to cover all proton signals of interest.

    • Use a 90° pulse angle.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the signals being quantified to allow for full relaxation.[9]

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Processing:

    • Apply Fourier transformation to the FID.

    • Carefully phase the spectrum.

    • Apply a baseline correction.

    • Integrate the well-resolved signal of this compound and the signal of the internal standard.

  • Calculation: Calculate the concentration of this compound using the following formula:

    Cₓ = (Iₓ / Nₓ) * (Nₛ / Iₛ) * (Mₓ / Mₛ) * Cₛ

    Where:

    • Cₓ = Concentration of this compound

    • Iₓ = Integral of the this compound signal

    • Nₓ = Number of protons for the integrated this compound signal

    • Iₛ = Integral of the internal standard signal

    • Nₛ = Number of protons for the integrated internal standard signal

    • Mₓ = Molecular weight of this compound

    • Mₛ = Molecular weight of the internal standard

    • Cₛ = Concentration of the internal standard

LC-MS Analysis
  • Chromatography:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is a common choice for separating phenolic glycosides.[13]

    • Gradient: A typical gradient might start with a low percentage of B, increasing to a high percentage over 20-30 minutes to elute compounds of varying polarity.

    • Flow Rate: A flow rate of 0.3-0.5 mL/min is common.

    • Column Temperature: Maintain a constant temperature, for example, 40 °C.[17]

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in either positive or negative ion mode is effective. For this compound, positive mode ([M+H]⁺, [M+Na]⁺) is well-documented.[2]

    • Source Parameters: Optimize the capillary voltage, nebulizer gas flow, drying gas flow, and temperature for maximum signal intensity.[12]

    • MS Scan: Acquire full scan data to identify the molecular ions of this compound.

    • MS/MS Scan: For structural confirmation, perform tandem MS (MS/MS) by selecting the precursor ion of this compound and applying collision-induced dissociation to observe its characteristic fragment ions.

Data Summary

Table 1: Spectroscopic Data for this compound

Spectroscopic Technique Observed Data Reference
¹H NMR (400 MHz, DMSO-d₆) Characteristic signals at δ 5.32 (d, J = 7.8 Hz), δ 2.86 (m), and δ 1.26 (s).[2]
¹³C NMR Full spectral data available in supplementary materials of cited literature.[2]
High-Resolution Mass Spectrometry (HRMS) [M+H]⁺ at m/z 521.2026 (calculated for C₂₆H₃₃O₁₁⁺, 521.2017)[2]
[M+Na]⁺ at m/z 543.1848 (calculated for C₂₆H₃₂NaO₁₁⁺, 543.1837)[2]
UV-Vis (in CH₃OH) λₘₐₓ at 238, 255, 285, 315 nm[2]
Infrared (IR) (ATR) νₘₐₓ at 3313, 2972, 2918, 2882, 1705, 1659, 1619, 1581 cm⁻¹[2]

Visualizations

Experimental_Workflow_NMR cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing & Analysis Start Start: Purified this compound or Plant Extract Weigh Accurately Weigh Sample Start->Weigh Dissolve Dissolve in Deuterated Solvent with Internal Standard Weigh->Dissolve Filter Filter into NMR Tube Dissolve->Filter Equilibrate Thermal Equilibration Filter->Equilibrate Acquire Acquire 1D/2D NMR Data Equilibrate->Acquire Process Fourier Transform, Phasing, Baseline Correction Acquire->Process Integrate Integrate Signals Process->Integrate Structure Structure Elucidation (2D NMR) Process->Structure Calculate Calculate Concentration (qNMR) Integrate->Calculate End End: Quantitative Result or Structural Information Calculate->End Structure->End Troubleshooting_NMR_Signal cluster_causes Potential Causes cluster_solutions Solutions Problem Poor NMR Signal Quality (Low S/N or Broad Peaks) Concentration Low/High Sample Concentration Problem->Concentration Scans Insufficient Number of Scans Problem->Scans Shimming Poor Magnetic Field Homogeneity Problem->Shimming Inhomogeneity Sample Inhomogeneity (Precipitation) Problem->Inhomogeneity AdjustConc Optimize Sample Concentration Concentration->AdjustConc IncreaseScans Increase Number of Scans Scans->IncreaseScans ReShim Re-shim the Spectrometer Shimming->ReShim FilterSample Filter Sample/ Ensure Full Dissolution Inhomogeneity->FilterSample

References

Validation & Comparative

Validating the Anti-inflammatory Effects of Cypellocarpin C: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory effects of cypellocarpin C, a monoterpenoid isolated from Eucalyptus globulus. The data presented here is based on published experimental findings and is intended to offer an objective evaluation of this compound's potential as an anti-inflammatory agent, benchmarked against other compounds. This document summarizes the available quantitative data, details the experimental methodologies, and visualizes the key biological pathways and workflows.

Executive Summary

This compound has been investigated for its anti-inflammatory properties, primarily through its ability to modulate the nuclear factor-kappa B (NF-κB) signaling pathway. In studies using lipopolysaccharide (LPS)-stimulated human monocytic (THP-1) cells, this compound demonstrated a moderate inhibitory effect on the activation of NF-κB/AP-1 transcription factors. However, comprehensive data on its effects on downstream pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β) is currently unavailable in the reviewed literature. This guide places the existing data on this compound in context with other compounds from the same study and with other known anti-inflammatory natural products.

Data Presentation

Table 1: Comparative Analysis of NF-κB/AP-1 Activity Inhibition

The following table summarizes the inhibitory effects of this compound and other compounds on NF-κB/AP-1 activation in LPS-stimulated THP-1-XBlue™-MD2-CD14 cells. The data for compounds from Eucalyptus globulus is sourced from Brezáni et al., 2018, with the activity of this compound estimated from the graphical data provided in the publication. For a broader comparison, data for other known anti-inflammatory natural compounds are also included.

CompoundSource Organism/ClassConcentrationCell LineStimulantNF-κB/AP-1 Activity (% of LPS Control)Reference
This compound Eucalyptus globulus5 µMTHP-1-XBlue™-MD2-CD14LPS (1 µg/mL)~85%Brezáni et al., 2018[1]
EucalyptinEucalyptus globulus5 µMTHP-1-XBlue™-MD2-CD14LPS (1 µg/mL)~60%Brezáni et al., 2018[1]
Tereticornate AEucalyptus globulus5 µMTHP-1-XBlue™-MD2-CD14LPS (1 µg/mL)~40%Brezáni et al., 2018[1]
PrednisoneSynthetic Corticosteroid5 µMTHP-1-XBlue™-MD2-CD14LPS (1 µg/mL)~65%Brezáni et al., 2018[1]
NaringeninFlavonoid25 µg/mLRAW 264.7LPSSignificantly downregulated(PDF) Inhibition of LPS induced pro-inflammatory responses...[2]
AnomalinPyranocoumarinDose-dependentRAW 264.7LPSDrastically abolishedSuppression of LPS-induced inflammatory and NF-κB responses...[3]
NorbergeninPolyphenol5, 10, 50 µMiBMDMsLPS (200 ng/mL)Dose-dependently reducedNorbergenin prevents LPS-induced inflammatory responses...[4]

Note: The NF-κB/AP-1 activity for this compound, eucalyptin, tereticornate A, and prednisone are estimations based on the graphical data presented in Figure 3 of Brezáni et al., 2018.

Experimental Protocols

NF-κB/AP-1 Reporter Assay in THP-1-XBlue™-MD2-CD14 Cells

This protocol is based on the methodology described by Brezáni et al., 2018, for assessing the activation of NF-κB and AP-1 transcription factors.

  • Cell Culture: THP-1-XBlue™-MD2-CD14 cells, which are engineered with a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB/AP-1 inducible promoter, are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 µg/mL Normocin™, 200 µg/mL Zeocin™, and 250 µg/mL G418.[5]

  • Assay Procedure:

    • Cells are seeded in a 96-well plate at a density of approximately 100,000 cells per well in serum-free medium.[5]

    • After a 2-hour incubation period, the cells are pre-treated with the test compound (e.g., this compound at 5 µM) or vehicle control for 1 hour.[1]

    • Inflammation is induced by adding lipopolysaccharide (LPS) from E. coli at a final concentration of 1 µg/mL. A negative control group without LPS stimulation is also included.[1]

    • The plate is incubated for 24 hours at 37°C in a 5% CO₂ incubator.[5]

    • Following incubation, the cell culture supernatant is collected.

    • The SEAP activity in the supernatant is measured using a detection reagent like QUANTI-Blue™. The absorbance is read at a wavelength of 620-655 nm.[1][5]

    • The level of NF-κB/AP-1 activation is proportional to the SEAP activity.

Measurement of Pro-inflammatory Cytokines (TNF-α and IL-1β) by ELISA

While specific data for this compound is not available, this is a standard protocol for quantifying cytokine production in cell culture supernatants.

  • Cell Stimulation:

    • THP-1 monocytes are differentiated into macrophages by treatment with phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

    • The differentiated macrophages are then pre-treated with the test compound for 1 hour before being stimulated with LPS (e.g., 1 µg/mL) for a specified period (typically 6-24 hours).

  • ELISA (Enzyme-Linked Immunosorbent Assay) Procedure:

    • A 96-well microplate is coated with a capture antibody specific for the cytokine of interest (TNF-α or IL-1β) and incubated overnight.[6]

    • The plate is washed, and any non-specific binding sites are blocked.

    • Cell culture supernatants and a series of known cytokine standards are added to the wells and incubated.[6]

    • After washing, a biotinylated detection antibody specific for the cytokine is added.[6]

    • Following another wash, a streptavidin-horseradish peroxidase (HRP) conjugate is added.[6]

    • A substrate solution (e.g., TMB) is added, which is converted by HRP to produce a colored product.[7]

    • The reaction is stopped with an acid solution, and the absorbance is measured at 450 nm.[7]

    • The concentration of the cytokine in the samples is determined by comparing their absorbance to the standard curve.

Mandatory Visualization

Signaling Pathway

NF-kB Signaling Pathway cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Targets NFkB NF-κB (p50/p65) NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Nucleus->Cytokines Upregulates Transcription CypellocarpinC This compound CypellocarpinC->IKK Inhibits? IkB_NFkB->IKK IkB_NFkB->NFkB_active Releases

Caption: Proposed mechanism of this compound's anti-inflammatory action.

Experimental Workflow

Experimental Workflow cluster_assays Downstream Assays start Start cell_culture Culture THP-1-XBlue™ -MD2-CD14 Cells start->cell_culture seeding Seed Cells in 96-well Plate cell_culture->seeding pretreatment Pre-treat with This compound seeding->pretreatment stimulation Stimulate with LPS pretreatment->stimulation incubation Incubate for 24h stimulation->incubation supernatant Collect Supernatant incubation->supernatant seap_assay SEAP Reporter Assay (NF-κB/AP-1 Activity) supernatant->seap_assay elisa_assay Cytokine ELISA (TNF-α, IL-1β) supernatant->elisa_assay data_analysis Data Analysis seap_assay->data_analysis elisa_assay->data_analysis

Caption: Workflow for evaluating this compound's anti-inflammatory effects.

References

Cypellocarpin C Demonstrates Superior Selectivity in Antiviral Activity Compared to Established Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of available in-vitro experimental data reveals that cypellocarpin C, a natural compound, exhibits a notably high selectivity index against Herpes Simplex Virus type 2 (HSV-2), surpassing that of the commonly prescribed antiviral acyclovir. This finding, detailed in a comparative guide for researchers and drug development professionals, positions this compound as a promising candidate for further antiviral research.

The selectivity index (SI) is a critical measure in pharmacology, indicating the therapeutic window of a compound. It is the ratio of the concentration at which a drug is toxic to host cells (CC50) to the concentration at which it is effective against a pathogen (EC50 or IC50). A higher SI value suggests a greater margin of safety, as the compound is more toxic to the virus than to the host cells.

This guide provides a comparative overview of the selectivity index of this compound alongside several established antiviral agents, supported by detailed experimental protocols and a visual representation of the evaluation workflow.

Comparative Selectivity Index of Antiviral Agents

The following table summarizes the selectivity indices of this compound and other commercially available antiviral drugs against their respective target viruses. It is important to note that these values are derived from in-vitro studies and can vary based on the specific cell lines and viral strains used in the experiments.

Antiviral AgentTarget Virus50% Cytotoxic Concentration (CC50)50% Effective Concentration (EC50/IC50)Selectivity Index (SI = CC50/EC50)Cell Line
This compound Herpes Simplex Virus-2 (HSV-2) >210 µg/mL 0.73 µg/mL >287.7 [1]Vero
AcyclovirHerpes Simplex Virus-2 (HSV-2)>210 µg/mL1.75 µg/mL>120.0[1]Vero
AcyclovirHerpes Simplex Virus-1 (HSV-1)>210 µg/mL1.92 µg/mL>109.4[1]Vero
RemdesivirSARS-CoV-2>100 µM0.77 µM>129.87[2]Vero E6
RemdesivirSARS-CoV-21.7 to >20 µM9.9 nM>170 to 20,000[3]Human Airway Epithelial Cells
OseltamivirInfluenza A (H1N1)Not specified0.75 ± 0.04 nM>1000[4]MDCK
Tenofovir Alafenamide (TAF)Human Immunodeficiency Virus-1 (HIV-1)4.7 to 42 µM5 to 7 nM>900 to >8,853[5]MT-4, PBMCs, MT-2
Zidovudine (AZT)Human Immunodeficiency Virus (HIV)Not specifiedNot specifiedKnown for selective affinity for HIV reverse transcriptase over human DNA polymerase.[6][7]Not specified
Lopinavir/RitonavirHuman Immunodeficiency Virus-1 (HIV-1)Not specified~17 nM (Lopinavir)Highly potent and selective inhibitor of HIV-1 protease.[8][9]Not specified
SofosbuvirHepatitis C Virus (HCV)Not specified32 to 130 nMHigh specificity for HCV RNA polymerase.[10][11]Not specified

Experimental Protocols

The determination of the selectivity index relies on two primary types of in-vitro assays: cytotoxicity assays to measure the effect of the compound on host cells (CC50) and antiviral assays to measure the compound's efficacy against the virus (EC50 or IC50). Below are detailed methodologies for commonly employed assays.

Cytotoxicity Assays

These assays are crucial for determining the concentration of a compound that causes a 50% reduction in host cell viability (CC50).

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and incubate for 24 hours to allow for cell attachment.

  • Compound Addition: Prepare serial dilutions of the test compound in culture medium and add to the wells. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a cell-free blank.

  • Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases of viable cells cleave the tetrazolium ring, yielding purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • CC50 Calculation: Plot the percentage of cell viability against the compound concentration and determine the CC50 value using non-linear regression analysis.

The NRU assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

  • Cell Seeding and Compound Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Neutral Red Addition: Remove the treatment medium and add medium containing a specific concentration of neutral red (e.g., 50 µg/mL). Incubate for 2-3 hours.

  • Washing: Remove the neutral red-containing medium and wash the cells with a wash buffer (e.g., PBS) to remove unincorporated dye.

  • Dye Extraction: Add a destain solution (e.g., a mixture of ethanol and acetic acid) to each well to extract the dye from the lysosomes.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • CC50 Calculation: Calculate the CC50 as described for the MTT assay.

Antiviral Activity Assays

These assays determine the concentration of a compound that inhibits viral replication by 50% (EC50 or IC50).

This assay is considered the gold standard for measuring the inhibition of viral infectivity.

  • Cell Seeding: Seed host cells in multi-well plates (e.g., 6- or 12-well) and grow to confluency.

  • Virus Infection: Pre-incubate a known titer of the virus with serial dilutions of the test compound for a set period (e.g., 1 hour).

  • Inoculation: Remove the culture medium from the cells and inoculate with the virus-compound mixture. Allow the virus to adsorb for 1-2 hours.

  • Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding compound concentrations. This restricts the spread of progeny virus to adjacent cells, leading to the formation of localized lesions (plaques).

  • Incubation: Incubate the plates for several days until plaques are visible.

  • Staining and Counting: Fix the cells and stain with a dye (e.g., crystal violet) to visualize and count the plaques.

  • IC50 Calculation: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The IC50 is the concentration that reduces the plaque number by 50%.

This assay is suitable for viruses that cause visible damage (cytopathic effect) to the host cells.

  • Cell Seeding and Compound Addition: Seed cells in a 96-well plate and add serial dilutions of the test compound.

  • Virus Infection: Infect the cells with a specific amount of virus. Include a virus control (cells and virus, no compound) and a cell control (cells only).

  • Incubation: Incubate the plate until the virus control wells show significant CPE (typically 70-100%).

  • CPE Assessment: The inhibition of CPE by the compound can be assessed qualitatively by microscopy or quantitatively by measuring cell viability using assays like the MTT or NRU assay.

  • EC50 Calculation: The EC50 is the concentration of the compound that protects 50% of the cells from the viral CPE.

This method quantifies the amount of viral nucleic acid (DNA or RNA) produced in the presence of the antiviral compound.

  • Experimental Setup: Perform a cell-based antiviral experiment as described for the CPE assay (steps 1-3).

  • Nucleic Acid Extraction: At the end of the incubation period, harvest the cell supernatant or the cells themselves and extract the viral nucleic acid.

  • qPCR: Perform quantitative PCR (or reverse transcription-qPCR for RNA viruses) using primers and probes specific to the target virus.

  • EC50 Calculation: Quantify the reduction in viral genome copies in the treated samples compared to the untreated virus control. The EC50 is the compound concentration that reduces the viral nucleic acid level by 50%.

Workflow for Determining Selectivity Index

The following diagram illustrates the experimental workflow for determining the selectivity index of a potential antiviral compound.

G cluster_0 Cytotoxicity Assessment (CC50) cluster_1 Antiviral Activity Assessment (EC50/IC50) A Seed Host Cells in 96-well plate B Add Serial Dilutions of Compound A->B C Incubate B->C D Perform Viability Assay (e.g., MTT, NRU) C->D E Measure Absorbance D->E F Calculate CC50 E->F M Calculate Selectivity Index (SI) SI = CC50 / EC50 F->M G Seed Host Cells H Infect with Virus & Add Serial Dilutions of Compound G->H I Incubate H->I J Perform Antiviral Assay (e.g., Plaque Reduction, CPE, qPCR) I->J K Measure Viral Inhibition J->K L Calculate EC50/IC50 K->L L->M

Caption: Workflow for determining the selectivity index of an antiviral compound.

Conclusion

The superior selectivity index of this compound against HSV-2 in comparison to acyclovir highlights its potential as a lead compound for the development of new anti-herpetic agents. The data presented in this guide, along with the detailed experimental protocols, offer a valuable resource for researchers in the field of virology and drug discovery to objectively evaluate and compare the performance of novel antiviral candidates. Further in-vivo studies are warranted to validate these promising in-vitro findings.

References

Cypellocarpin C: A Comparative Analysis of its Antibacterial Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative assessment of the antibacterial activity of cypellocarpin C against key bacterial strains. The data is juxtaposed with the performance of established antibiotics, offering a quantitative basis for evaluating its potential as a novel antimicrobial agent.

Executive Summary

This compound, a natural compound isolated from Eucalyptus species, has demonstrated in vitro antibacterial activity against a panel of both Gram-positive and Gram-negative bacteria. However, the existing literature presents conflicting findings regarding its efficacy. This guide synthesizes the available data, presenting a clear comparison of its Minimum Inhibitory Concentration (MIC) values alongside those of standard antibiotics. While this compound shows moderate activity, it is generally less potent than conventional antibiotics like ciprofloxacin and tetracycline. Further research is warranted to elucidate its precise mechanism of action and to resolve the discrepancies in reported activity.

Comparative Antibacterial Activity

The antibacterial efficacy of this compound and a selection of standard antibiotics are summarized in Table 1. The data for this compound is derived from a study by Brezáni et al. (2018), which utilized a broth microdilution method.[1][2] It is important to note that a conflicting report suggests this compound possesses no significant antibacterial activity, a point of discrepancy that requires further investigation.[3] The MIC values for the comparative antibiotics have been compiled from various sources and may not have been determined under identical experimental conditions.

CompoundStaphylococcus aureus MIC (µg/mL)Bacillus cereus MIC (µg/mL)Escherichia coli MIC (µg/mL)Pseudomonas aeruginosa MIC (µg/mL)
This compound 321664128
Ciprofloxacin 0.5 - 0.6Not Widely Reported0.013 - 0.50.0325 - 3.0
Tetracycline ~6.5 (relative potency vs E. coli)≥8 (resistance breakpoint)Not specifiedNot specified
Penicillin G 0.4 - 24Not Widely ReportedNot ApplicableNot Applicable

Note: The MIC values for comparative antibiotics are sourced from multiple studies and may involve different bacterial strains and testing methodologies, affecting direct comparability.[4][5][6][7][8][9][10]

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) for this compound, as reported by Brezáni et al. (2018), was performed using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. A detailed summary of the likely protocol is provided below.

1. Preparation of Bacterial Inoculum:

  • Bacterial strains (Staphylococcus aureus, Bacillus cereus, Escherichia coli, Pseudomonas aeruginosa) were cultured on appropriate agar plates.

  • Colonies were suspended in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • The bacterial suspension was further diluted in Mueller-Hinton Broth (MHB) to a final concentration of approximately 5 x 10⁵ CFU/mL.

2. Preparation of Test Compound and Antibiotics:

  • This compound and reference antibiotics (e.g., tetracycline) were dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Serial two-fold dilutions of the stock solutions were prepared in MHB in 96-well microtiter plates.

3. Inoculation and Incubation:

  • An equal volume of the standardized bacterial inoculum was added to each well of the microtiter plate containing the serially diluted compounds.

  • The final volume in each well was typically 100 or 200 µL.

  • Control wells containing only the bacterial suspension (growth control) and wells with only broth (sterility control) were included.

  • The microtiter plates were incubated at 37°C for 18-24 hours under aerobic conditions.

4. Determination of MIC:

  • Following incubation, the MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution method used to determine the antibacterial activity of this compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start bacterial_culture Bacterial Culture (S. aureus, B. cereus, E. coli, P. aeruginosa) start->bacterial_culture compound_prep Compound Preparation (this compound & Antibiotics) start->compound_prep inoculum_prep Inoculum Standardization (0.5 McFarland) bacterial_culture->inoculum_prep serial_dilution Serial Dilution in 96-well plate compound_prep->serial_dilution inoculation Inoculation of Plates inoculum_prep->inoculation serial_dilution->inoculation incubation Incubation (37°C, 18-24h) inoculation->incubation mic_determination MIC Determination (Visual Inspection) incubation->mic_determination end End mic_determination->end

Caption: Experimental workflow for determining Minimum Inhibitory Concentration (MIC).

Mechanism of Action and Signaling Pathways

Currently, there is no available information in the scientific literature regarding the specific mechanism of antibacterial action or the signaling pathways affected by this compound. This represents a significant knowledge gap and a key area for future research to understand its molecular targets and potential for therapeutic development.

Conclusion

This compound exhibits measurable in vitro antibacterial activity against a range of pathogenic bacteria. However, its potency appears to be lower than that of established antibiotics such as ciprofloxacin. The conflicting reports on its activity underscore the need for further standardized testing to confirm its antibacterial spectrum and potency. Future studies should also focus on elucidating its mechanism of action to better assess its potential as a lead compound for the development of new antibacterial agents.

References

Comparative Analysis of Cypellocarpin C Activity in Eucalyptus Extracts: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-herpetic activity of cypellocarpin C, a promising natural compound found in various Eucalyptus species. This document synthesizes available experimental data to highlight its potential as an antiviral agent, particularly against Herpes Simplex Virus Type 2 (HSV-2).

Introduction to this compound

This compound is a monoterpenoid ester that has demonstrated significant biological activity. Notably, it has been identified as a potent inhibitor of HSV-2, exhibiting greater efficacy than the commonly prescribed antiviral medication, acyclovir.[1][2] This compound is found in the leaves and twigs of several Eucalyptus species, with studies on Eucalyptus globulus providing key insights into its antiviral capabilities.[1][3] While its presence is reported to be widespread across the Eucalyptus genus, quantitative data on its concentration in different species remains limited.[4]

Anti-HSV-2 Activity: this compound vs. Acyclovir

Experimental data has consistently shown the superior anti-HSV-2 activity of isolated this compound compared to acyclovir. The 50% effective concentration (EC₅₀) for this compound is significantly lower than that of acyclovir, indicating higher potency.

CompoundEC₅₀ (μg/mL) against HSV-2Selectivity Index (SI)Cytotoxicity (CC₅₀) (μg/mL)Source
This compound 0.73 >287.7 >210 Brezáni et al., 2018[1][3]
Acyclovir1.75>120>210Brezáni et al., 2018[1][3]

The higher selectivity index of this compound further underscores its potential as a therapeutic agent, as it indicates a wider margin between its effective and toxic concentrations.

Activity in Different Eucalyptus Extracts

Eucalyptus SpeciesExtract TypeTarget VirusIC₅₀ (μg/mL)Key FindingsSource
E. globulusEthanolic extract of leaves and twigsHSV-2Not specified for the crude extractIsolated this compound showed potent activity.[1]Brezáni et al., 2018[1]
E. camaldulensisEthanolic extract of leaves (80%-MeOH fraction)HSV-20.3 ± 0.02The extract interferes with early stages of infection and viral replication.[5]Abu-Jafar and Huleihel, 2017[5]
E. sideroxylonPhloroglucinol-rich extract from leavesHSV-2189.36 (replication), 199.34 (attachment)The extract was found to decrease viral replication and attachment.[6]Okba and El Gedaily, 2017[6]
E. caesiaEssential oilHSV-20.008%The essential oil was active against HSV-2, with a notable reduction in viral titers.[7]Schnitzler et al., 2001[7]

It is important to note that the differing extraction methods and experimental assays used in these studies preclude a direct, definitive comparison of the intrinsic anti-HSV-2 activity of these species.

Proposed Mechanism of Action

The precise antiviral mechanism of this compound against HSV-2 is still under investigation. However, available evidence suggests that it may interfere with the initial stages of the viral life cycle.

Inhibition of Viral Attachment and Penetration

Studies on related compounds and extracts suggest a mechanism that involves the prevention of the virus from attaching to and entering host cells.[6][8] This is a critical first step in the infection process. The viral envelope glycoproteins, such as glycoprotein C (gC) and glycoprotein B (gB), are responsible for binding to heparan sulfate on the host cell surface.[9][10] It is hypothesized that this compound may interact with these viral glycoproteins or the host cell receptors, thereby blocking the initial attachment.

G cluster_virus HSV-2 Virion cluster_host Host Cell cluster_cypellocarpin This compound V Virus gC Glycoprotein C gB Glycoprotein B HS Heparan Sulfate Receptor gC->HS Attachment gB->HS Attachment H Cell C This compound C->gC Inhibition C->gB Inhibition C->HS Inhibition

Caption: Proposed mechanism of HSV-2 attachment inhibition by this compound.

Potential Influence on NF-κB Signaling

In addition to its direct antiviral effects, this compound has been associated with anti-inflammatory properties, potentially through the modulation of the NF-κB/AP-1 signaling pathway.[1] HSV infection is known to activate NF-κB, which can enhance viral replication.[11] By inhibiting this pathway, this compound may create a less favorable intracellular environment for the virus.

G HSV HSV-2 Infection IKK IKK Activation HSV->IKK IkB IκB Degradation IKK->IkB NFkB_nuc NF-κB Nuclear Translocation IkB->NFkB_nuc Gene Pro-inflammatory & Viral Gene Expression NFkB_nuc->Gene Cyp This compound Cyp->IKK Inhibition

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols

The following are summaries of the key experimental methodologies used in the cited studies to determine the anti-HSV-2 activity of this compound and Eucalyptus extracts.

Isolation of this compound from Eucalyptus globulus

The isolation of this compound and other compounds from the leaves and twigs of E. globulus was achieved through standard phytochemical procedures.[1] This typically involves:

  • Extraction: The plant material is dried, ground, and extracted with a solvent such as ethanol.

  • Fractionation: The crude extract is then subjected to liquid-liquid partitioning and column chromatography (e.g., silica gel, Sephadex) to separate compounds based on polarity.

  • Purification: Final purification is often achieved using high-performance liquid chromatography (HPLC).

  • Structure Elucidation: The chemical structure of the isolated compound is confirmed using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

G Plant E. globulus (Leaves & Twigs) Extract Ethanolic Extraction Plant->Extract Fractionate Column Chromatography Extract->Fractionate Purify HPLC Fractionate->Purify Identify NMR, MS Purify->Identify Cyp This compound Identify->Cyp

Caption: General workflow for the isolation of this compound.

Anti-HSV-2 Activity Assay (Titer Reduction Assay)

The antiviral activity against HSV-2 is commonly determined using a titer reduction assay.[1]

  • Cell Culture: Vero cells (a lineage of kidney epithelial cells from an African green monkey) are cultured in appropriate media.

  • Treatment: Confluent cell monolayers are treated with various concentrations of the test compound (e.g., this compound) or extract.

  • Infection: The treated cells are then infected with a known titer of HSV-2.

  • Incubation: The infected cells are incubated to allow for viral replication.

  • Quantification: The amount of virus in the supernatant is quantified, often using quantitative real-time reverse transcription PCR (qRT-PCR) or a plaque reduction assay. The EC₅₀ is then calculated as the concentration of the compound that reduces the viral titer by 50%.

Cytotoxicity Assay

To determine the selectivity of the antiviral compound, its cytotoxicity against the host cells is evaluated.[1]

  • Cell Culture: Vero cells are seeded in 96-well plates.

  • Treatment: The cells are exposed to a range of concentrations of the test compound.

  • Incubation: The cells are incubated for a period that is typically similar to the antiviral assay.

  • Viability Assessment: Cell viability is measured using methods such as the neutral red dye-uptake assay or the MTT assay. The CC₅₀ is calculated as the concentration of the compound that reduces cell viability by 50%.

Conclusion

This compound, a natural product found in Eucalyptus species, demonstrates potent and selective anti-HSV-2 activity, surpassing that of the conventional antiviral drug acyclovir. While extracts from various Eucalyptus species also exhibit anti-herpetic properties, a direct comparison is challenging due to the lack of quantitative data on this compound concentrations within these extracts. The proposed mechanism of action, involving the inhibition of viral attachment and penetration, along with potential modulation of host cell signaling pathways, makes this compound a compelling candidate for further investigation and development as a novel anti-HSV-2 therapeutic. Future research should focus on quantifying this compound in a wider range of Eucalyptus species and elucidating the precise molecular interactions involved in its antiviral activity.

References

Cypellocarpin C: A Comparative Guide to its Anti-Herpes Simplex Virus 2 Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Cypellocarpin C, a natural monoterpenoid ester, with other antiviral agents, focusing on its validated anti-Herpes Simplex Virus 2 (HSV-2) activity. The information presented herein is supported by experimental data to aid in the evaluation of its potential as a novel antiviral candidate.

Mechanism of Action: A Putative Model

While the precise molecular mechanism of this compound's anti-HSV-2 activity is yet to be fully elucidated, based on the known actions of other monoterpenes and available data, a putative mechanism can be proposed. It is hypothesized that this compound may exert its antiviral effect through a multi-pronged approach, primarily by interfering with the initial stages of viral infection. This likely involves direct interaction with the viral envelope or its glycoproteins, thereby inhibiting viral attachment to and entry into host cells. This "virucidal" activity is a common mechanism observed for other monoterpenes.

Further research is required to identify the specific viral or cellular targets of this compound and to fully validate this proposed mechanism.

Comparative Efficacy Against HSV-2

This compound has demonstrated potent and selective activity against HSV-2, outperforming the standard-of-care antiviral drug, Acyclovir, in in vitro studies. The following table summarizes the key quantitative data.

CompoundEC50 (µg/mL)CC50 (µg/mL)Selectivity Index (SI = CC50/EC50)
This compound 0.73[1]> 210[1]> 287.7[1]
Acyclovir 1.75[1]> 210[1]> 120[1]
Litseagermacrane 1.25[1]> 210[1]> 168[1]

EC50 (50% Effective Concentration): The concentration of the compound that inhibits 50% of viral replication. CC50 (50% Cytotoxic Concentration): The concentration of the compound that causes a 50% reduction in cell viability. Selectivity Index (SI): A measure of the compound's specificity for antiviral activity over cytotoxicity. A higher SI value indicates a more promising therapeutic window.

Alternative Anti-HSV Agents: A Comparative Overview

A variety of antiviral agents are available for the treatment of HSV infections, each with a distinct mechanism of action. Understanding these alternatives provides context for evaluating the potential of this compound.

Drug ClassExample(s)Mechanism of Action
Nucleoside Analogs Acyclovir, Valacyclovir, Penciclovir, Famciclovir, GanciclovirInhibit viral DNA polymerase, terminating viral DNA replication.[2][3]
Nucleotide Analog CidofovirInhibits viral DNA polymerase.[3]
Pyrophosphate Analog FoscarnetDirectly inhibits viral DNA polymerase.[3]
Topical Combination Acyclovir/HydrocortisoneCombines an antiviral with a corticosteroid to reduce inflammation.[2][3]

Experimental Protocols

The following are detailed methodologies for key experiments used to validate the anti-HSV-2 activity of this compound.

Titer Reduction Assay using Quantitative Real-Time Reverse Transcription PCR (qRT-PCR)

This assay quantifies the amount of viral DNA in infected cells following treatment with the test compound.

a. Cell Culture and Infection:

  • Vero cells (a lineage of kidney epithelial cells from an African green monkey) are cultured to form a monolayer in 96-well plates.

  • The cells are then infected with a known titer of HSV-2.

b. Compound Treatment:

  • Immediately after infection, the cell culture medium is replaced with a medium containing various concentrations of this compound or control compounds (e.g., Acyclovir).

c. DNA Extraction:

  • After a suitable incubation period (e.g., 24-48 hours), the total DNA is extracted from the infected cells using a commercial DNA extraction kit.

d. qRT-PCR:

  • The extracted DNA is subjected to quantitative real-time PCR using primers and probes specific for a conserved region of the HSV-2 genome.

  • The amount of viral DNA is quantified by comparing the amplification cycle threshold (Ct) values to a standard curve of known viral DNA concentrations.

e. Data Analysis:

  • The EC50 value is calculated by determining the concentration of the compound that results in a 50% reduction in the amount of viral DNA compared to the untreated control.

Plaque Reduction Assay

This assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.

a. Cell Culture and Infection:

  • A monolayer of Vero cells is prepared in 6-well or 12-well plates.

  • The cells are infected with a low multiplicity of infection (MOI) of HSV-2 to allow for the formation of distinct plaques.

b. Compound Treatment and Overlay:

  • After a 1-hour adsorption period, the viral inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing methylcellulose) containing different concentrations of the test compound. The semi-solid overlay restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.

c. Plaque Visualization and Counting:

  • The plates are incubated for 2-3 days to allow for plaque formation.

  • The cells are then fixed and stained with a dye (e.g., crystal violet) that stains living cells, leaving the plaques (areas of dead cells) unstained and visible.

  • The number of plaques in each well is counted.

d. Data Analysis:

  • The percentage of plaque reduction is calculated for each concentration of the compound relative to the untreated control. The IC50 value (the concentration that inhibits 50% of plaque formation) can then be determined.

Visualizing the Antiviral Landscape

The following diagrams illustrate the putative mechanism of action of this compound and the experimental workflow for its validation.

Cypellocarpin_C_Putative_Mechanism cluster_virus Herpes Simplex Virus 2 (HSV-2) cluster_cell Host Cell HSV-2 HSV-2 Viral Glycoproteins Viral Glycoproteins HSV-2->Viral Glycoproteins expresses Host Cell Receptor Host Cell Receptor Viral Glycoproteins->Host Cell Receptor Attachment & Entry Viral Replication Viral Replication Host Cell Receptor->Viral Replication leads to This compound This compound This compound->Viral Glycoproteins putative interaction

Caption: Putative mechanism of this compound's anti-HSV-2 action.

Experimental_Workflow cluster_assays Antiviral Assays Start Start Vero Cell Culture Vero Cell Culture Start->Vero Cell Culture HSV-2 Infection HSV-2 Infection Vero Cell Culture->HSV-2 Infection Compound Treatment Compound Treatment HSV-2 Infection->Compound Treatment Incubation Incubation Compound Treatment->Incubation Titer Reduction Assay (qRT-PCR) Titer Reduction Assay (qRT-PCR) Incubation->Titer Reduction Assay (qRT-PCR) Plaque Reduction Assay Plaque Reduction Assay Incubation->Plaque Reduction Assay Data Analysis Data Analysis Titer Reduction Assay (qRT-PCR)->Data Analysis Plaque Reduction Assay->Data Analysis EC50 & SI Determination EC50 & SI Determination Data Analysis->EC50 & SI Determination

Caption: Experimental workflow for validating antiviral activity.

References

Cypellocarpin C: A Review of Bioactivity and a Call for Cross-Validation

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the reported biological activities of Cypellocarpin C, highlighting the need for independent laboratory validation to solidify its therapeutic potential.

This compound, a phenolic glycoside isolated from Eucalyptus species, has demonstrated significant biological activities in preclinical studies, notably potent antiviral effects.[1][2][3] This guide provides a comprehensive overview of the existing experimental data on its bioactivity, with a focus on antiviral, anti-inflammatory, and antitumor-promoting properties. While the initial findings are promising, it is crucial to note a conspicuous absence of cross-validation from independent laboratories in the current body of scientific literature. This guide, therefore, serves not only as a summary of the current knowledge but also as a call to the research community to undertake further studies to corroborate these initial findings.

Antiviral Activity: Herpes Simplex Virus Type 2 (HSV-2)

The most compelling evidence for the bioactivity of this compound comes from a study by Brezáni et al. (2018), which identified its potent anti-HSV-2 activity.[1][2][3] The study demonstrated that this compound exhibits greater efficacy than the standard antiviral drug, acyclovir, in in vitro assays.

Table 1: In Vitro Anti-HSV-2 Activity of this compound Compared to Acyclovir

CompoundEC50 (µg/mL)CC50 (µg/mL)Selectivity Index (SI = CC50/EC50)
This compound0.73[1][2][3]>210[1][3]>287.7[1][2][3]
Acyclovir1.75[1][2][3]>210[1][3]>120[1][2][3]

EC50 (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response. CC50 (Half-maximal cytotoxic concentration): The concentration of a drug that kills half of the cells in a culture.

Anti-inflammatory and Antitumor-Promoting Activities

In addition to its antiviral properties, this compound has been investigated for its anti-inflammatory and antitumor-promoting effects. The anti-inflammatory potential was assessed by examining its influence on NF-κB/AP-1 activity and the secretion of pro-inflammatory cytokines.[1][2] Furthermore, early studies reported potent in vitro antitumor-promoting activity by evaluating the inhibitory effect on Epstein-Barr virus early antigen activation. While these findings suggest a broader therapeutic potential for this compound, detailed quantitative data from multiple studies are not yet available.

Experimental Protocols

Anti-HSV-2 Activity Assay (Titer Reduction Assay)

This protocol is based on the methodology described by Brezáni et al. (2018).[1][3]

  • Cell Culture and Cytotoxicity: Vero cells (African green monkey kidney epithelial cells) are cultured in 96-well microtiter plates. The 50% cytotoxic concentration (CC50) of this compound is determined using the neutral red dye-uptake method after 84 hours of incubation.

  • Viral Infection: Vero cells are infected with HSV-2.

  • Treatment: Infected cells are treated with various concentrations of this compound. Acyclovir is used as a positive control.

  • Quantification: After the incubation period, the viral titer is determined using a quantitative real-time reverse transcription PCR (qRT-PCR) to measure the reduction in viral replication.

  • EC50 Determination: The 50% effective concentration (EC50) is calculated based on the dose-response curve of the viral titer reduction.

Anti-inflammatory Activity Assay (NF-κB/AP-1 Activity)

The anti-inflammatory potential of this compound was evaluated by its effect on the activity of NF-κB/AP-1 in LPS-stimulated THP-1-XBlue™-MD2-CD14 cells.[1][2]

  • Cell Culture: THP-1-XBlue™-MD2-CD14 cells, which are engineered to express a secreted alkaline phosphatase (SEAP) reporter gene under the control of NF-κB and AP-1 transcription factors, are cultured.

  • Stimulation: The cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and activate the NF-κB and AP-1 signaling pathways.

  • Treatment: The stimulated cells are treated with this compound.

  • SEAP Measurement: The activity of NF-κB/AP-1 is determined by measuring the levels of secreted SEAP in the cell culture supernatant.

  • Data Analysis: The reduction in SEAP levels in treated cells compared to untreated, stimulated cells indicates the anti-inflammatory activity of the compound.

A Proposed Workflow for Cross-Validation

To establish the robustness of the reported bioactivities of this compound, a systematic cross-validation by independent laboratories is essential. The following diagram outlines a logical workflow for such a validation process.

cluster_synthesis Compound Acquisition & Characterization cluster_bioactivity Bioactivity Screening in Lab A cluster_crossval Independent Cross-Validation in Lab B & Lab C cluster_analysis Data Comparison & Analysis s1 Isolation of this compound from Eucalyptus species s3 Purity and Structural Verification (NMR, MS, HPLC) s1->s3 s2 Chemical Synthesis of this compound s2->s3 b1 In Vitro Anti-HSV-2 Assay (e.g., Plaque Reduction, qRT-PCR) s3->b1 Standardized Sample b2 In Vitro Anti-inflammatory Assay (e.g., NF-κB reporter assay) s3->b2 Standardized Sample b3 In Vitro Anticancer Assay (e.g., MTT, Apoptosis assays) s3->b3 Standardized Sample c1 Replication of Anti-HSV-2 Assay b1->c1 Protocol Sharing c2 Replication of Anti-inflammatory Assay b2->c2 Protocol Sharing c3 Replication of Anticancer Assay b3->c3 Protocol Sharing d1 Comparison of IC50/EC50 values c1->d1 c2->d1 c3->d1 d2 Statistical Analysis of Inter-laboratory Data d1->d2 d3 Confirmation of Bioactivity Profile d2->d3

Caption: Conceptual workflow for the cross-validation of this compound's bioactivity.

Conclusion

The existing data, primarily from a single research group, strongly suggests that this compound is a promising candidate for antiviral drug development, with potential applications in anti-inflammatory and cancer therapies. However, the lack of independent replication of these findings is a significant gap in the current research landscape. For the scientific community to confidently advance this compound into further preclinical and potentially clinical development, robust cross-validation of its bioactivity is an essential next step. This guide serves to summarize the current state of knowledge and to encourage further investigation into this promising natural product.

References

Comparative Efficacy of Synthetic vs. Natural Cypellocarpin C: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A critical gap in current research is the absence of direct comparative studies on the efficacy of synthetic versus naturally sourced cypellocarpin C. While a synthetic route for this compound has been established, published literature to date has not provided data on the biological activity of the synthetic compound. This guide, therefore, focuses on the well-documented efficacy of natural this compound, providing a benchmark for future comparative analyses.

Efficacy of Natural this compound

Natural this compound, primarily isolated from the leaves and twigs of Eucalyptus species such as Eucalyptus globulus, has demonstrated significant biological activity, particularly in antiviral and anti-inflammatory applications.[1][2][3]

Antiviral Activity

A key study has highlighted the potent anti-herpes simplex virus 2 (HSV-2) activity of natural this compound. The results indicate that this compound is not only effective but surpasses the efficacy of the standard antiviral drug, acyclovir.[1][2][3]

Table 1: Anti-HSV-2 Activity of Natural this compound vs. Acyclovir

CompoundEC50 (µg/mL)Selectivity Index (CC50/EC50)
Natural this compound 0.73>287.7
Acyclovir 1.75>120.0

Data sourced from Brezáni et al., 2018.[1][3]

Anti-inflammatory Activity

Natural this compound has also been shown to possess anti-inflammatory properties. The proposed mechanism involves the modulation of key signaling pathways, specifically the NF-κB and AP-1 pathways, which are crucial in regulating the inflammatory response. This modulation leads to a reduction in the secretion of pro-inflammatory cytokines such as IL-1β and TNF-α.[1][3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of natural this compound.

Anti-HSV-2 Titer Reduction Assay

This assay quantifies the ability of a compound to inhibit viral replication.

  • Cell Culture: Vero cells (a continuous cell line derived from the kidney of an African green monkey) are cultured in appropriate media and seeded into multi-well plates to form a monolayer.

  • Compound Treatment: The Vero cell monolayers are treated with various non-toxic concentrations of natural this compound. Acyclovir is used as a positive control.

  • Viral Infection: A suspension of HSV-2 (at a known titer, e.g., 100 TCID50/mL) is added to both the treated and untreated cell cultures.

  • Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for 48 hours to allow for viral replication.

  • Quantification of Viral Titer: After incubation, the viral titer in both treated and untreated cells is determined using quantitative real-time reverse transcription PCR (qRT-PCR). The amount of viral DNA is quantified to determine the extent of viral replication inhibition by the compound.

  • Data Analysis: The 50% effective concentration (EC50), which is the concentration of the compound that inhibits viral replication by 50%, is calculated. The 50% cytotoxic concentration (CC50) is also determined to calculate the selectivity index (SI = CC50/EC50), which is a measure of the compound's therapeutic window.

Anti-inflammatory Activity Assay (NF-κB/AP-1)

This assay evaluates the effect of the compound on the NF-κB and AP-1 signaling pathways in response to an inflammatory stimulus.

  • Cell Culture: THP-1-XBlue™-MD2-CD14 cells, a human monocytic cell line engineered with a secreted embryonic alkaline phosphatase (SEAP) reporter gene inducible by NF-κB and AP-1, are used.

  • Compound Treatment: The cells are incubated with natural this compound at a specific concentration (e.g., 5 µM) for one hour.

  • Inflammatory Stimulation: Lipopolysaccharide (LPS) from E. coli is added to the cell cultures to stimulate the Toll-like receptor 4 (TLR4), which in turn activates the NF-κB and AP-1 signaling pathways.

  • Incubation: The cells are incubated for 24 hours to allow for the expression and secretion of SEAP.

  • SEAP Detection: The amount of secreted SEAP in the culture medium is quantified using a colorimetric substrate. The intensity of the color is proportional to the activity of NF-κB and AP-1.

  • Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., IL-1β and TNF-α) in the culture supernatant are measured using an enzyme-linked immunosorbent assay (ELISA) to confirm the anti-inflammatory effect.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus lps LPS tlr4 TLR4 lps->tlr4 Binds ap1_p AP-1 Precursors tlr4->ap1_p Activates Signaling Cascade ikb_nfkb IκB-NF-κB Complex tlr4->ikb_nfkb Activates Signaling Cascade cyp This compound cyp->ikb_nfkb Inhibits Degradation of IκB ikb IκB nfkb NF-κB nfkb_n NF-κB nfkb->nfkb_n Translocates ap1 AP-1 ap1_p->ap1 ap1_n AP-1 ap1->ap1_n Translocates ikb_nfkb->ikb Degrades ikb_nfkb->nfkb Releases genes Pro-inflammatory Genes nfkb_n->genes Activates Transcription ap1_n->genes Activates Transcription cytokines IL-1β, TNF-α genes->cytokines Expression & Secretion cluster_workflow Anti-HSV-2 Titer Reduction Assay Workflow A 1. Seed Vero cells in multi-well plates B 2. Treat cells with This compound A->B C 3. Infect cells with HSV-2 B->C D 4. Incubate for 48 hours at 37°C, 5% CO2 C->D E 5. Isolate viral DNA D->E F 6. Quantify viral DNA using qRT-PCR E->F G 7. Calculate EC50 and Selectivity Index F->G

References

Safety Operating Guide

Navigating the Safe Disposal of Cypellocarpin C: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Key Chemical and Physical Properties of Cypellocarpin C

A thorough understanding of the chemical and physical properties of this compound is fundamental to its safe handling and disposal. The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Weight 520.5 g/mol [1]
Appearance Pale pink powder[2]
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol[3]
Storage Temperature (Solid) -20°C for >24 months under argon[1]
Storage Temperature (in solvent) -80°C for up to 6 months; -20°C for up to 1 month[4]
Stability in Aqueous Solution 15% degradation in 30 days (hydrolysis of ester bonds)[1]

Proper Disposal Procedures for this compound Waste

The following step-by-step guidance outlines the recommended procedures for the proper disposal of this compound waste, including pure compound, contaminated materials, and solutions.

1. Waste Identification and Segregation:

  • Waste Classification: Treat all this compound waste as hazardous chemical waste. Due to its classification as a phenolic compound, it may possess properties of toxicity.

  • Segregation: It is crucial to segregate this compound waste from other waste streams.

    • Do not mix with non-hazardous waste.

    • Keep separate from incompatible chemicals. Specifically, avoid mixing with strong oxidizing agents, acids, or bases unless part of a specific neutralization protocol.

    • Collect aqueous waste containing this compound separately from organic solvent waste.

2. Personal Protective Equipment (PPE):

Before handling this compound waste, ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat is required.

3. Waste Collection and Storage:

  • Containers: Use clearly labeled, leak-proof containers compatible with the waste type. For solid waste, a securely sealed plastic container is suitable. For liquid waste, use a labeled, screw-cap bottle.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the primary hazard (e.g., "Toxic").

  • Storage Location: Store waste containers in a designated and well-ventilated satellite accumulation area within the laboratory. Ensure the storage area is away from heat sources and direct sunlight.

4. Disposal of Different Forms of this compound Waste:

  • Unused or Expired this compound: Dispose of the pure compound in its original container if possible, ensuring it is properly labeled as hazardous waste.

  • Contaminated Labware (e.g., pipette tips, gloves, weigh boats): Place all solid waste contaminated with this compound into a designated hazardous waste container.

  • Liquid Waste (Solutions):

    • Collect all aqueous and solvent-based solutions containing this compound in a designated liquid hazardous waste container.

    • Do not dispose of this compound solutions down the drain.

5. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

Experimental Protocol: Preparation of this compound Waste for Disposal

This protocol details the methodology for safely preparing this compound waste for institutional pickup.

Materials:

  • This compound waste (solid or liquid)

  • Appropriate hazardous waste containers (solid and liquid)

  • Hazardous waste labels

  • Personal Protective Equipment (PPE): chemical-resistant gloves, safety glasses, lab coat

  • Fume hood

Procedure:

  • Don PPE: Put on all required personal protective equipment.

  • Work in a Ventilated Area: Conduct all waste handling procedures within a certified chemical fume hood.

  • Segregate Waste:

    • For solid waste (e.g., contaminated gloves, weigh paper), carefully place items into a designated solid hazardous waste container.

    • For liquid waste, pour solutions directly into a designated liquid hazardous waste container using a funnel to prevent spills.

  • Seal and Label Container:

    • Securely close the waste container.

    • Affix a completed hazardous waste label to the container, including the chemical name, concentration (if applicable), and date.

  • Temporary Storage:

    • Place the sealed and labeled container in your laboratory's designated satellite accumulation area.

  • Schedule Pickup:

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Start Generation of This compound Waste Identify Identify as Hazardous Waste Start->Identify Segregate Segregate Waste (Solid vs. Liquid, Incompatibles) Identify->Segregate PPE Don Appropriate PPE Segregate->PPE Collect Collect in Labeled, Compatible Container PPE->Collect Store Store in Designated Satellite Accumulation Area Collect->Store Dispose Arrange for EHS Waste Pickup Store->Dispose

Figure 1. A flowchart outlining the procedural steps for the safe disposal of this compound waste.

References

Personal protective equipment for handling cypellocarpin C

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Cypellocarpin C

For researchers, scientists, and drug development professionals, ensuring safety during the handling of potent compounds like this compound is paramount. This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures to minimize exposure risk and ensure a safe laboratory environment. This compound has demonstrated significant in vitro antitumor-promoting activity, and while specific toxicity data is limited, it should be handled with the same precautions as other cytotoxic agents.[1][2]

Personal Protective Equipment (PPE)

The primary defense against exposure to cytotoxic compounds is the consistent and correct use of appropriate PPE. The following table summarizes the necessary PPE for handling this compound.

Body PartRequired PPESpecifications and Standards
Hands Double glovesChemotherapy-rated gloves (e.g., nitrile) are required. The outer glove should be sterile for aseptic procedures. Change gloves regularly and immediately if contaminated.[3][4][5]
Body Disposable gownSolid-front, back-closure gown made of a low-permeability fabric. Gowns should have long sleeves with tight-fitting elastic or knit cuffs.[3][6]
Eyes & Face Safety goggles and face shieldUse chemical splash goggles. A full-face shield should be worn in addition to goggles when there is a risk of splashes or aerosol generation.[3][4][6]
Respiratory N95 or higher respiratorA fit-tested N95 or N100 respirator is necessary when handling the powder form of the compound or when there is a potential for aerosolization.[3][7]
Feet Shoe coversDisposable shoe covers should be worn to prevent the spread of contamination outside of the handling area.[3]
Toxicity and Hazard Information
AssayResultsReference
Anti-HSV-2 Activity (EC₅₀)0.73 µg/mL[10][11]
Cytotoxicity (CC₅₀) in Vero cells> 210 µg/mL[10]
Selectivity Index (CC₅₀/EC₅₀)> 287.7[10][11]

Standard Operating Procedure for Handling this compound

This protocol outlines the essential steps for safely handling this compound from receipt to disposal.

Receiving and Storage
  • 1.1. Inspection: Upon receipt, visually inspect the package for any signs of damage or leakage.

  • 1.2. PPE: Wear single gloves and a lab coat during inspection.

  • 1.3. Storage: Store this compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area away from incompatible materials. Recommended storage for the solid-state compound is at -20°C for long-term stability.[2]

  • 1.4. Inventory: Maintain a detailed inventory of the compound, including amounts received, used, and disposed of.

Preparation and Handling
  • 2.1. Designated Area: All handling of this compound, especially when in powder form, must be conducted within a certified Class II Biological Safety Cabinet (BSC) or a containment ventilated enclosure (CVE) to prevent inhalation of airborne particles.

  • 2.2. PPE: Full PPE as specified in the table above is mandatory. This includes double gloves, a disposable gown, eye and face protection, and a respirator if not working in a contained ventilation system.

  • 2.3. Aliquoting: If aliquoting from a larger stock, use disposable equipment.

  • 2.4. Solubilization: this compound is soluble in DMSO, pyridine, methanol, and ethanol.[1] Prepare solutions within the BSC.

  • 2.5. Labeling: Clearly label all containers with the compound name, concentration, date, and hazard warning.

Spill Management Protocol

Immediate and correct response to a spill is critical to prevent exposure and contamination.

  • 3.1. Evacuate: Alert others in the area and evacuate the immediate vicinity of the spill.

  • 3.2. Secure the Area: Cordon off the spill area and post warning signs.

  • 3.3. PPE: Don the appropriate PPE, including a respirator, before re-entering the area.

  • 3.4. Containment: Use a cytotoxic spill kit to absorb the spill. For powders, gently cover with damp absorbent material to avoid raising dust.

  • 3.5. Decontamination: Clean the spill area with a suitable deactivating agent (e.g., 1% sodium hypochlorite solution), followed by a rinse with water. All cleaning materials must be disposed of as cytotoxic waste.

  • 3.6. Reporting: Report the spill to the laboratory supervisor and the institutional safety office.

Disposal Plan

All materials contaminated with this compound must be disposed of as cytotoxic waste.

  • 4.1. Waste Segregation: Segregate this compound waste from other laboratory waste. This includes unused compound, contaminated PPE, and cleaning materials.

  • 4.2. Waste Containers: Use clearly labeled, leak-proof, and puncture-resistant containers for cytotoxic waste.

  • 4.3. Disposal Procedure:

    • Solid waste (e.g., gloves, gowns, vials) should be placed in a designated cytotoxic waste bag.

    • Sharps (e.g., needles, contaminated glassware) must be placed in a sharps container specifically marked for cytotoxic waste.

    • Liquid waste should be collected in a sealed, labeled container.

  • 4.4. Final Disposal: Follow institutional and local regulations for the final disposal of cytotoxic waste, which typically involves incineration by a licensed hazardous waste contractor.

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the key decision points and procedural flow for the safe handling and disposal of this compound.

cluster_prep Preparation & Handling cluster_cleanup Post-Experiment & Disposal cluster_spill Spill Response start Start: Receive this compound ppe Don Full PPE start->ppe Step 1 bsc Work in BSC/CVE ppe->bsc Step 2 weigh Weigh/Aliquot bsc->weigh Step 3 dissolve Dissolve in Solvent weigh->dissolve Step 4 experiment Perform Experiment dissolve->experiment Step 5 decontaminate Decontaminate Work Area experiment->decontaminate Step 6 spill Spill Occurs experiment->spill If Spill dispose_ppe Dispose of Contaminated PPE decontaminate->dispose_ppe Step 7 dispose_waste Dispose of Liquid/Solid Waste dispose_ppe->dispose_waste Step 8 end End: Procedure Complete dispose_waste->end Step 9 secure Secure Area spill->secure spill_ppe Don Spill PPE secure->spill_ppe contain Contain Spill spill_ppe->contain clean Clean & Decontaminate contain->clean report Report Spill clean->report report->decontaminate Resume Cleanup

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.